molecular formula C40H81N3O20 B6363000 Azido-PEG20-alcohol

Azido-PEG20-alcohol

Cat. No.: B6363000
M. Wt: 924.1 g/mol
InChI Key: FRLHZVCZJNPUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG20-alcohol is a useful research compound. Its molecular formula is C40H81N3O20 and its molecular weight is 924.1 g/mol. The purity is usually 95%.
The exact mass of the compound alpha-Azido-omega-hydroxy icosa(ethylene glycol) is 923.54134198 g/mol and the complexity rating of the compound is 875. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H81N3O20/c41-43-42-1-3-45-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-39-63-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-48-8-6-46-4-2-44/h44H,1-40H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLHZVCZJNPUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H81N3O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

924.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG20-alcohol: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG20-alcohol is a heterobifunctional polyethylene glycol (PEG) derivative that has emerged as a critical tool in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its use in click chemistry, and visual representations of key biological pathways and experimental workflows. The integration of a discrete 20-unit PEG linker enhances aqueous solubility and provides a flexible spacer arm, making it an ideal reagent for a wide range of applications.[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for calculating molar equivalents in reaction setups and for understanding the compound's behavior in various solvent systems.

PropertyValueReferences
Molecular Formula C40H81N3O20[4]
Molecular Weight 924.09 g/mol [4]
CAS Number 1637297-21-2
Appearance White to off-white solid or colorless oil
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, and DCM
Synonyms α-Azido-ω-hydroxy icosa(ethylene glycol)

Core Applications and Methodologies

This compound is primarily utilized in "click chemistry," a set of biocompatible, high-yield reactions. The terminal azide group allows for covalent ligation with alkyne- or strained cyclooctyne-containing molecules, while the terminal hydroxyl group can be further functionalized if needed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most common click chemistry reaction, forming a stable triazole linkage between an azide and a terminal alkyne.

Experimental Protocol: General Procedure for CuAAC

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare a stock solution of the alkyne-containing molecule of interest.

    • Prepare a stock solution of a copper(II) sulfate (CuSO4) in water.

    • Prepare a stock solution of a reducing agent, such as sodium ascorbate, in water. This should be made fresh.

    • Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), in a suitable solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-containing molecule and this compound in a suitable reaction buffer (e.g., PBS).

    • In a separate tube, pre-mix the CuSO4 solution with the chelating ligand solution.

    • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or SDS-PAGE for protein conjugations.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or HPLC, to remove excess reagents and catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides. This is particularly useful for in vivo applications where copper toxicity is a concern.

Experimental Protocol: General Procedure for SPAAC

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a biocompatible solvent (e.g., PBS or DMSO).

    • Prepare a stock solution of the DBCO- or BCN-containing molecule.

  • Reaction Setup:

    • Combine the this compound and the strained alkyne in a suitable reaction buffer.

  • Reaction Conditions:

    • Incubate the reaction at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific strained alkyne.

  • Purification:

    • Purify the conjugate using standard biochemical techniques as described for CuAAC.

Visualization of Pathways and Workflows

PROTAC Signaling Pathway

This compound is frequently used as a linker in the synthesis of PROTACs. These molecules induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation E3_Ligase E3 Ubiquitin Ligase Target_Protein Target Protein E3_Ligase->Target_Protein ubiquitinates Proteasome Proteasome Target_Protein->Proteasome targeted for degradation PROTAC PROTAC (with PEG20 linker) PROTAC->E3_Ligase binds PROTAC->Target_Protein binds Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein degrades into

Caption: PROTAC mechanism of action.

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following diagram outlines the key steps in performing a CuAAC reaction.

CuAAC_Workflow cluster_workflow CuAAC Experimental Workflow prep 1. Reagent Preparation - this compound - Alkyne-Molecule - CuSO4 / Ligand - Sodium Ascorbate mix 2. Reaction Setup Combine Azide and Alkyne in buffer prep->mix initiate 3. Initiation Add Copper/Ligand mix, then Sodium Ascorbate mix->initiate incubate 4. Incubation Room Temperature (1-4 hours) initiate->incubate purify 5. Purification (e.g., HPLC, SEC) incubate->purify analyze 6. Analysis (e.g., LC-MS, SDS-PAGE) purify->analyze SPAAC_Workflow cluster_workflow SPAAC Experimental Workflow prep_spaac 1. Reagent Preparation - this compound - Strained Alkyne (DBCO/BCN) mix_spaac 2. Reaction Setup Combine Azide and Alkyne in biocompatible buffer prep_spaac->mix_spaac incubate_spaac 3. Incubation Room Temperature (1-24 hours) mix_spaac->incubate_spaac purify_spaac 4. Purification (e.g., Dialysis, SEC) incubate_spaac->purify_spaac analyze_spaac 5. Analysis (e.g., LC-MS, SDS-PAGE) purify_spaac->analyze_spaac

References

An In-depth Technical Guide to Azido-PEG20-alcohol for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG20-alcohol, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). We will delve into its molecular characteristics, provide detailed experimental protocols for its application in click chemistry, and outline methods for the purification and characterization of the resulting conjugates.

Core Properties of this compound

This compound is a high-purity polyethylene glycol (PEG) derivative featuring a terminal azide group (-N₃) and a hydroxyl group (-OH) separated by a 20-unit ethylene glycol chain. The azide group serves as a versatile handle for "click chemistry," enabling highly efficient and specific covalent bond formation with alkyne- or strained cyclooctyne-containing molecules. The hydroxyl group offers a potential site for further chemical modification. The long, hydrophilic PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting bioconjugate.

Molecular Structure and Weight

The molecular structure of this compound consists of a central PEG chain of 20 ethylene glycol units, capped at one end by an azido group and at the other by a hydroxyl group.

Table 1: Molecular Properties of this compound

PropertyValue
Molecular Formula C₄₀H₈₁N₃O₂₀
Molecular Weight 924.08 g/mol
CAS Number 1637297-21-2
Appearance White to off-white solid or viscous oil
Solubility Water, DMF, DMSO, Methanol

Experimental Protocols: Bioconjugation via Click Chemistry

The primary application of this compound is in bioconjugation through azide-alkyne cycloaddition reactions. The two main types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a protein or peptide containing a terminal alkyne group.

Materials:

  • Alkyne-modified protein/peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • DMSO or DMF for stock solutions

Methodology:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified protein/peptide in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a 100 mM stock solution of this compound in degassed water or DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA or TBTA in water or DMSO.

    • Freshly prepare a 500 mM stock solution of sodium ascorbate in degassed water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein/peptide solution and this compound. A 10- to 50-fold molar excess of the Azido-PEG linker is recommended.

    • In a separate tube, premix the CuSO₄ and ligand (THPTA/TBTA) solutions. A 1:5 molar ratio of copper to ligand is typical.

    • Add the copper/ligand premix to the protein/PEG mixture. The final copper concentration should be between 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Reaction Quenching and Purification:

    • The reaction can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper.

    • Proceed to purification (see Section 3.0).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for applications in living systems or with biomolecules sensitive to copper. This protocol outlines the conjugation of this compound to a protein functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • DBCO-functionalized protein/peptide

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for stock solutions

Methodology:

  • Preparation of Stock Solutions:

    • Dissolve the DBCO-functionalized protein/peptide in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a 100 mM stock solution of this compound in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-functionalized protein/peptide solution with a 3- to 10-fold molar excess of this compound.

    • Gently mix the solution and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the reactivity of the specific DBCO reagent.

  • Purification:

    • No quenching step is necessary. Proceed directly to purification to remove excess this compound (see Section 3.0).

Purification and Characterization of PEGylated Conjugates

Purification is critical to remove unreacted reagents and byproducts. The high molecular weight and hydrophilicity of the PEG20 chain necessitate appropriate analytical techniques for characterization.

Purification Techniques

Table 2: Purification Methods for PEGylated Proteins

MethodPrincipleApplication Notes
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Effective for removing unreacted, low molecular weight this compound. May not resolve unreacted protein from the mono-PEGylated product if the size difference is insufficient.
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge. The PEG chain can shield charges on the protein surface.Can separate unreacted protein from PEGylated species and may also resolve species with different degrees of PEGylation (mono-, di-, etc.).
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of a protein.A useful orthogonal technique to IEX. The separation is based on the differential hydrophobicity of the native protein and the PEGylated conjugate.
Reverse-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity, typically under denaturing conditions.More suitable for analytical characterization than for preparative purification of proteins, as the organic solvents and acidic pH can cause denaturation.
Dialysis/Ultrafiltration Separates molecules based on a molecular weight cut-off membrane.A simple method for removing unreacted this compound and buffer exchange, but does not separate unreacted protein from the product.
Characterization Methods

Table 3: Characterization Techniques for PEGylated Proteins

TechniqueInformation ProvidedKey Considerations
SDS-PAGE Qualitative assessment of conjugation and purity. Provides an apparent molecular weight.PEGylated proteins migrate anomalously on SDS-PAGE, appearing larger than their actual molecular weight due to the large hydrodynamic radius of the PEG chain. This can lead to broad or smeared bands.[1]
Mass Spectrometry (LC-MS, MALDI-TOF) Confirms the covalent addition of the PEG linker and determines the precise mass of the conjugate. Can identify the degree of PEGylation.The heterogeneity of some PEG reagents can complicate spectra, though this compound is typically monodisperse. High-resolution mass spectrometry is recommended. Post-column addition of amines in LC-MS can improve the signal of PEGylated proteins.[2][3]
UV-Vis Spectroscopy Can be used to determine protein concentration.The PEG chain itself does not absorb at 280 nm, so standard protein concentration measurements (e.g., A280) can still be used, though the extinction coefficient of the protein should be used.
HPLC (SEC, IEX, RP-HPLC) Assesses purity, aggregation, and can separate different PEGylated species.SEC can monitor the increase in hydrodynamic size. IEX and HIC can resolve species with different numbers of attached PEG chains. RP-HPLC can provide high-resolution separation for analytical purity checks.[]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for a typical bioconjugation experiment using this compound and the relationship between the key components in PROTAC-mediated protein degradation, a common application of this linker.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Alkyne Alkyne-Functionalized Protein CuAAC CuAAC Reaction (CuSO4, NaAsc, Ligand) Protein_Alkyne->CuAAC PEG_Azide This compound PEG_Azide->CuAAC Purify Purification (e.g., SEC, IEX) CuAAC->Purify Characterize Characterization (SDS-PAGE, LC-MS) Purify->Characterize Final_Product Purified PEGylated Protein Characterize->Final_Product

Caption: Experimental workflow for protein PEGylation via CuAAC.

protac_pathway PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Signaling pathway for PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG20-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG20-alcohol, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The methodologies detailed herein are based on established principles of polymer chemistry, offering a reproducible approach for obtaining high-purity this compound.

Introduction

This compound is a polyethylene glycol (PEG) derivative featuring a terminal azide group and a terminal hydroxyl group. The 20-unit PEG chain imparts excellent water solubility to the molecule and any conjugate derived from it. The azide moiety serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific conjugation to alkyne-containing molecules. The terminal hydroxyl group offers a site for further chemical modification or attachment to other molecules of interest.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from polyethylene glycol 2000 (PEG20-diol). The first step involves the selective activation of one of the terminal hydroxyl groups, commonly through tosylation or mesylation. The second step is a nucleophilic substitution reaction where the activated hydroxyl group is displaced by an azide ion.

The selective monotosylation of PEG-diol is a critical step to ensure the final product is a heterobifunctional linker. This is achieved by using a stoichiometric amount of the tosylating agent relative to the PEG-diol under controlled reaction conditions.

Experimental Protocol:

  • Materials:

    • Polyethylene glycol 2000 (PEG20-diol)

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Diethyl ether

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve PEG20-diol (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add anhydrous pyridine (2-3 equivalents) to the solution.

    • Slowly add a solution of p-toluenesulfonyl chloride (1.0-1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture over 1-2 hours.

    • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

    • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.

    • Separate the organic layer and wash it sequentially with deionized water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solution under reduced pressure.

    • Precipitate the crude product by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitate by filtration and dry it under vacuum to yield α-hydroxyl-ω-tosyl-PEG20.

The tosylated PEG is then converted to the corresponding azide via a nucleophilic substitution reaction with sodium azide.

Experimental Protocol:

  • Materials:

    • α-hydroxyl-ω-tosyl-PEG20

    • Sodium azide (NaN₃)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Dichloromethane (DCM)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

    • Diethyl ether

  • Procedure:

    • Dissolve the α-hydroxyl-ω-tosyl-PEG20 (1 equivalent) in anhydrous DMF in a round-bottom flask.

    • Add sodium azide (5-10 equivalents) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere.

    • Monitor the reaction for the disappearance of the starting material by TLC or NMR.

    • After completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

    • Dissolve the residue in DCM and wash with deionized water and brine to remove excess sodium azide and any remaining DMF.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

    • Precipitate the final product, this compound, by adding the concentrated solution to cold diethyl ether.

    • Collect the white solid by filtration and dry under vacuum.

Purification of this compound

Purification is crucial to remove any unreacted starting materials, byproducts such as the bis-azido PEG, and residual solvents. A combination of extraction, precipitation, and column chromatography is often employed.

Experimental Protocol:

  • Extraction and Precipitation:

    • As described in the synthesis protocols, aqueous workup (washing with water and brine) is effective in removing water-soluble impurities like salts and DMF.

    • Precipitation in a non-solvent like cold diethyl ether is a highly effective method for purifying PEG derivatives from small molecule impurities. This step should be repeated 2-3 times to ensure high purity.

  • Column Chromatography:

    • For very high purity requirements, silica gel column chromatography can be utilized.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol in DCM) is typically effective. The polarity of the eluent system should be optimized based on TLC analysis.

    • Procedure:

      • Dissolve the crude product in a minimal amount of DCM.

      • Load the solution onto a pre-packed silica gel column.

      • Elute the column with the chosen mobile phase gradient.

      • Collect fractions and analyze them by TLC.

      • Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

      • The final product should be a white, waxy solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical Technique Expected Results
¹H NMR Spectroscopy Appearance of a characteristic triplet at ~3.3-3.4 ppm corresponding to the methylene protons adjacent to the azide group. The disappearance of the tosyl group aromatic protons signals (~7.3-7.8 ppm) confirms the completion of the azidation step. The large signal at ~3.6 ppm corresponds to the PEG backbone methylene protons.
FT-IR Spectroscopy A sharp, strong absorption band around 2100 cm⁻¹ is indicative of the azide (N₃) stretching vibration. A broad O-H stretching band will be present around 3400 cm⁻¹.
Mass Spectrometry (MALDI-TOF) The mass spectrum will show a polymer distribution centered around the expected molecular weight of this compound (~924 g/mol ).
High-Performance Liquid Chromatography (HPLC) Purity can be assessed using a suitable HPLC method, often with a C18 column and a water/acetonitrile gradient. The product should appear as a single major peak.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Azido-PEG-alcohol derivatives, although specific yields for the 20-unit PEG may vary.

Parameter Value Reference
Yield (Monotosylation) >90%General literature
Yield (Azidation) >95%[1]
Purity (after precipitation) >95%[1]
Purity (after chromatography) >98%General literature

Visualizations

Synthesis_of_Azido_PEG20_alcohol PEG_diol HO-PEG20-OH Tosyl_PEG HO-PEG20-OTs PEG_diol->Tosyl_PEG  TsCl, Pyridine  DCM, 0°C to rt Azido_PEG HO-PEG20-N3 Tosyl_PEG->Azido_PEG  NaN3, DMF  80-90°C

Caption: Two-step synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start PEG20-diol tosylation Monotosylation start->tosylation azidation Azidation tosylation->azidation workup Aqueous Workup azidation->workup precipitation Precipitation workup->precipitation chromatography Column Chromatography precipitation->chromatography nmr NMR chromatography->nmr ftir FT-IR chromatography->ftir ms Mass Spec chromatography->ms hplc HPLC chromatography->hplc

Caption: Overall experimental workflow for this compound.

Safety Considerations

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

  • Pyridine and DMF are harmful solvents. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work under an inert atmosphere where specified to prevent side reactions with moisture and oxygen.

Conclusion

The synthesis and purification of this compound can be reliably achieved through a two-step process involving monotosylation and subsequent azidation of PEG20-diol. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product suitable for demanding applications in drug development and bioconjugation. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers in this field.

References

In-Depth Technical Guide: Solubility of Azido-PEG20-alcohol in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Azido-PEG20-alcohol, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental and developmental workflows.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its constituent chemical moieties: the azide group, the polyethylene glycol (PEG) spacer, and the terminal alcohol group. The hydrophilic nature of the 20-unit PEG chain is the primary determinant of its solubility profile, rendering it highly soluble in aqueous solutions and a range of polar organic solvents.[1][2] The terminal azide and alcohol groups also contribute to its polarity and potential for hydrogen bonding.

Quantitative and Qualitative Solubility Data

While precise quantitative solubility data for this compound is not extensively published, the following table summarizes its expected solubility based on the known properties of similar PEGylated molecules and available product information. The hydrophilic PEG spacer significantly enhances its solubility in aqueous media.[1][3]

Solvent SystemExpected SolubilityKey Considerations
Aqueous Buffers (e.g., PBS, pH 7.4) Highly SolubleThe hydrophilic nature of the PEG chain ensures excellent solubility in aqueous solutions.[1]
Water Highly SolubleForms clear solutions.
Dimethyl Sulfoxide (DMSO) Highly SolubleA common solvent for preparing concentrated stock solutions.
Dimethylformamide (DMF) Highly SolubleAnother suitable solvent for creating stock solutions for conjugation reactions.
Methanol, Ethanol SolubleGenerally soluble in polar protic solvents.
Chloroform, Dichloromethane (DCM) SolubleDemonstrates solubility in halogenated organic solvents.
Toluene Less SolubleSolubility is expected to be limited in non-polar aromatic solvents.
Ether InsolubleGenerally insoluble in non-polar ethers.

Note: For a similar, shorter-chain molecule, Azido-PEG3-alcohol, a solubility of ≥ 2.5 mg/mL has been reported in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This provides a useful, albeit conservative, reference point for this compound, which, due to its longer PEG chain, is expected to have comparable or higher aqueous solubility.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for this compound.

3.1. Materials

  • This compound

  • Solvents of interest (e.g., water, PBS, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical technique.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that saturation is reached.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is achieved.

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant from each vial, taking care not to disturb the solid pellet.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a standard curve using known concentrations of this compound to accurately quantify the concentration in the experimental samples.

  • Calculation:

    • Calculate the equilibrium solubility in the original solvent by multiplying the determined concentration by the dilution factor.

Visualization of Factors Influencing Solubility

The following diagram illustrates the key molecular and environmental factors that govern the solubility of this compound.

G Factors Influencing this compound Solubility cluster_molecular Molecular Structure cluster_solvent Solvent Properties cluster_environmental Environmental Factors PEG_Chain PEG Chain Length (n=20) - Hydrophilic - Increases Aqueous Solubility Solubility Solubility PEG_Chain->Solubility Major Positive Influence Azide Azide Group (-N3) - Polar Azide->Solubility Positive Influence Alcohol Alcohol Group (-OH) - Polar - Hydrogen Bonding Alcohol->Solubility Positive Influence Polarity Solvent Polarity - 'Like Dissolves Like' Polarity->Solubility Strong Correlation H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Enhances Solubility Temperature Temperature Temperature->Solubility Can Increase or Decrease pH pH of Aqueous Solution pH->Solubility Generally Minor Effect for Non-ionizable Groups

Caption: Factors influencing this compound solubility.

This in-depth guide provides a foundational understanding of the solubility of this compound. For critical applications, it is always recommended to experimentally determine the solubility in the specific solvent systems and conditions that will be employed.

References

An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG20-alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Azido-PEG20-alcohol, a heterobifunctional linker widely employed in the field of bioconjugation. This document details the roles of its functional groups, the primary conjugation chemistries it enables, and provides detailed experimental protocols and quantitative data to support its application in research and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles of this compound

This compound is a versatile chemical tool designed for the covalent linkage of biomolecules. Its structure comprises three key components: a terminal azide group, a twenty-unit polyethylene glycol (PEG) spacer, and a terminal primary alcohol. Each of these components imparts specific functionalities that are critical to its mechanism of action in bioconjugation.

  • Azide (-N₃) Group: The azide moiety is the primary reactive handle for bioconjugation. It serves as a stable and bioorthogonal functional group that selectively participates in "click chemistry" reactions. This allows for the precise and efficient coupling to a complementary alkyne-functionalized molecule, even in complex biological milieus.[1][2]

  • Polyethylene Glycol (PEG) Spacer: The PEG chain, consisting of twenty ethylene glycol units, is a hydrophilic and flexible linker.[3][4] Its primary roles are to:

    • Enhance Solubility: The PEG spacer significantly increases the aqueous solubility of the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules.[5]

    • Reduce Immunogenicity: PEGylation can shield the conjugated biomolecule from the host's immune system, thereby reducing its immunogenic potential.

    • Improve Pharmacokinetics: The hydrodynamic radius of the bioconjugate is increased by the PEG chain, which can lead to reduced renal clearance and an extended circulation half-life.

    • Provide Spatial Separation: The flexible PEG linker provides spatial separation between the conjugated molecules, which can minimize steric hindrance and help maintain the biological activity of each component.

  • Alcohol (-OH) Group: The terminal hydroxyl group offers an additional site for chemical modification. This allows for the introduction of other functional groups through standard chemical transformations, further expanding the versatility of the linker. For example, it can be oxidized to an aldehyde or carboxylic acid, or converted to an amine or sulfhydryl group for subsequent conjugation reactions.

Mechanism of Action in Bioconjugation: Click Chemistry

The central mechanism of action of this compound in bioconjugation revolves around the 1,3-dipolar cycloaddition reaction between its azide group and an alkyne-containing molecule. This reaction, a cornerstone of "click chemistry," forms a highly stable triazole ring, covalently linking the two molecules. Two primary methods are employed for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted triazole isomer. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The presence of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance the reaction rate and protect the biomolecule from potential damage caused by copper ions.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System Azido_PEG This compound Triazole_Product Stable 1,4-Triazole Linked Bioconjugate Azido_PEG->Triazole_Product Alkyne_Molecule Alkyne-functionalized Molecule Alkyne_Molecule->Triazole_Product Cu_II Cu(II) Salt (e.g., CuSO₄) Cu_I Cu(I) Catalyst Cu_II->Cu_I Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Cu_I Stabilization Cu_I->Triazole_Product Catalysis

Figure 1: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it particularly suitable for applications in living systems where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne-containing partner. The high ring strain of the cyclooctyne provides the driving force for the reaction to proceed spontaneously without the need for a catalyst. While generally slower than CuAAC, the choice of a highly reactive cyclooctyne can significantly improve the reaction kinetics.

SPAAC_Mechanism cluster_reactants Reactants Azido_PEG This compound Reaction Spontaneous Cycloaddition Azido_PEG->Reaction Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Reaction Triazole_Product Stable Triazole Linked Bioconjugate Reaction->Triazole_Product

Figure 2: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for rapid kinetics against the potential for cellular toxicity. The following table summarizes typical quantitative data for these reactions. It is important to note that these are representative values, and actual rates will depend on the specific reactants, solvent, and temperature.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used
Catalyst Requirement Copper(I) catalyst requiredCatalyst-free
Biocompatibility Potential for cellular toxicity due to copper, can be mitigated with ligandsExcellent biocompatibility, suitable for in vivo applications
Alkyne Reactant Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)
Regioselectivity Highly regioselective (1,4-isomer)Mixture of regioisomers
Side Reactions Potential for oxidative homocoupling of alkynesCyclooctynes can be prone to side reactions if highly unstable

Experimental Protocols

The following are generalized protocols for performing bioconjugation reactions with this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol for CuAAC Bioconjugation

This protocol describes a general procedure for conjugating an alkyne-functionalized biomolecule to this compound using a copper(I)-catalyzed reaction.

Materials:

  • This compound

  • Alkyne-functionalized biomolecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Reactant Preparation:

    • Dissolve the alkyne-functionalized biomolecule in the reaction buffer to the desired concentration.

    • Dissolve this compound in the reaction buffer. A 10-20 fold molar excess of the this compound over the biomolecule is a common starting point.

  • Catalyst Preparation:

    • In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Allow this mixture to stand for a few minutes to form the copper-ligand complex.

  • Reaction Initiation:

    • Add the desired amount of the this compound solution to the alkyne-functionalized biomolecule solution.

    • Add the pre-mixed copper/THPTA complex to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the resulting bioconjugate to remove unreacted reagents and byproducts using an appropriate method such as SEC or dialysis.

CuAAC_Protocol_Workflow start Start prep_reactants Prepare Reactants: - Alkyne-Biomolecule in Buffer - this compound in Buffer start->prep_reactants initiate_reaction Initiate Reaction: 1. Mix Reactants 2. Add Catalyst Complex 3. Add Sodium Ascorbate prep_reactants->initiate_reaction prep_catalyst Prepare Catalyst: - Mix CuSO₄ and THPTA prep_catalyst->initiate_reaction incubate Incubate: - Room Temperature - 1-4 hours initiate_reaction->incubate purify Purify Bioconjugate: - SEC or Dialysis incubate->purify end End purify->end

Figure 3: Experimental workflow for CuAAC bioconjugation.
Protocol for SPAAC Bioconjugation

This protocol outlines a general procedure for the copper-free conjugation of a strained alkyne-functionalized biomolecule to this compound.

Materials:

  • This compound

  • Strained alkyne (e.g., DBCO)-functionalized biomolecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reactant Preparation:

    • Dissolve the strained alkyne-functionalized biomolecule in the reaction buffer to the desired concentration.

    • Dissolve this compound in the reaction buffer. A 2-10 fold molar excess of the this compound over the biomolecule is a typical starting point.

  • Reaction Initiation:

    • Add the this compound solution to the strained alkyne-functionalized biomolecule solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by appropriate analytical techniques.

  • Purification:

    • Purify the resulting bioconjugate to remove unreacted this compound using a suitable method like SEC or dialysis.

SPAAC_Protocol_Workflow start Start prep_reactants Prepare Reactants: - Strained Alkyne-Biomolecule in Buffer - this compound in Buffer start->prep_reactants initiate_reaction Initiate Reaction: - Mix Reactants prep_reactants->initiate_reaction incubate Incubate: - Room Temperature (2-12h) or 4°C (12-24h) initiate_reaction->incubate purify Purify Bioconjugate: - SEC or Dialysis incubate->purify end End purify->end

References

The Architect's Bridge: A Technical Guide to the Role of PEG Linkers in PROTAC and ADC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics has revolutionized modern medicine, with Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) emerging as two of the most promising modalities. The success of these complex molecules hinges on the synergistic interplay of their constituent parts: the targeting ligand, the payload or E3 ligase recruiter, and the critical chemical linker that bridges them. Among the various linker technologies, polyethylene glycol (PEG) has established itself as a cornerstone, offering a unique set of properties that profoundly influence the efficacy, safety, and developability of these next-generation drugs. This guide provides an in-depth technical exploration of the multifaceted role of PEG linkers in the design and optimization of both ADCs and PROTACs.

Core Principles of PEG Linkers

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene glycol units.[1][2] Its incorporation into therapeutic molecules, a process known as PEGylation, is a well-established strategy to enhance drug properties.[2] In the context of ADCs and PROTACs, PEG linkers are not merely inert spacers; they are dynamic modulators of physicochemical and pharmacological behavior.

Key Attributes and Advantages:

  • Enhanced Hydrophilicity and Solubility: A primary challenge in both PROTAC and ADC development is the often-hydrophobic nature of the payload or the complete bifunctional molecule.[3][4] This can lead to poor aqueous solubility, aggregation, and rapid clearance. The inherent hydrophilicity of PEG linkers effectively counteracts this, improving the solubility of the entire conjugate in physiological environments.

  • Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the molecule, which reduces renal clearance and prolongs circulation half-life. This extended exposure can lead to greater accumulation at the target site, enhancing therapeutic efficacy.

  • Reduced Immunogenicity and Non-Specific Binding: The flexible PEG chain creates a protective hydration shell around the molecule, which can mask potential immunogenic epitopes and reduce non-specific binding to plasma proteins. This shielding effect contributes to a better safety profile and improved biodistribution.

  • Tunable and Flexible Spacing: PEG linkers are available in various discrete lengths, allowing for precise control over the distance between the two ends of the ADC or PROTAC. This spatial optimization is critical for achieving the desired biological activity, such as the formation of a stable ternary complex in PROTACs or effective payload release in ADCs.

The Role of PEG Linkers in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase. The linker is a critical determinant of a PROTAC's ability to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent proteasomal degradation.

Optimizing the Ternary Complex

The length and flexibility of the PEG linker are paramount for successful ternary complex formation. A linker that is too short may introduce steric hindrance, preventing the POI and E3 ligase from coming together effectively. Conversely, a linker that is too long may lead to a non-productive complex where the necessary protein-protein interactions for ubiquitination cannot occur. Therefore, the optimal PEG linker length must be empirically determined for each POI-E3 ligase pair.

Modulating Physicochemical Properties and Permeability

A significant hurdle in PROTAC design is achieving adequate cell permeability, as these molecules often exceed the molecular weight and polar surface area limits suggested by traditional "rule-of-five" guidelines. While the hydrophilicity imparted by PEG linkers is beneficial for solubility, it can be detrimental to passive membrane diffusion. However, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, thereby aiding membrane traversal. This creates a delicate balance that must be carefully optimized.

Quantitative Impact of PEG Linkers on PROTAC Performance

The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum degradation achieved). The length of the PEG linker can dramatically influence these parameters.

Target Protein E3 Ligase Linker Composition Linker Length (atoms) DC50 Dmax (%) Reference
BRD4CRBNPEG0 PEG units< 0.5 µMN/A
BRD4CRBNPEG1-2 PEG units> 5 µMN/A
BRD4CRBNPEG4-5 PEG units< 0.5 µMN/A
TBK1VHLAlkyl/PEG< 12No DegradationN/A
TBK1VHLAlkyl/PEG213 nM96%
TBK1VHLAlkyl/PEG29292 nM76%
Estrogen ReceptorVHLAlkyl9140 µMN/A
Estrogen ReceptorVHLAlkyl1626 µMN/A

Note: Data is illustrative and compiled from various sources. DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-PEG Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Degradation Degradation Proteasome->Degradation Mediates Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

The Role of PEG Linkers in ADC Development

ADCs are designed to deliver a potent cytotoxic payload specifically to antigen-expressing tumor cells via a monoclonal antibody. The linker plays a pivotal role by ensuring the ADC remains stable in circulation and allows for the efficient release of the payload upon internalization into the target cell.

Overcoming Hydrophobicity and Enabling Higher Drug-to-Antibody Ratios (DAR)

Many potent cytotoxic payloads are highly hydrophobic. When conjugated to an antibody, especially at high drug-to-antibody ratios (DAR), this hydrophobicity can lead to ADC aggregation, reduced stability, and rapid clearance from circulation. Hydrophilic PEG linkers are instrumental in mitigating these issues. They increase the overall solubility of the ADC, allowing for the successful development of conjugates with higher DARs (e.g., DAR8) without compromising their physicochemical properties. Furthermore, branched or multi-arm PEG linkers can be employed to attach multiple payload molecules per conjugation site, further enhancing the potency of the ADC.

Enhancing Pharmacokinetics and In Vivo Efficacy

The inclusion of PEG linkers has been shown to dramatically improve the pharmacokinetic profiles of ADCs. By increasing the conjugate's half-life and plasma concentration (AUC), PEG linkers ensure that more of the therapeutic agent reaches the tumor site over time. This enhanced tumor accumulation often translates directly to improved in vivo anti-tumor efficacy.

Quantitative Impact of PEG Linkers on ADC Performance

The length of the PEG linker can influence an ADC's PK profile, in vitro potency (IC50), and in vivo efficacy.

ADC Target Linker Type Plasma Half-life (t½) In Vitro Cytotoxicity (IC50) In Vivo Efficacy (Tumor Model) Reference
HER2 (Affibody)No PEG (SMCC)19.6 min~1xModerate tumor growth inhibition
HER2 (Affibody)4 kDa PEG49 min (2.5x increase)4.5x reductionImproved tumor growth inhibition
HER2 (Affibody)10 kDa PEG219.5 min (11.2x increase)22x reductionStrongest tumor growth inhibition
CD30PEG2N/A~10 ng/mLN/A
CD30PEG8N/A~10 ng/mLN/A
CD30PEG24N/A~10 ng/mLN/A

Note: Data is illustrative and compiled from various sources. The impact of PEG length can be highly dependent on the antibody, payload, and target.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (Targets Tumor Antigen) Linker PEG Linker Antibody->Linker Covalently Attached Payload Cytotoxic Payload Linker->Payload Covalently Attached Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Design Rational Design (Target, Ligands, Linker) Synthesis Chemical Synthesis & Conjugation Design->Synthesis Biophysical Biophysical Assays (SPR, ITC for PROTACs) (HIC, SEC for ADCs) Synthesis->Biophysical Cellular Cellular Assays (Western Blot, Permeability for PROTACs) (Cytotoxicity for ADCs) Biophysical->Cellular PK Pharmacokinetics (PK) in Rodents Cellular->PK Promising Candidates Efficacy Xenograft Efficacy Models PK->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Lead Candidate Selection Tox->Candidate

References

Navigating the Stability of Azido-PEG20-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azido-PEG20-alcohol. By understanding the chemical liabilities and optimal handling of this versatile linker, researchers can ensure the integrity and successful application of this compound in bioconjugation, drug delivery, and other advanced biomedical applications.

Core Concepts: Understanding the Stability of this compound

This compound is a heterobifunctional linker comprised of a twenty-unit polyethylene glycol (PEG) chain, an azide (-N₃) group at one terminus, and a primary alcohol (-OH) at the other. The stability of this molecule is governed by the individual stabilities of the azide functional group and the PEG backbone.

The azide group is a high-energy functional group known for its utility in bioorthogonal "click chemistry" reactions.[1] Generally, organic azides are stable under a wide range of conditions, making them robust tools in chemical synthesis.[2] The stability of an organic azide is often assessed by its carbon-to-nitrogen ratio (C/N). This compound, with its long carbon chain (C₄₀H₈₁N₃O₂₀), has a high C/N ratio, which contributes to its relatively high stability compared to smaller organic azides.[3][4]

The polyethylene glycol backbone consists of repeating ether linkages, which are known for their general chemical inertness and hydrolytic stability, particularly in neutral and acidic aqueous solutions.[2] This inherent stability contributes to the wide use of PEG in pharmaceutical formulations to enhance the solubility and circulation half-life of therapeutic molecules.

Recommended Storage Conditions

To maintain the long-term integrity of this compound, specific storage conditions are crucial. The consensus from various suppliers is to store the compound at -20°C . For organic azides in general, storage at or below -18°C in a dark, moisture-free environment is recommended to prevent degradation.

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes potential thermal decomposition of the azide group and slows down any potential oxidative degradation of the PEG chain.
Light Protect from light (store in an amber vial or dark container)The azide group can be sensitive to light and may undergo photolytic decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)While not always explicitly stated for this specific molecule, it is good practice for long-term storage to prevent potential oxidation of the PEG chain.
Container Tightly sealed, preferably plastic amber containersPrevents moisture ingress and protects from light. Plastic is preferred over metal to avoid any potential reaction with the azide group.

Chemical Stability and Potential Degradation Pathways

While this compound is a relatively stable molecule, it is susceptible to degradation under certain conditions. Understanding these potential degradation pathways is essential for its proper handling and use in experimental settings.

Stability of the Azide Group

The azide functional group is the more reactive moiety of the molecule and is susceptible to the following:

  • Thermal Decomposition: At elevated temperatures, organic azides can decompose, releasing nitrogen gas and forming highly reactive nitrenes. This is why low-temperature storage is critical.

  • Photolytic Decomposition: Exposure to UV or even ambient laboratory light can induce the decomposition of alkyl azides, leading to the formation of aldehydes and other byproducts.

  • Acidic Conditions: Mixing azides with strong acids should be avoided as it can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.

  • Reaction with Metals: Contact with certain metals, particularly heavy metals, can lead to the formation of explosive metal azides. Using metal spatulas or containers should be avoided.

  • Reaction with Halogenated Solvents: The use of halogenated solvents like dichloromethane and chloroform with azides should be approached with caution as it can potentially lead to the formation of unstable di- and tri-azidomethane.

Stability of the Polyethylene Glycol (PEG) Backbone

The PEG backbone is generally considered stable, but its degradation can be initiated under specific conditions:

  • Oxidative Degradation: The ether linkages in the PEG chain are susceptible to oxidation, which can lead to chain cleavage and the formation of various degradation products, including formaldehyde, acetaldehyde, and carboxylic acids. This process can be accelerated by the presence of transition metal ions and exposure to air (oxygen).

  • Hydrolytic Stability: The ether bonds of the PEG backbone are highly stable to hydrolysis under neutral and acidic conditions. While not relevant for this compound, PEG derivatives containing ester linkages are susceptible to hydrolysis, especially under basic conditions.

The logical relationship for considering the stability of this compound is outlined in the diagram below.

G cluster_storage Storage and Handling Considerations cluster_stability Chemical Stability Factors cluster_degradation Potential Degradation Pathways Storage Optimal Storage (-20°C, Dark, Inert) Azide_Stability Azide Group Stability (High C/N ratio) Storage->Azide_Stability preserves PEG_Stability PEG Backbone Stability (Stable Ether Linkages) Storage->PEG_Stability preserves Handling Handling Precautions (Avoid Metals, Strong Acids, Halogenated Solvents) Handling->Azide_Stability preserves Thermal_Decomp Thermal Decomposition Azide_Stability->Thermal_Decomp avoids Photolytic_Decomp Photolytic Decomposition Azide_Stability->Photolytic_Decomp avoids Acid_Reaction Reaction with Acids Azide_Stability->Acid_Reaction avoids Oxidative_Decomp Oxidative Degradation PEG_Stability->Oxidative_Decomp avoids

Caption: Factors influencing the stability and degradation of this compound.

Experimental Protocols for Stability Assessment

Accelerated Stability Study Protocol

This protocol is designed to predict the long-term stability of this compound by subjecting it to stressed conditions.

Objective: To evaluate the stability of this compound under elevated temperature and light exposure.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber with a controlled light source (e.g., xenon lamp)

  • HPLC system with UV and/or Charged Aerosol Detector (CAD)

  • Mass spectrometer (MS)

  • NMR spectrometer

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in PBS (pH 7.4). Aliquot the solution into amber and clear glass vials.

  • Storage Conditions:

    • Control: Store a set of amber vials at -20°C.

    • Accelerated Thermal Stress: Place a set of amber vials in a stability chamber at 40°C with 75% relative humidity.

    • Photostability: Place a set of clear vials in a photostability chamber. Expose the samples to a defined light intensity. A parallel set of samples wrapped in aluminum foil should be used as dark controls.

  • Time Points: Withdraw samples at initial (T=0) and predetermined time points (e.g., 1, 2, 4, and 8 weeks for accelerated thermal stress; and after specific light exposure durations for photostability).

  • Analysis:

    • Visual Inspection: Observe for any changes in color or clarity of the solutions.

    • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV and/or CAD detection to quantify the remaining parent compound and detect any degradation products. A suitable method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

    • Mass Spectrometry (MS): Use LC-MS to identify the mass of any degradation products.

    • NMR Spectroscopy: For significant degradation, ¹H NMR can be used to characterize the structure of degradation products.

The workflow for this stability assessment is illustrated below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound solution in PBS (pH 7.4) Control Control (-20°C) Prep->Control Thermal Thermal Stress (40°C, 75% RH) Prep->Thermal Photo Photostability (Light Exposure) Prep->Photo Visual Visual Inspection Control->Visual Thermal->Visual Photo->Visual HPLC HPLC-UV/CAD (Quantification) Visual->HPLC MS LC-MS (Identification) HPLC->MS NMR NMR (Structure Elucidation) MS->NMR

Caption: Experimental workflow for the stability assessment of this compound.

Summary and Conclusion

This compound is a valuable tool in bioconjugation and drug development, and its stability is paramount to its successful application. The key takeaways from this technical guide are:

  • Optimal Storage: Store at -20°C, protected from light, in a tightly sealed container.

  • Chemical Stability: The molecule is relatively stable due to its high carbon-to-nitrogen ratio and the robust ether linkages of the PEG backbone.

  • Potential for Degradation: Be mindful of exposure to high temperatures, light, strong acids, and certain metals, which can degrade the azide group. Oxidative conditions can lead to the degradation of the PEG chain.

  • Stability Assessment: A well-designed stability study utilizing analytical techniques such as HPLC, MS, and NMR is essential to ensure the quality and integrity of this compound for its intended use.

By adhering to these guidelines, researchers can confidently utilize this compound in their experimental workflows, leading to more reliable and reproducible results.

References

The Azide Group: A Linchpin in Click Chemistry for Advanced Molecular Construction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of chemical biology, drug discovery, and materials science by providing a suite of reactions that are rapid, efficient, and biocompatible. At the heart of many of these powerful transformations lies the azide functional group. Its unique combination of stability, selectivity, and reactivity has established it as an indispensable tool for scientists seeking to construct complex molecular architectures with precision and ease. This technical guide provides a comprehensive overview of the azide group's central role in click chemistry, with a focus on its function, quantitative performance, and detailed experimental methodologies.

The Core Function of the Azide Group: A Bioorthogonal Handle

The azide group (-N₃) is a linear, 1,3-dipolar functional group that is remarkably stable under a wide range of chemical conditions, yet poised for highly specific "click" reactions. This bioorthogonality is a key feature, as azides are largely unreactive with the vast majority of biological molecules, ensuring that chemical modifications occur only at the intended sites.[1][2] This stability allows for the introduction of azides into complex biological systems, including living cells, without interfering with native biochemical processes.[3][4][5]

The primary function of the azide group in click chemistry is to serve as a highly selective and reactive partner in cycloaddition reactions, most notably with alkynes. This reactivity is harnessed in two main variants of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of a click reaction, exhibiting exceptionally fast kinetics and high yields. In this reaction, a copper(I) catalyst orchestrates the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage. The copper catalyst dramatically accelerates the reaction, with rate enhancements of up to 10⁷ to 10⁸ compared to the uncatalyzed reaction.

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. The reaction is highly regioselective, exclusively producing the 1,4-isomer.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole ring.

SPAAC is a bioorthogonal reaction that is well-suited for in vivo applications and the labeling of sensitive biological molecules. The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with more strained cyclooctynes generally exhibiting faster rates.

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The following tables summarize key quantitative data for these reactions.

Table 1: Comparison of CuAAC and SPAAC

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne
Alkyne Reactant Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)
Side Reactions Potential for oxidative homocoupling of alkynesCyclooctynes can be prone to side reactions if highly unstable
Typical Yield 70 - 95%80 - 99%
Optimal Temperature 25 - 60 °C4 - 37 °C
pH Range 4 - 114 - 10

Table 2: Second-Order Rate Constants (k₂) for SPAAC with Benzyl Azide

Cyclooctynek₂ (M⁻¹s⁻¹)
BCN~0.1
DBCO~0.3
ADIBO (with primary azide)0.90
ADIBO (with secondary azide)0.25
ADIBO (with tertiary azide)4.7 x 10⁻⁶

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry. The following are generalized protocols for CuAAC and SPAAC reactions.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for a CuAAC reaction. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific substrates.

Materials:

  • Azide-containing molecule

  • Terminal alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper(I)-stabilizing ligand (e.g., THPTA for aqueous reactions, TBTA for organic solvents)

  • Appropriate solvent (e.g., water, t-BuOH/H₂O, DMSO, DMF)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the azide (1.1-1.5 equivalents) in the chosen solvent.

  • Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ (1-10 mol%) and the ligand (1-10 mol%, typically in a 1:1 to 1:5 copper-to-ligand ratio) in a small amount of the reaction solvent. Mix until dissolved.

  • Reaction Initiation: Add the catalyst premix to the solution of the alkyne and azide.

  • Reduction of Cu(II): Add a freshly prepared solution of sodium ascorbate (10-50 mol% in water) to the reaction mixture. A color change may be observed, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or HPLC. Reactions are typically complete within 1-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture can be worked up according to the nature of the product. This may involve extraction, filtration, or chromatography to isolate the pure triazole product.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol outlines a general procedure for labeling an azide-modified protein with a cyclooctyne-containing probe.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne reagent (e.g., DBCO-PEG-fluorophore, BCN-biotin)

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Ensure the azide-modified protein is purified and its concentration accurately determined.

    • Prepare a stock solution of the cyclooctyne reagent in anhydrous DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the cycloo### Applications in Research and Drug Development

The azide group's utility in click chemistry has had a profound impact on various scientific disciplines, particularly in drug discovery and development.

Fragment-Based Drug Discovery (FBDD)

In FBDD, small molecular fragments that bind to a biological target are identified and then linked together to create more potent lead compounds. Click chemistry, with the azide group as a key linker, provides a highly efficient method for assembling these fragments. The target itself can even template the formation of its own inhibitor from a library of azide- and alkyne-containing fragments, a strategy known as target-guided synthesis.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize an antibody to deliver a potent cytotoxic drug specifically to cancer cells. Click chemistry is an ideal method for conjugating the drug to the antibody, offering precise control over the site of attachment and the drug-to-antibody ratio. An azide can be introduced into the antibody at a specific site, allowing for the attachment of an alkyne-modified drug with high efficiency and homogeneity.

Conclusion

The azide group's remarkable utility in click chemistry has firmly cemented its place as a cornerstone of modern chemical and biological research. Its ability to participate in highly efficient and selective cycloaddition reactions has empowered scientists to construct complex molecules, probe biological systems with unprecedented precision, and accelerate the discovery of new therapeutics. The choice between the copper-catalyzed and strain-promoted variants of the azide-alkyne cycloaddition allows researchers to tailor their approach to the specific demands of their system, whether it be for high-throughput synthesis or for delicate manipulations within a living organism. As our understanding of these powerful reactions continues to grow, the azide group is poised to play an even greater role in shaping the future of medicine and materials science.

References

The Versatility of Azido-PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development, enhancing the therapeutic properties of peptides, proteins, and small molecules.[1] Azido-PEG linkers have emerged as exceptionally versatile tools in this field, primarily due to the azide group's ability to participate in highly specific and efficient "click chemistry" reactions.[2][3] This technical guide provides a comprehensive overview of the applications of Azido-PEG linkers, complete with quantitative data, detailed experimental protocols, and visualizations to support researchers in their drug development endeavors.

Core Applications of Azido-PEG Linkers

Azido-PEG linkers are instrumental in a variety of bioconjugation applications, owing to the azide's bioorthogonal reactivity. The primary applications include:

  • Bioconjugation and PEGylation: The introduction of PEG chains to therapeutic molecules can improve their solubility, stability against enzymatic degradation, and pharmacokinetic profiles by reducing renal clearance.[4][5] Azido-PEG linkers, often featuring a reactive group like an NHS ester on the other end, allow for the straightforward introduction of an azide handle onto proteins and peptides for subsequent conjugation.

  • Antibody-Drug Conjugates (ADCs): In the realm of targeted cancer therapy, Azido-PEG linkers are crucial for attaching potent cytotoxic drugs to monoclonal antibodies. The PEG spacer enhances the hydrophilicity of the ADC, which can otherwise be prone to aggregation due to hydrophobic drug payloads. This allows for higher drug-to-antibody ratios (DARs) without compromising the ADC's stability and pharmacokinetic properties.

  • PROTACs (Proteolysis Targeting Chimeras): Azido-PEG linkers are integral to the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker connects the target protein binder and the E3 ligase ligand, and its length and composition are critical for optimal ternary complex formation and degradation efficacy.

  • Proteomics and Diagnostics: The azide group serves as a versatile handle for attaching probes, such as fluorescent dyes or biotin, to proteins and other biomolecules for detection and analysis.

  • Surface Modification: Azido-PEG linkers can be used to modify the surfaces of nanoparticles and other materials to improve their biocompatibility and create functionalized surfaces for various biomedical applications.

Quantitative Data on Azido-PEG Linker Applications

The efficiency and outcome of bioconjugation reactions involving Azido-PEG linkers are influenced by various factors. The following tables summarize key quantitative data from the literature to guide experimental design.

Table 1: Typical Reaction Parameters for Protein Labeling with Azido-PEG-NHS Ester

ParameterValueNotes
Protein Concentration1-5 mg/mLIn an amine-free buffer like PBS.
Molar Excess of Reagent20-foldMoles of Azido-PEG-NHS Ester per mole of protein.
Reaction BufferPhosphate Buffered Saline (PBS), pH 7.2-8.5Optimal pH for the reaction of NHS esters with primary amines.
Reaction TemperatureRoom Temperature (20-25°C) or 4°CIncubation time is adjusted accordingly.
Reaction Time30-60 minutes at RT, or 2 hours on iceLonger times may be needed for dilute protein solutions.
Average Degree of Labeling (DOL)3 - 6 azides per antibodyFor a typical IgG, determined by mass spectrometry.
Labeling Efficiency> 95%Percentage of antibody molecules labeled with at least one azide.

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics

PEG SizeClearance Rate (mL/day/kg)Tolerability in Mice (at 50 mg/kg)
PEG2HighNot Tolerated
PEG4HighNot Tolerated
PEG8LowTolerated
PEG12LowTolerated
PEG24LowTolerated

Data adapted from a study on PEGylated glucuronide-MMAE ADCs in rats and mice. Longer PEG chains generally result in slower clearance, with a threshold effect observed around PEG8, beyond which clearance is minimally impacted.

Table 3: Comparison of Common Click Chemistry Reactions with Azides

ReactionKey FeaturesCatalyst RequiredTypical Yields
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Forms a stable 1,4-disubstituted triazole. Highly efficient and regioselective.Copper(I)> 90%
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free, ideal for live-cell applications. Reacts with strained alkynes (e.g., DBCO, BCN).No> 90%
Staudinger Ligation Reaction with a phosphine to form an aza-ylide, which is then trapped to form an amide bond.NoVariable

Key Experimental Protocols

The following are detailed methodologies for common applications of Azido-PEG linkers.

Protocol 1: Amine-Reactive Labeling of a Protein with Azido-PEG-NHS Ester

This protocol describes the introduction of azide functional groups onto a protein using an Azido-PEG-NHS ester.

Materials:

  • Protein of interest

  • Azido-PEG-NHS Ester (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4 (amine-free)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Dissolve the protein in PBS at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG-NHS Ester in anhydrous DMSO. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Labeling Reaction:

    • Add a 20-fold molar excess of the Azido-PEG-NHS Ester stock solution to the protein solution. Ensure the final concentration of DMSO is below 10% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove the excess, unreacted Azido-PEG-NHS ester using a desalting column with an appropriate molecular weight cutoff for the protein.

  • Characterization and Storage: Determine the concentration of the purified azide-labeled protein. The azide-labeled protein is now ready for subsequent click chemistry reactions. Store at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-labeled protein with an alkyne-containing molecule.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) Sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM), THPTA (e.g., 50 mM), and sodium ascorbate (e.g., 100 mM) in water.

  • Reaction Setup:

    • In a reaction tube, combine the azide-labeled protein and the alkyne-containing molecule (typically a 5-10 fold molar excess of the alkyne).

    • In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of copper to ligand is often used.

    • Add the copper/ligand complex to the protein/alkyne mixture. The final copper concentration is typically 50-250 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix and incubate at room temperature for 1-4 hours.

  • Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents and catalyst.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-labeled protein with a strained alkyne (e.g., DBCO)-functionalized molecule.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • DBCO-functionalized molecule of interest

  • PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Prepare the azide-labeled protein in PBS.

    • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction tube, combine the azide-labeled protein and the DBCO-functionalized molecule. A 2-4 fold molar excess of the DBCO reagent is a good starting point.

    • Ensure the final DMSO concentration is kept below 5% (v/v).

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.

  • Purification: Purify the bioconjugate using a suitable method like size-exclusion chromatography or dialysis.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental workflows. The following visualizations were created using Graphviz (DOT language).

Protein Labeling and Conjugation Workflow

G cluster_0 Step 1: Azide Functionalization cluster_1 Step 2: Click Chemistry Conjugation Protein Protein (with primary amines) Reaction1 Amine-Reactive Labeling (PBS, pH 7.4-8.5) Protein->Reaction1 Azido_PEG_NHS Azido-PEG-NHS Ester Azido_PEG_NHS->Reaction1 Purification1 Purification (Desalting Column) Reaction1->Purification1 Azide_Protein Azide-Labeled Protein Reaction2 CuAAC or SPAAC Azide_Protein->Reaction2 Purification1->Azide_Protein Alkyne_Molecule Alkyne-Molecule (e.g., Drug, Dye) Alkyne_Molecule->Reaction2 Purification2 Purification (e.g., SEC) Reaction2->Purification2 Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate G POI Target Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Azido-PEG linker core) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycle PROTAC Recycling Ternary_Complex->Recycle Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycle->PROTAC G start Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Amino Acid Coupling deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Azido Amino Acid Coupling deprotection2->coupling2 wash2 Wash coupling2->wash2 repeat Repeat Cycles wash2->repeat cleavage Cleavage from Resin & Side-chain Deprotection repeat->cleavage purification Purification (HPLC) cleavage->purification final_peptide Final Azido-Peptide purification->final_peptide

References

An In-Depth Technical Guide to Azido-PEG20-alcohol: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azido-PEG20-alcohol

This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile bifunctional linker in bioconjugation and drug development.[1] Its structure features a terminal azide group (-N₃) and a terminal hydroxyl group (-OH) separated by a 20-unit PEG chain. This distinct architecture allows for sequential or orthogonal chemical modifications, making it a valuable tool in the construction of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs).[1][2] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a critical attribute for biological applications.[3]

Chemical Identifiers and Properties

A clear identification of this compound is crucial for its accurate use in research and development. The key chemical identifiers and properties are summarized in the table below.

IdentifierValueReference(s)
CAS Number 1637297-21-2[4]
Molecular Formula C₄₀H₈₁N₃O₂₀
Molecular Weight 924.09 g/mol
Purity Typically >95%
Appearance White to off-white solid or oil-
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents

Core Applications and Reaction Mechanisms

The utility of this compound stems from its two reactive functional groups, which can participate in a variety of chemical transformations. The primary applications revolve around "click chemistry" and further derivatization of the hydroxyl group.

Click Chemistry: Azide-Alkyne Cycloadditions

The azide group is a key participant in one of the most reliable and widely used classes of bioorthogonal reactions: the azide-alkyne cycloaddition. This reaction can be performed in two main modalities:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction joins the azide group of this compound with a terminal alkyne-containing molecule to form a stable 1,4-disubstituted triazole linkage. The reaction is typically catalyzed by a Cu(I) source, often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC offers a metal-free alternative. In this reaction, the azide group reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole.

The general workflow for bioconjugation via click chemistry is depicted below.

G cluster_0 Reactant 1: this compound cluster_1 Reactant 2: Alkyne-containing Molecule cluster_2 Reaction Conditions cluster_3 Product AzidoPEG This compound (N₃-PEG₂₀-OH) Reaction Click Chemistry (CuAAC or SPAAC) AzidoPEG->Reaction Alkyne Molecule of Interest (e.g., Peptide, Drug) with Alkyne Group Alkyne->Reaction Conjugate Bioconjugate with Stable Triazole Linkage Reaction->Conjugate

Caption: General workflow for bioconjugation using this compound via click chemistry.

Derivatization of the Hydroxyl Group

The terminal hydroxyl group provides a second reactive handle for further functionalization. This allows for the introduction of other chemical moieties either before or after the click chemistry reaction. Common derivatization strategies include:

  • Esterification or Etherification: To attach other functional groups or molecules.

  • Oxidation: To convert the alcohol to an aldehyde or carboxylic acid for subsequent reactions.

  • Activation: For coupling with amines or other nucleophiles.

Application in PROTAC Synthesis

A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target protein's degradation. The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is crucial for its efficacy.

This compound is an ideal building block for PROTAC linkers due to its defined length, hydrophilicity, and bifunctional nature. A common strategy involves a convergent synthesis where the this compound is sequentially reacted with the protein of interest (POI) ligand and the E3 ligase ligand, often utilizing click chemistry for one of the coupling steps.

The logical relationship in PROTAC synthesis is illustrated in the following diagram.

G cluster_0 PROTAC Components cluster_1 Synthesis cluster_2 Final Product cluster_3 Mechanism of Action POI_ligand Protein of Interest (POI) Ligand Synthesis Chemical Synthesis (e.g., Click Chemistry, Amide Coupling) POI_ligand->Synthesis E3_ligand E3 Ligase Ligand E3_ligand->Synthesis Linker This compound (Linker Precursor) Linker->Synthesis PROTAC PROTAC Molecule Synthesis->PROTAC Ternary_complex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_complex Ubiquitination Ubiquitination of POI Ternary_complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation

Caption: Logical workflow of PROTAC synthesis and mechanism of action utilizing a PEG linker.

Experimental Protocols

While specific reaction conditions should be optimized for each unique application, the following provides a general framework for common procedures involving this compound.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Solvent (e.g., deionized water, DMSO, DMF, or a mixture)

  • Nitrogen or Argon gas (optional, for deoxygenation)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent.

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in deionized water or DMSO.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the alkyne-containing molecule (a slight molar excess of one reactant may be used to drive the reaction to completion).

    • Add the appropriate solvent to achieve the desired reaction concentration.

    • If the reactants are sensitive to oxidation, deoxygenate the solution by bubbling with nitrogen or argon gas for 5-10 minutes.

    • Add the copper/ligand premix: combine the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio and add to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).

  • Purification:

    • Upon completion, the conjugate can be purified using an appropriate method, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis, depending on the properties of the product.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a strained alkyne (e.g., DBCO- or BCN-functionalized molecule) to this compound.

Materials:

  • This compound

  • Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound in the desired reaction buffer.

    • Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Reaction:

    • Combine the solutions of this compound and the strained alkyne-containing molecule. A 1.5 to 2-fold molar excess of the alkyne is often used.

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. Reaction times may vary depending on the specific reactants.

  • Monitoring and Purification:

    • Monitor the reaction progress by HPLC or MS.

    • Purify the resulting conjugate using an appropriate chromatographic technique (e.g., SEC or reversed-phase HPLC).

Characterization of Conjugates

The successful synthesis of conjugates using this compound should be confirmed by appropriate analytical techniques.

Analytical TechniquePurpose
HPLC To assess the purity of the conjugate and separate it from unreacted starting materials.
Mass Spectrometry (MS) To confirm the molecular weight of the final conjugate.
NMR Spectroscopy To elucidate the structure of the conjugate and confirm the formation of the triazole ring.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the fields of chemistry, biology, and drug development. Its well-defined structure, bifunctionality, and the biocompatibility imparted by the PEG spacer make it an excellent choice for creating complex bioconjugates and innovative therapeutic agents like PROTACs. The reliability of click chemistry reactions involving the azide group, coupled with the potential for further derivatization at the hydroxyl terminus, provides a robust platform for advanced molecular engineering. As the demand for precisely constructed biomolecular architectures continues to grow, the utility of reagents like this compound is set to expand further.

References

Methodological & Application

Application Notes and Protocols: Site-Specific Protein PEGylation using Azido-PEG20-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Advancing Biotherapeutics with Site-Specific PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein therapeutic, is a clinically validated strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. Benefits include an extended circulating half-life, improved stability, increased solubility, and reduced immunogenicity.[1][2] However, traditional PEGylation methods often result in a heterogeneous mixture of products with PEG chains attached at various locations, which can lead to a loss of biological activity and complicates analytical characterization.

Site-specific PEGylation overcomes these limitations by attaching a single PEG chain at a predetermined location on the protein surface. This is achieved by incorporating a unique chemical handle, such as an alkyne group, into the protein via a non-natural amino acid. The azide group on a reagent like Azido-PEG20-alcohol can then be precisely and efficiently conjugated to the alkyne handle through the highly reliable Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[3][4][5] This protocol provides a comprehensive guide for the site-specific PEGylation of a target protein using this compound, from initial protein modification to final product characterization.

Overall Experimental Workflow

The process involves four key stages: recombinant expression of the target protein with a site-specifically incorporated alkyne group, the CuAAC conjugation reaction with this compound, purification of the mono-PEGylated product, and finally, thorough analytical characterization.

G Overall Workflow for Site-Specific Protein PEGylation cluster_0 Phase 1: Protein Engineering cluster_1 Phase 2: PEGylation cluster_2 Phase 3: Purification cluster_3 Phase 4: Characterization P1 Site-Directed Mutagenesis (e.g., TAG codon introduction) P2 Recombinant Protein Expression in presence of Alkyne-Amino Acid P1->P2 Express in engineered host P3 CuAAC 'Click' Reaction with this compound P2->P3 Purified Alkyne-Protein P4 Ion-Exchange Chromatography (IEX) Separation of species P3->P4 Crude PEGylation Mixture P5 SDS-PAGE & HPLC (Purity & Size Shift) P4->P5 Purified Mono-PEGylated Protein P6 Mass Spectrometry (Identity Confirmation) P5->P6

Caption: A four-phase workflow for producing site-specifically PEGylated proteins.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of an Alkyne Handle

This protocol describes the incorporation of an alkyne-containing non-natural amino acid (e.g., p-propargyloxyphenylalanine) into a target protein at a specific site using amber stop codon suppression technology.

Materials:

  • Expression vector for the target protein with a TAG amber stop codon at the desired modification site.

  • Engineered host E. coli strain co-expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Alkyne-containing amino acid (e.g., p-propargyloxyphenylalanine).

  • Growth media (e.g., LB broth, M9 minimal media).

  • Appropriate antibiotics and inducing agents (e.g., IPTG).

  • Protein purification system (e.g., Ni-NTA for His-tagged proteins).

Methodology:

  • Transformation: Transform the expression plasmid into the engineered E. coli host strain.

  • Culture Growth: Grow the transformed cells in a suitable medium to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression with the appropriate inducer (e.g., IPTG) and supplement the medium with the alkyne-amino acid to a final concentration of 1-2 mM.

  • Expression: Continue cell culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to allow for protein expression and incorporation of the non-natural amino acid.

  • Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, high-pressure homogenization).

  • Purification: Purify the alkyne-modified protein from the cell lysate using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

  • Verification: Confirm the successful incorporation of the alkyne-amino acid and the protein's integrity via mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PEGylation

This protocol details the covalent conjugation of this compound to the alkyne-modified protein.

G CuAAC Reaction Scheme cluster_reagents Protein Alkyne-Modified Protein Product Triazole-Linked PEGylated Protein Protein->Product PEG This compound PEG->Product Catalyst CuSO₄ + Sodium Ascorbate Ligand TBTA Ligand

Caption: The CuAAC reaction conjugates an azide-PEG to an alkyne-protein.

Materials:

  • Purified alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Copper-chelating ligand, e.g., Tris(benzyltriazolylmethyl)amine (TBTA), stock solution (e.g., 50 mM in DMSO).

  • Reaction buffer (e.g., phosphate buffer, pH 7.0-8.0).

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A molar excess of the PEG reagent is typically used to drive the reaction to completion.

  • Add Ligand and Copper: To the protein/PEG mixture, add the TBTA ligand followed by the CuSO₄ solution. The ligand protects the protein from oxidative damage and accelerates the reaction.

  • Initiate Reaction: Start the reaction by adding the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.

  • Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 1-4 hours. The reaction can be placed on an end-over-end rotator.

  • Monitoring (Optional): The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or LC-MS.

  • Quenching (Optional): Once complete, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

Protocol 3: Purification of the PEGylated Protein

This protocol describes the separation of the mono-PEGylated protein from unreacted components using ion-exchange chromatography (IEX).

Materials:

  • Crude PEGylation reaction mixture.

  • IEX column (cation or anion exchange, depending on the protein's pI and buffer pH).

  • Chromatography system (e.g., FPLC or HPLC).

  • Binding Buffer (low salt concentration, e.g., 20 mM Phosphate, pH 7.0).

  • Elution Buffer (high salt concentration, e.g., 20 mM Phosphate + 1 M NaCl, pH 7.0).

Methodology:

  • Sample Preparation: If necessary, buffer-exchange the crude reaction mixture into the IEX Binding Buffer.

  • Column Equilibration: Equilibrate the IEX column with at least 5 column volumes (CVs) of Binding Buffer.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with Binding Buffer (approx. 5 CVs) to remove any unbound material, such as excess neutral PEG reagent.

  • Elution: Elute the bound species using a linear salt gradient (e.g., 0-100% Elution Buffer over 20 CVs). The PEGylated protein typically elutes at a lower salt concentration than the more highly charged, unmodified protein due to charge shielding by the PEG chain.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or RP-HPLC to identify those containing the pure mono-PEGylated protein.

  • Pooling and Desalting: Pool the pure fractions and perform a buffer exchange into a suitable storage buffer.

Protocol 4: Characterization of the PEGylated Protein

This protocol outlines key analytical techniques to verify the identity, purity, and integrity of the final product.

A. SDS-PAGE Analysis:

  • Purpose: To visualize the increase in apparent molecular weight upon PEGylation and to assess purity.

  • Method: Run samples of the un-modified protein, the crude reaction mixture, and the purified PEGylated protein on a polyacrylamide gel. The PEGylated protein will show a significant upward shift in molecular weight, appearing much larger than its actual mass due to the hydrodynamic radius of the PEG chain.

B. Reversed-Phase HPLC (RP-HPLC):

  • Purpose: To determine the purity of the final product.

  • Method: Inject the purified sample onto a C4 or C8 RP-HPLC column. Elute using a gradient of an organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., 0.1% TFA). The PEGylated protein will have a different retention time than the un-modified protein. Purity can be calculated by integrating the peak area.

C. Mass Spectrometry (MS):

  • Purpose: To confirm the exact molecular weight of the PEGylated protein, thereby verifying successful mono-PEGylation.

  • Method: Analyze the purified product using techniques like ESI-MS or MALDI-MS. The resulting spectrum will show a mass increase corresponding to the mass of the attached this compound minus the elements of H₂O (if applicable to the specific click chemistry variant). Deconvolution of the ESI-MS spectrum is often required to determine the average mass of the heterogeneous PEGylated species.

Quantitative Data Summary

The optimal conditions for PEGylation and purification are protein-dependent and require empirical optimization. The tables below provide typical starting ranges and representative results.

Table 1: Typical CuAAC Reaction Parameters

ParameterRecommended RangeRationale
Protein Concentration1 - 10 mg/mL (25-250 µM)Higher concentrations can improve reaction kinetics.
[Azido-PEG]:[Protein] Molar Ratio2:1 to 10:1A molar excess of PEG drives the reaction towards completion.
Copper(II) Sulfate50 - 250 µMCatalytic amount required for the reaction.
[Ligand]:[Copper] Molar Ratio5:1Protects the protein and accelerates the reaction.
Sodium Ascorbate5 - 10 mMActs as a reducing agent to generate the active Cu(I) catalyst.
Temperature20 - 37 °CMild temperatures are sufficient and preserve protein integrity.
Reaction Time1 - 12 hoursMonitor for completion to avoid potential protein degradation.
Reaction Yield>80%High yields are characteristic of click chemistry.

Table 2: Representative Purification and Characterization Data

Analysis MethodParameterTypical Result
Ion-Exchange Chromatography Elution Salt [NaCl]Un-modified Protein: 300-500 mM; PEGylated Protein: 150-300 mM
Purity after IEX>95%
SDS-PAGE Apparent MW ShiftPEGylated protein band appears significantly larger (e.g., +40-60 kDa shift for a 20 kDa PEG).
RP-HPLC Purity>98%
Mass Spectrometry Mass AccuracyObserved mass should be within ± 2 Da of the theoretical mass of the conjugate.

References

Application Notes and Protocols for Azido-PEG20-alcohol in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azido-PEG20-alcohol

This compound is a highly versatile bifunctional linker molecule extensively utilized in the fields of bioconjugation, drug delivery, and proteomics. It features a terminal azide (N₃) group and a primary alcohol (-OH) group, separated by a hydrophilic 20-unit polyethylene glycol (PEG) spacer. The azide group serves as a reactive handle for "click chemistry" reactions, enabling the efficient and specific formation of stable triazole linkages with alkyne-containing molecules. The terminal hydroxyl group offers an additional site for further chemical modification. The long, flexible PEG chain enhances the aqueous solubility and biocompatibility of the resulting conjugates, often improving their pharmacokinetic and pharmacodynamic properties.[1][2]

This document provides detailed protocols for the two primary types of click chemistry reactions involving this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Additionally, it presents a practical application of this compound in the synthesis of Proteolysis Targeting Chimeras (PROTACs), complete with an experimental workflow and a relevant signaling pathway diagram.

Key Applications of this compound:

  • Bioconjugation: Covalent attachment to proteins, peptides, nucleic acids, and other biomolecules for labeling, imaging, and diagnostic applications.[1][3]

  • Drug Development: As a flexible linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs to optimize therapeutic efficacy.[4]

  • Surface Modification: Functionalization of nanoparticles and surfaces to enhance biocompatibility and introduce specific functionalities.

  • Polymer Chemistry: Synthesis of well-defined PEGylated polymers and hydrogels.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry method that involves the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species. The reaction is characterized by its high yield, selectivity for the 1,4-disubstituted triazole isomer, and tolerance to a wide range of functional groups and reaction conditions.

General Protocol for CuAAC with this compound and an Alkyne-Modified Protein

This protocol describes the general steps for conjugating this compound to a protein that has been previously functionalized with a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper(I)-stabilizing ligand stock solution (e.g., 50 mM in water or DMSO/water)

  • Deionized water

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL. Add this compound to the protein solution to achieve a final concentration that is in 10-50 fold molar excess over the protein.

  • Catalyst Premix: In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ stock solution and the THPTA (or TBTA) stock solution in a 1:2 to 1:5 molar ratio. Allow the premix to stand for 1-2 minutes at room temperature.

  • Reaction Initiation: Add the catalyst premix to the protein-azide mixture to achieve a final copper concentration of 50-250 µM. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for 4-16 hours.

  • Reaction Quenching (Optional): The reaction can be stopped by adding a chelating agent such as EDTA to a final concentration of 10 mM to sequester the copper catalyst.

  • Purification: Remove the excess reagents and catalyst by purifying the PEGylated protein using size-exclusion chromatography, dialysis, or another suitable protein purification method.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or HPLC.

Quantitative Data for CuAAC Reactions

The following table summarizes typical reaction parameters and outcomes for CuAAC reactions. While specific results for this compound are not always published, the data presented is representative of similar PEG-azide linkers.

ParameterValueReference
Typical Reactant Concentrations
Alkyne-modified Biomolecule10 - 100 µM
Azido-PEG Linker100 µM - 2 mM (2-50 fold excess)
CuSO₄50 - 250 µM
Sodium Ascorbate1 - 5 mM
THPTA Ligand250 µM - 1.25 mM (5-fold excess to Cu)
Reaction Conditions
Temperature4 - 37 °C
Reaction Time1 - 12 hours
pH7.0 - 8.0
Reaction Outcomes
Conversion/Yield>95% (with small molecules/peptides)
85-99% (with oligonucleotides)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly suitable for applications in living cells and with sensitive biomolecules.

General Protocol for SPAAC with this compound and a DBCO-Functionalized Antibody

This protocol outlines the general procedure for conjugating this compound to an antibody that has been modified with a DBCO group.

Materials:

  • DBCO-functionalized antibody in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Deionized water

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, prepare the DBCO-functionalized antibody in the reaction buffer at a concentration of 1-10 mg/mL. Add this compound to the antibody solution to a final concentration that is in 10-30 fold molar excess.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours. Alternatively, the reaction can be performed at 4°C for 12-24 hours to ensure the stability of the antibody.

  • Purification: Purify the resulting PEGylated antibody using a suitable method such as size-exclusion chromatography or dialysis to remove the unreacted this compound.

  • Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight, and further characterize by mass spectrometry or HPLC to confirm the conjugation and determine the degree of labeling.

Quantitative Data for SPAAC Reactions

The following table provides an overview of typical reaction parameters and kinetic data for SPAAC reactions. The reaction rates can be influenced by the specific strained alkyne, the electronic properties of the azide, the pH, and the temperature.

ParameterValueReference
Typical Reactant Concentrations
DBCO-functionalized Biomolecule1 - 100 µM
Azido-PEG Linker10 µM - 1 mM (10-30 fold excess)
Reaction Conditions
Temperature4 - 37 °C
Reaction Time2 - 24 hours
pH7.0 - 8.5
Reaction Kinetics (Second-order rate constants)
DBCO with benzyl azide~0.1 M⁻¹s⁻¹
BCN with benzyl azide~0.07 M⁻¹s⁻¹
DBCO with PEGylated azide on antibody0.18–0.37 M⁻¹s⁻¹

Application Example: Synthesis of a PROTAC using this compound

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. A PROTAC typically consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. The length and composition of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). PEG linkers, such as this compound, are frequently used to optimize the solubility, cell permeability, and spatial orientation of the two ligands.

The following example describes the synthesis of a hypothetical Focal Adhesion Kinase (FAK)-degrading PROTAC using this compound via a CuAAC reaction. FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell survival, proliferation, and migration.

Signaling Pathway

FAK_Signaling_Pathway integrin Integrin fak FAK integrin->fak Activation fak_p FAK (pY397) fak->fak_p Autophosphorylation proteasome Proteasome fak->proteasome Degradation src Src fak_p->src Recruitment pi3k PI3K fak_p->pi3k src->fak_p Further Phosphorylation akt Akt pi3k->akt procaspase9 Pro-caspase-9 akt->procaspase9 Inhibition survival Cell Survival & Proliferation akt->survival caspase9 Caspase-9 procaspase9->caspase9 apoptosis Apoptosis caspase9->apoptosis protac FAK PROTAC (with PEG20 linker) protac->fak Binds e3_ligase E3 Ligase (e.g., CRBN) protac->e3_ligase Binds e3_ligase->fak Ubiquitination ub Ubiquitin

Caption: FAK signaling pathway and its inhibition by a PROTAC.

Experimental Workflow

PROTAC_Synthesis_Workflow start Start Materials: - Alkyne-FAK Ligand - this compound - E3 Ligase Ligand step1 Step 1: Synthesis of E3 Ligase-PEG20-Azide start->step1 step2 Step 2: CuAAC Click Reaction step1->step2 Couple with Alkyne-FAK Ligand step3 Step 3: Purification of PROTAC step2->step3 e.g., HPLC step4 Step 4: Characterization step3->step4 e.g., MS, NMR step5 Step 5: Biological Evaluation step4->step5 e.g., Western Blot, Cell Viability Assays end Final FAK-PROTAC step5->end

Caption: Workflow for the synthesis and evaluation of a FAK-PROTAC.

Experimental Protocol: Synthesis of a FAK-PROTAC via CuAAC

This protocol provides a representative method for the final click chemistry step in the synthesis of a FAK-degrading PROTAC.

Materials:

  • Alkyne-functionalized FAK ligand (e.g., a derivative of PF-562271)

  • E3 ligase ligand-PEG20-azide conjugate (e.g., Pomalidomide-PEG20-azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

  • HPLC for purification

Procedure:

  • Reactant Preparation: Dissolve the alkyne-functionalized FAK ligand (1.0 equivalent) and the E3 ligase ligand-PEG20-azide conjugate (1.0-1.2 equivalents) in the chosen solvent system.

  • Catalyst and Reductant Preparation: In separate vials, prepare fresh aqueous solutions of CuSO₄ (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).

  • Reaction Initiation: To the solution of the alkyne and azide, add the sodium ascorbate solution to a final concentration of approximately 0.2 equivalents, followed by the CuSO₄ solution to a final concentration of approximately 0.1 equivalents.

  • Incubation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final FAK-PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Biological Evaluation: The biological activity of the FAK-PROTAC is then assessed. This typically involves treating cancer cell lines (e.g., A549) with varying concentrations of the PROTAC and measuring the degradation of FAK protein by Western blotting. The half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ) are determined. Further assays can evaluate the downstream effects on cell viability and invasion.

Conclusion

This compound is a valuable and versatile tool for researchers in chemistry, biology, and medicine. Its bifunctional nature, combined with the favorable properties of the long PEG chain, makes it an ideal linker for creating complex biomolecular conjugates and advanced therapeutics. The detailed protocols and application example provided here serve as a comprehensive guide for the effective use of this compound in click chemistry reactions, empowering scientists to advance their research and development efforts.

References

Revolutionizing Drug Delivery: Enhancing Solubility and Stability with Azido-PEG20-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has emerged as a transformative strategy in the pharmaceutical sciences. This technique significantly enhances the pharmacokinetic and pharmacodynamic properties of therapeutic agents, ranging from small molecules to large biologics. By increasing a drug's hydrodynamic volume and hydrophilicity, PEGylation can lead to improved aqueous solubility, increased stability, prolonged systemic circulation, and reduced immunogenicity.[1][2][3]

This document provides a comprehensive guide to utilizing Azido-PEG20-alcohol, a heterobifunctional PEG linker, to improve the solubility and stability of drug candidates. This compound features a terminal azide group for covalent attachment to a drug molecule via "click chemistry" and a terminal hydroxyl group.[4][5] The PEG20 chain offers a balance of significant hydrophilicity while minimizing the potential for steric hindrance that can sometimes be associated with larger PEG chains.

Data Presentation

The following tables summarize representative quantitative data on the impact of PEGylation on drug solubility and stability. While specific data for this compound is often embedded within broader research, the presented data from studies on similar PEGylated compounds illustrate the expected magnitude of improvement.

Table 1: Enhancement of Drug Solubility through PEGylation

Drug CandidatePEG LinkerFold Increase in Aqueous SolubilityReference
Poorly Soluble Compound APEGylated Derivative> 10-fold
CamptothecinMulti-armed PEGSatisfactory solubility achieved
PaclitaxelHydrophilic polymers (including PEG)Increased water solubility
PiperlonguminePEGylated PAMAM dendrimerImproved solubility

Table 2: Improvement of Drug Stability through PEGylation

Drug/PeptidePEG LinkerStability MetricImprovementReference
A20FMDV2 PeptidePEG20Half-life in rat serumSignificantly increased (>30% intact after 48h vs. complete degradation of native peptide)
Cytochrome cmPEG-NHSHalf-life during thermal inactivation (70°C)2.26-fold increase (from 4.00 h to 9.05 h)
Therapeutic ProteinsGeneral PEGylationProteolytic DegradationEnhanced protection
Peptide DrugsGeneral PEGylationHalf-life in plasmaExtended by several to dozens of times

Experimental Protocols

Protocol 1: Conjugation of a Small Molecule Drug to this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified small molecule drug to this compound.

Materials:

  • Alkyne-modified small molecule drug

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed, anhydrous dimethylformamide (DMF) or a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Nitrogen or Argon gas

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified drug in DMF or buffer to a final concentration of 10 mM.

    • Dissolve this compound in the same solvent to a final concentration of 12 mM (1.2 equivalents).

    • Prepare a 100 mM stock solution of sodium ascorbate in degassed water. Prepare this solution fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in degassed water.

    • Prepare a 100 mM stock solution of THPTA in degassed water.

  • Reaction Setup:

    • In a clean, dry reaction vial, add the alkyne-modified drug solution.

    • Add the this compound solution to the vial.

    • Add the THPTA solution to the reaction mixture (final concentration ~5 mM).

    • Bubble nitrogen or argon gas through the solution for 15-30 minutes to remove dissolved oxygen.

  • Initiation of the Click Reaction:

    • Add the CuSO₄ solution to the reaction mixture (final concentration ~1 mM).

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration ~10 mM).

    • The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

  • Reaction and Monitoring:

    • Seal the reaction vial under an inert atmosphere.

    • Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired PEGylated drug conjugate.

  • Purification:

    • Once the reaction is complete, quench it by exposing it to air.

    • Purify the PEGylated drug conjugate using reverse-phase HPLC.

    • Collect the fractions containing the desired product.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

    • Lyophilize the purified product for storage.

Protocol 2: Determination of Aqueous Solubility Enhancement

This protocol outlines a method to quantify the increase in aqueous solubility of a drug after PEGylation.

Materials:

  • Non-PEGylated (native) drug

  • PEGylated drug conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a suitable column and detector for the drug

  • Thermostatic shaker

  • Centrifuge

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the native drug and the PEGylated drug to separate vials containing a known volume of PBS (e.g., 1 mL).

    • Ensure that a solid excess of the compound is visible in each vial.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for 24-48 hours to ensure that equilibrium solubility is reached.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved drug.

    • Carefully collect a known volume of the supernatant from each vial, being cautious not to disturb the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Prepare a standard curve of the native drug of known concentrations.

    • Inject the diluted supernatant samples and the standards onto the HPLC system.

    • Determine the concentration of the dissolved drug in the supernatant by comparing the peak area to the standard curve.

  • Calculation of Solubility Enhancement:

    • Calculate the solubility of the native and PEGylated drug in mg/mL or µM.

    • Determine the fold increase in solubility by dividing the solubility of the PEGylated drug by the solubility of the native drug.

Protocol 3: In Vitro Stability Assessment in Plasma

This protocol evaluates the stability of the PEGylated drug in human plasma over time.

Materials:

  • Native drug

  • PEGylated drug conjugate

  • Human plasma (or serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile or other suitable protein precipitation agent

  • Centrifuge

  • HPLC system

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the native drug and the PEGylated drug in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with PBS to the desired starting concentration.

    • Pre-warm the human plasma to 37°C.

  • Incubation:

    • Add the drug solutions to the pre-warmed plasma to achieve the final desired concentration (e.g., 10 µM).

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) of the plasma-drug mixture.

  • Protein Precipitation:

    • To each aliquot, add a 3-fold volume of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the samples vigorously and then centrifuge at high speed for 10-15 minutes to pellet the precipitated proteins.

  • Analysis by HPLC:

    • Collect the supernatant and inject it into the HPLC system.

    • Quantify the amount of the remaining intact drug (native or PEGylated) at each time point by measuring the peak area.

  • Data Analysis:

    • Plot the percentage of the remaining drug as a function of time.

    • Calculate the half-life (t₁/₂) of the native and PEGylated drug in plasma. A significant increase in the half-life of the PEGylated drug indicates improved stability.

Visualizations

Drug_PEGylation_Workflow cluster_Preparation Preparation cluster_Reaction Conjugation Reaction (Click Chemistry) cluster_Purification Purification & Analysis cluster_Testing Functional Testing Drug_Alkyne Alkyne-modified Drug Candidate Reaction_Mix Reaction Mixture (Drug, PEG, Catalyst) Drug_Alkyne->Reaction_Mix PEG_Azide This compound PEG_Azide->Reaction_Mix Purification Purification (e.g., HPLC) Reaction_Mix->Purification Analysis Characterization (e.g., MS, HPLC) Purification->Analysis Solubility_Assay Solubility Assay Analysis->Solubility_Assay Stability_Assay Stability Assay Analysis->Stability_Assay

Caption: Experimental workflow for drug PEGylation and subsequent analysis.

Solubility_Enhancement_Mechanism cluster_Drug Poorly Soluble Drug cluster_PEGylation PEGylation cluster_Result Resulting Conjugate Hydrophobic_Drug Hydrophobic Drug Molecule PEGylated_Drug PEGylated Drug Conjugate Hydrophobic_Drug->PEGylated_Drug PEG_Chain Hydrophilic This compound PEG_Chain->PEGylated_Drug Hydration_Shell Formation of Hydration Shell PEGylated_Drug->Hydration_Shell Increased_Solubility Increased Aqueous Solubility Hydration_Shell->Increased_Solubility

Caption: Mechanism of solubility enhancement via PEGylation.

Stability_Enhancement_Mechanism cluster_Drug Drug Susceptible to Degradation cluster_Degradation Degradation Factors cluster_PEGylation PEGylation cluster_Result Resulting Protection Native_Drug Native Drug Molecule PEG_Shield PEG Chain (Steric Shield) Enzymes Proteolytic Enzymes Enzymes->Native_Drug Clearance Renal Clearance Clearance->Native_Drug Protected_Drug PEGylated Drug (Increased Hydrodynamic Volume) PEG_Shield->Protected_Drug Increased_Stability Increased In Vivo Stability & Half-life Protected_Drug->Increased_Stability

Caption: Mechanism of stability enhancement via PEGylation.

References

Application Notes and Protocols for the Conjugation of Azido-PEG20-alcohol to a Payload

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug delivery and development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation can enhance solubility, extend circulating half-life, reduce immunogenicity, and improve the overall stability of the conjugated payload. Azido-PEG20-alcohol is a heterobifunctional linker that provides an azide handle for highly specific and efficient conjugation reactions through "click chemistry".

This document provides detailed protocols for the conjugation of this compound to a payload molecule using two of the most common click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These bioorthogonal reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for conjugating sensitive biomolecules.[1][2][3]

Reaction Principles

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[4] The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the copper(I) ion and prevent protein degradation.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with an azide to form a stable triazole linkage. The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it particularly suitable for in vivo and other sensitive biological applications where copper toxicity is a concern.

Experimental Workflow

The general workflow for conjugating this compound to a payload involves preparation of the reactants, the click chemistry reaction, and subsequent purification and characterization of the conjugate.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_characterization Characterization Reactant_1 Prepare this compound in reaction buffer Reaction_Node Incubate mixture (Time and Temperature Dependent) Reactant_1->Reaction_Node Reactant_2 Prepare Alkyne/DBCO-Payload in compatible solvent Reactant_2->Reaction_Node Purification_Node Remove excess reagents (e.g., SEC, RP-HPLC) Reaction_Node->Purification_Node Characterization_Node Confirm conjugation (e.g., MS, NMR, SDS-PAGE) Purification_Node->Characterization_Node

Caption: General experimental workflow for payload conjugation.

Materials and Reagents

  • This compound

  • Alkyne-functionalized payload (for CuAAC)

  • DBCO-functionalized payload (for SPAAC)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Purification columns (e.g., size-exclusion or reverse-phase)

  • Analytical instruments (e.g., HPLC, mass spectrometer, NMR)

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a terminal alkyne-functionalized payload.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-payload in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of alkyne-payload.

    • Add 1.5 to 5 equivalents of the this compound stock solution.

    • Add PBS (pH 7.4) to bring the reaction to the desired final volume, ensuring the final DMSO concentration is below 20%.

    • In a separate tube, prepare the Cu(I)-THPTA complex by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes.

  • Initiation and Incubation:

    • Add the Cu(I)-THPTA complex to the reaction mixture to a final copper concentration of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification and Analysis:

    • Purify the conjugate using size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC) to remove unreacted reagents.

    • Analyze the purified conjugate by mass spectrometry to confirm the molecular weight and by NMR to verify the structure.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of this compound to a DBCO-functionalized payload.

  • Preparation of Reactants:

    • Dissolve this compound in the desired reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • Dissolve the DBCO-payload in a compatible solvent (e.g., DMSO) to create a stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound solution with the DBCO-payload stock solution. A molar excess of 1.5 to 10-fold of the DBCO-payload is recommended to drive the reaction to completion. Ensure the final concentration of the organic solvent is compatible with the payload's stability.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by observing the decrease in the DBCO absorbance at approximately 309 nm using a UV-Vis spectrophotometer.

  • Purification and Analysis:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted DBCO-payload.

    • Characterize the purified conjugate by SDS-PAGE (for protein payloads, which will show a molecular weight shift), mass spectrometry, and NMR.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the CuAAC and SPAAC reactions. These values should be optimized for each specific payload.

ParameterCuAACSPAAC
Molar Ratio (Azide:Payload) 1 : 1.5-5 (alkyne)1 : 1.5-10 (DBCO)
Reaction Time 1 - 4 hours4 - 12 hours
Reaction Temperature Room Temperature4°C to 37°C
Typical Yield > 90%> 90%
Catalyst Required Yes (Copper(I))No

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction (CuAAC) Inactive catalystUse freshly prepared sodium ascorbate solution. Ensure the copper ligand is present in sufficient excess.
Oxygen interferenceDegas the reaction mixture before adding the catalyst.
Incompatible bufferAvoid buffers containing high concentrations of chloride or Tris, which can interfere with the copper catalyst.
Low or No Reaction (SPAAC) Steric hindranceIf possible, use a longer PEG linker to reduce steric hindrance.
Reagent instabilityStore DBCO reagents protected from light and at low temperatures. Use promptly after reconstitution.
Solubility issuesAdjust the co-solvent (e.g., DMSO, DMF) concentration to ensure both reactants are fully dissolved.
Broad Peak in HPLC Polydispersity of PEGWhile Azido-PEG20 is monodisperse, broader peaks can indicate aggregation.
Non-optimal chromatographyIncrease column temperature for RP-HPLC to improve peak shape.

Signaling Pathway and Logical Relationship Diagrams

CuAAC Reaction Mechanism

CUAAC_Mechanism Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Reducer Sodium Ascorbate Reducer->Cu_I Cu_I_Complex Cu(I)-Ligand Complex Cu_I->Cu_I_Complex Ligand THPTA Ligand Ligand->Cu_I_Complex Intermediate Copper Acetylide Intermediate Cu_I_Complex->Intermediate Alkyne_Payload Alkyne-Payload Alkyne_Payload->Intermediate Azido_PEG This compound Conjugate PEG-Payload Conjugate Azido_PEG->Conjugate Intermediate->Conjugate

Caption: Simplified CuAAC reaction pathway.

SPAAC Reaction Mechanism

SPAAC_Mechanism Azido_PEG This compound Transition_State [3+2] Cycloaddition Transition State Azido_PEG->Transition_State DBCO_Payload DBCO-Payload DBCO_Payload->Transition_State Conjugate PEG-Payload Conjugate Transition_State->Conjugate

Caption: Simplified SPAAC reaction pathway.

References

Application Notes and Protocols for Azido-PEG20-alcohol in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azido-PEG20-alcohol in the formation of hydrogels, a critical technology in biomedical research and drug development. This document details the underlying chemistry, experimental protocols, and key applications, with a focus on providing reproducible methodologies and clear data presentation.

Introduction to this compound Hydrogels

Poly(ethylene glycol) (PEG) hydrogels are three-dimensional, water-swollen polymer networks that are widely utilized in biomedical applications due to their excellent biocompatibility, tunable mechanical properties, and ability to support cell and drug delivery.[1][2] The functionalization of PEG with azide (N₃) groups, creating molecules like this compound, allows for the formation of hydrogels through highly specific and efficient "click chemistry" reactions.[3][4]

The "20" in this compound signifies a chain of 20 repeating ethylene glycol units. This relatively low molecular weight PEG linker can influence the resulting hydrogel's properties, often leading to more densely crosslinked networks compared to higher molecular weight PEGs.

The primary method for forming hydrogels with this compound is through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a type of copper-free click chemistry that involves the reaction of an azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[5] This reaction is bio-orthogonal, meaning it proceeds efficiently under physiological conditions without interfering with biological processes, making it ideal for applications involving living cells.

Key Applications

This compound based hydrogels are versatile platforms for a range of biomedical applications:

  • Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, from small drugs to large biologics, and release them in a sustained manner. The release kinetics can be tuned by altering the crosslinking density of the hydrogel.

  • 3D Cell Culture and Tissue Engineering: The biocompatible nature of PEG hydrogels provides a synthetic extracellular matrix (ECM) mimic for encapsulating cells in a 3D environment. This is crucial for studying cell behavior in a more physiologically relevant context and for engineering new tissues.

  • Wound Healing: Hydrogels can provide a moist environment and a physical barrier to protect wounds, while also serving as a vehicle for delivering therapeutic agents that promote healing.

  • Bioprinting: Functionalized PEGs are often used as bio-inks for 3D bioprinting, enabling the fabrication of complex, cell-laden structures.

Quantitative Data Summary

The properties of Azido-PEG-alcohol based hydrogels are highly tunable. The following tables summarize key quantitative data from literature on PEG-based hydrogels formed via SPAAC, providing a basis for experimental design. Note that the specific values for a hydrogel made with this compound may differ and will require empirical determination.

Table 1: Gelation Time of SPAAC-based PEG Hydrogels

PEG Derivative 1PEG Derivative 2Polymer Concentration (wt%)Gelation TimeReference
4-arm-PEG-Azide (10 kDa)4-arm-PEG-DBCO (10 kDa)5%~ 3 minutes
Linear PEG-AzideLinear PEG-Cyclooctyne10%10 - 60 seconds
Azide-modified Hyaluronic AcidAzide-PEG-DBCO2%~ 5 minutes

Table 2: Mechanical and Swelling Properties of SPAAC-based PEG Hydrogels

PEG Molecular WeightPolymer Concentration (wt%)Young's Modulus (kPa)Swelling Ratio (q)Reference
10 kDa5%1 - 1845 - 76
20 kDa10%TunableNot Specified
Not Specified2-5%Not Specified~20-40

Experimental Protocols

General Protocol for Hydrogel Formation via SPAAC

This protocol describes the formation of a hydrogel using a multi-arm PEG-azide and a strained cyclooctyne-functionalized crosslinker.

Materials:

  • Multi-arm PEG-Azide (e.g., 4-arm PEG-Azide)

  • Dibenzocyclooctyne (DBCO)-functionalized crosslinker (e.g., PEG-DBCO, peptide-DBCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Vortex mixer

  • Micropipettes

Protocol:

  • Prepare Stock Solutions:

    • Dissolve the multi-arm PEG-Azide in PBS to the desired final concentration (e.g., 10% w/v). Ensure complete dissolution by gentle vortexing.

    • Dissolve the DBCO-functionalized crosslinker in PBS to a concentration that results in a 1:1 molar ratio of azide to DBCO groups.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, add the required volume of the PEG-Azide stock solution.

    • Carefully add an equal volume of the DBCO-crosslinker stock solution.

    • Immediately and thoroughly mix the two solutions by pipetting up and down or by brief vortexing.

    • Dispense the mixture into the desired mold or well plate before gelation occurs.

    • Allow the hydrogel to crosslink at room temperature or 37°C. Gelation typically occurs within minutes.

Considerations for this compound:

Due to the low molecular weight of this compound, a higher weight percentage will be required to achieve a similar crosslinking density and mechanical stiffness as hydrogels formed from higher molecular weight PEGs. It is recommended to start with a higher concentration (e.g., 20-30% w/v) and optimize based on the desired gel properties.

Protocol for Encapsulating Cells in a PEG-Azide Hydrogel

Materials:

  • Sterile 4-arm PEG-Azide

  • Sterile DBCO-functionalized crosslinker (e.g., MMP-cleavable peptide-DBCO)

  • Cell suspension in culture medium (e.g., 1 x 10⁶ cells/mL)

  • Sterile PBS, pH 7.4

Protocol:

  • Prepare Precursor Solutions:

    • Prepare sterile, concentrated stock solutions of 4-arm PEG-Azide and the DBCO-crosslinker in PBS as described in Protocol 4.1.

  • Cell Encapsulation:

    • Centrifuge the cell suspension and resuspend the cell pellet in the 4-arm PEG-Azide solution to achieve the desired final cell density.

    • Add the DBCO-crosslinker solution to the cell-laden PEG-Azide solution at a 1:1 volume ratio.

    • Gently but quickly mix by pipetting to ensure a homogenous cell distribution. Avoid introducing air bubbles.

    • Immediately dispense the mixture into a sterile mold or as droplets on a hydrophobic surface.

    • Allow the hydrogel to solidify at 37°C in a cell culture incubator.

    • After gelation, add cell culture medium to the hydrogels to prevent dehydration and provide nutrients.

    • Culture the cell-laden hydrogels under standard cell culture conditions.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical reaction and a typical experimental workflow for hydrogel formation.

G Figure 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Azide This compound Hydrogel Crosslinked Hydrogel Network Azide->Hydrogel + Cyclooctyne DBCO-Crosslinker Cyclooctyne->Hydrogel G Figure 2: Experimental Workflow for Hydrogel Formation A Prepare PEG-Azide Solution C Mix Precursor Solutions A->C B Prepare DBCO-Crosslinker Solution B->C D Dispense into Mold C->D E Gelation D->E F Characterization / Application E->F G Figure 3: Workflow for 3D Cell Encapsulation A Prepare Sterile Precursor Solutions B Resuspend Cells in PEG-Azide A->B C Add DBCO-Crosslinker B->C D Gently Mix C->D E Dispense and Allow Gelation D->E F Add Culture Medium E->F G Incubate and Analyze F->G

References

Application Notes and Protocols for Azido-PEG20-alcohol Reactions with Alkyne-Modified Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules using polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone technique in drug development and biotechnology. It enhances the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their solubility, stability, and circulation half-life. "Click chemistry," particularly the azide-alkyne cycloaddition, offers a highly efficient and specific method for PEGylation.

This document provides detailed application notes and protocols for the reaction of Azido-PEG20-alcohol with alkyne-modified molecules. It covers the two primary methods: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are designed to be a starting point for researchers, and optimization may be necessary for specific applications.

Reaction Mechanisms: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends on the specific requirements of the experiment, particularly the sensitivity of the biomolecules to copper.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to accelerate the formation of a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide.[1][2] While highly efficient with fast reaction kinetics, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications or with sensitive biological samples.[3][4] The use of copper-chelating ligands can help mitigate this toxicity.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method circumvents the need for a toxic copper catalyst by using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the cyclooctyne allows the reaction to proceed spontaneously with an azide, forming a stable triazole. This makes SPAAC ideal for applications in living systems and with delicate biomolecules.

Quantitative Data Summary

The following tables summarize key quantitative data for both CuAAC and SPAAC reactions, providing a basis for comparison and experimental design.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Citations
Catalyst Copper(I) (typically from CuSO₄ + reducing agent)None required
Biocompatibility Moderate (copper toxicity is a concern)High
Reaction Kinetics Very fast (minutes to a few hours)Fast (minutes to several hours, dependent on cyclooctyne)
Typical Temperature Room temperatureRoom temperature or 37°C
Common Alkynes Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)
Byproducts MinimalMinimal

Table 2: Quantitative Data for CuAAC Reactions

ParameterValueConditionsCitations
Yield 73% - 87.14%THF solvent, PMDTA ligand, 24-48h
Yield 84%CuBr, PMDETA in DMF, 48h at 40°C
Yield 80%CuSO₄, sodium ascorbate in DMF, microwave at 70°C
Copper Concentration 50 µM - 250 µMTypical for bioconjugation
Reducing Agent (Sodium Ascorbate) 3- to 10-fold excess over copperTo maintain Cu(I) state
Ligand to Copper Ratio 5:1To protect biomolecules
Alkyne to Azide Molar Ratio 1.0 - 1.2 equivalents of alkyneFor small molecule synthesis

Table 3: Quantitative Data for SPAAC Reactions

ParameterValueConditionsCitations
Second-Order Rate Constant 0.27 - 1.22 M⁻¹s⁻¹DBCO with azides in various buffers (PBS, HEPES, DMEM, RPMI) at pH 7-7.4
Molar Excess of Alkyne 2-4 fold molar excess over azideFor protein conjugation
Reaction Time 2-12 hoursAt room temperature
Reaction Time 12-24 hoursAt 4°C

Experimental Protocols

The following are generalized protocols. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Molecule with this compound

This protocol is suitable for the conjugation of small molecules or biomolecules that are not sensitive to copper.

Materials:

  • Alkyne-modified molecule

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 10-20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water)

  • Aminoguanidine (optional, to prevent side reactions with certain proteins)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or a mixture of t-BuOH/H₂O)

  • DMSO (for dissolving non-aqueous soluble molecules)

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified molecule and this compound in the chosen reaction buffer. If necessary, dissolve in a minimal amount of DMSO first, then add the aqueous buffer. The final DMSO concentration should ideally be below 5% (v/v) for protein stability.

    • A 2-fold molar excess of the this compound over the alkyne-modified molecule is a good starting point.

  • Catalyst Premix:

    • In a separate tube, prepare the copper/ligand premix. For example, mix the CuSO₄ stock solution and the ligand stock solution to achieve a final 1:5 molar ratio of copper to ligand. Let this stand for 1-2 minutes.

  • Reaction Assembly:

    • In a suitable reaction vessel, combine the solution of the alkyne-modified molecule and this compound.

    • Add the copper/ligand premix to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.

    • If using, add aminoguanidine.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE (for protein conjugations).

  • Purification:

    • Upon completion, remove excess reagents and the copper catalyst. Common purification methods include:

      • Size-Exclusion Chromatography (SEC) / Desalting: Effective for separating the larger PEGylated product from smaller unreacted molecules.

      • Dialysis / Ultrafiltration: Useful for removing small molecules from larger biomolecule conjugates.

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for purifying peptides and smaller biomolecules.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Protein with an Alkyne-PEG20-alcohol Derivative

This protocol is ideal for conjugating sensitive biomolecules, such as proteins, in a copper-free manner. This protocol assumes the use of a strained alkyne like DBCO or BCN attached to the PEG20-alcohol.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Strained Alkyne-PEG20-alcohol (e.g., DBCO-PEG20-alcohol or BCN-PEG20-alcohol)

  • DMSO (anhydrous)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Ensure the azide-modified protein is purified and its concentration is accurately determined.

    • Prepare a stock solution of the strained Alkyne-PEG20-alcohol (e.g., 10 mM) in anhydrous DMSO.

  • Reaction Assembly:

    • In a suitable reaction vessel, add the azide-modified protein solution.

    • Add the strained Alkyne-PEG20-alcohol stock solution to the protein solution. A 2-4 fold molar excess of the alkyne-PEG reagent over the azide-modified protein is a good starting point.

    • Ensure the final concentration of DMSO in the reaction mixture is kept below 5% (v/v) to maintain protein stability.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. In some cases, incubation times as short as 2 hours at room temperature may be sufficient.

    • The reaction progress can be monitored by SDS-PAGE, which should show a shift in the molecular weight of the conjugated protein, or by mass spectrometry.

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted alkyne-PEG reagent.

    • Purification can be achieved using methods such as size-exclusion chromatography (SEC), dialysis, or spin filtration, depending on the properties of the protein conjugate.

Troubleshooting Guide

Table 4: Common Issues and Solutions for Azide-Alkyne Cycloaddition Reactions

ProblemPossible CauseSuggested SolutionCitations
Low or No Reaction (CuAAC) Inactive catalyst (Cu(I) oxidized to Cu(II))Prepare sodium ascorbate solution fresh. Ensure an appropriate excess of the reducing agent. Use a copper-chelating ligand to stabilize Cu(I).
Inaccessible alkyne or azide groupPerform the reaction in denaturing conditions (e.g., higher DMSO concentration) if the biomolecule's structure allows.
Copper sequestration by the biomoleculeIncrease the copper concentration. Perform a test reaction with a small molecule alkyne/azide to confirm reagent activity.
Low or No Reaction (SPAAC) Hydrolysis of strained alkyneEnsure proper storage of the alkyne reagent (typically at -20°C or -80°C). Prepare stock solutions fresh.
Steric hindranceIncrease the molar excess of the PEG reagent. Increase reaction time or temperature (if the biomolecule is stable).
Protein Precipitation High concentration of organic solvent (e.g., DMSO)Keep the final concentration of the organic solvent as low as possible, ideally below 5% (v/v).
Aggregation induced by the conjugationOptimize the molar ratio of the PEG reagent. Purify the conjugate promptly after the reaction.
Difficulty in Purification Similar size of reactant and productFor small molecule conjugations, consider using a different purification method (e.g., RP-HPLC instead of SEC).
Non-specific binding to purification columnEquilibrate the column properly. Consider using a buffer with a different ionic strength.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne-Molecule Alkyne-Modified Molecule Reaction_Mixture Reaction Mixture Alkyne-Molecule->Reaction_Mixture Azido-PEG This compound Azido-PEG->Reaction_Mixture CuSO4 CuSO₄ (Cu²⁺) CuI Cu⁺ CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Reaction_Mixture Catalyst Ligand Ligand (e.g., THPTA) Ligand->Reaction_Mixture Stabilizer Product PEGylated Molecule (Triazole Linkage) Reaction_Mixture->Product Cycloaddition

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Alkyne-PEG (e.g., DBCO-PEG) Reaction_Mixture Direct Mixing Strained_Alkyne->Reaction_Mixture Azide-Molecule Azide-Modified Molecule Azide-Molecule->Reaction_Mixture Product PEGylated Molecule (Triazole Linkage) Reaction_Mixture->Product Spontaneous Cycloaddition

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Start Reagent_Prep Prepare Reactants (Azide-PEG & Alkyne-Molecule) Start->Reagent_Prep Reaction_Setup Set up Reaction (Add catalyst for CuAAC) Reagent_Prep->Reaction_Setup Incubation Incubate (Monitor Progress) Reaction_Setup->Incubation Purification Purify Conjugate (SEC, Dialysis, etc.) Incubation->Purification Analysis Analyze Product (SDS-PAGE, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Azide-Alkyne PEGylation.

References

Application Notes and Protocols for Azido-PEG20-alcohol in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-PEG20-alcohol is a versatile hetero-bifunctional polyethylene glycol (PEG) linker that plays a crucial role in the development of advanced targeted drug delivery systems.[1][2] Its structure, featuring a terminal azide group and a hydroxyl group connected by a 20-unit PEG chain, offers a unique combination of properties beneficial for constructing sophisticated bioconjugates and nanoparticle formulations. The hydrophilic PEG spacer enhances solubility and biocompatibility, while the reactive azide and hydroxyl ends provide orthogonal handles for covalent modification.[2]

The azide group is particularly amenable to "click chemistry," a suite of highly efficient and specific bioorthogonal reactions.[1] This allows for the straightforward conjugation of this compound to molecules containing alkyne or strained cyclooctyne groups, such as dibenzocyclooctyne (DBCO), through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively.[1] The hydroxyl group can be further functionalized or used as an attachment point for other molecules.

These characteristics make this compound an ideal component for building targeted drug delivery vehicles, including antibody-drug conjugates (ADCs), and functionalized nanoparticles designed to deliver therapeutic payloads specifically to diseased cells, thereby minimizing off-target effects and enhancing therapeutic efficacy.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound can serve as a linker to connect a cytotoxic drug to a targeting antibody. The azide group can be reacted with an alkyne-modified drug, and the hydroxyl group can be activated to react with the antibody.

  • Targeted Nanoparticle Drug Delivery: This linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles). The hydroxyl group can be used to anchor the PEG linker to the nanoparticle surface, while the azide group provides a point of attachment for targeting ligands (e.g., antibodies, peptides, aptamers) that have been modified with a complementary reactive group.

  • PROTACs: this compound is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

Data Presentation

The following tables provide representative quantitative data for nanoparticles functionalized with PEG linkers, similar to what could be expected when using this compound. This data is compiled from various studies on PEGylated drug delivery systems and serves as a guideline for expected characteristics.

Table 1: Physicochemical Properties of Paclitaxel-Loaded Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Non-targeted Nanoparticles105.2 ± 6.80.12 ± 0.02-15.3 ± 1.591.2 ± 4.14.5 ± 0.3
EGFR-Targeted Nanoparticles110.4 ± 7.20.14 ± 0.03-13.6 ± 1.193.4 ± 3.64.7 ± 0.4

Table 2: In Vitro Drug Release Profile of Paclitaxel from Nanoparticles (pH 7.4)

Time (hours)Cumulative Release (%) - Non-targetedCumulative Release (%) - EGFR-Targeted
115.8 ± 1.216.2 ± 1.5
628.4 ± 2.129.1 ± 2.3
1240.1 ± 3.541.5 ± 3.8
2455.7 ± 4.256.8 ± 4.5
4868.9 ± 5.170.2 ± 5.3
7278.3 ± 5.880.1 ± 6.1
168 (7 days)85.1 ± 6.381.6

Table 3: Cellular Uptake and Cytotoxicity of Doxorubicin-Loaded Nanoparticles in EGFR-Positive Cancer Cells (e.g., MDA-MB-231)

FormulationCellular Uptake (fluorescence intensity)IC50 (µg/mL)
Free Doxorubicin100 (baseline)0.85
Non-targeted Nanoparticles250 ± 250.42
EGFR-Targeted Nanoparticles680 ± 500.15

Experimental Protocols

Here we provide detailed protocols for the synthesis and characterization of a targeted nanoparticle drug delivery system using this compound. This example describes the formulation of paclitaxel-loaded nanoparticles with a surface-conjugated EGFR-targeting antibody fragment (Fab').

Workflow Overview

G cluster_synthesis Synthesis of Components cluster_np Nanoparticle Formulation & Functionalization cluster_char Characterization cluster_invitro In Vitro Evaluation drug_alkyne 1. Alkyne-Modification of Paclitaxel peg_conjugate 2. Conjugation of Paclitaxel-Alkyne to this compound (CuAAC) drug_alkyne->peg_conjugate np_formulation 4. Formulation of Paclitaxel-PEG-Azide Loaded Nanoparticles peg_conjugate->np_formulation fab_dbco 3. DBCO-Modification of EGFR Fab' np_targeting 5. Conjugation of DBCO-Fab' to Nanoparticles (SPAAC) fab_dbco->np_targeting np_formulation->np_targeting physicochem 6. Physicochemical Characterization np_targeting->physicochem drug_release 7. In Vitro Drug Release physicochem->drug_release cellular_uptake 8. Cellular Uptake Studies drug_release->cellular_uptake cytotoxicity 9. Cytotoxicity Assays cellular_uptake->cytotoxicity

Experimental workflow for creating a targeted drug delivery system.

Protocol 1: Synthesis of Paclitaxel-PEG20-Azide Conjugate via CuAAC

This protocol describes the copper-catalyzed "click" reaction to conjugate an alkyne-modified paclitaxel to this compound.

Materials:

  • Alkyne-modified Paclitaxel

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Dissolve alkyne-modified paclitaxel (1.2 equivalents) and this compound (1 equivalent) in anhydrous DMF.

  • Prepare a fresh stock solution of sodium ascorbate (10 equivalents) in deionized water.

  • Prepare a stock solution of CuSO4 (0.5 equivalents) and THPTA (2.5 equivalents) in deionized water.

  • To the DMF solution of paclitaxel and the PEG linker, add the CuSO4/THPTA solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, purify the product by dialysis against deionized water to remove the copper catalyst and unreacted reagents, followed by lyophilization.

  • Characterize the final product (Paclitaxel-PEG20-Azide) using NMR and Mass Spectrometry to confirm conjugation.

Protocol 2: Formulation of Paclitaxel-PEG20-Azide Loaded Nanoparticles

This protocol details the preparation of polymeric nanoparticles encapsulating the drug-PEG conjugate using an oil-in-water emulsion solvent evaporation method.

Materials:

  • Paclitaxel-PEG20-Azide

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

Procedure:

  • Dissolve a specific amount of Paclitaxel-PEG20-Azide and PLGA in DCM to form the oil phase.

  • Add the oil phase dropwise to the aqueous PVA solution while sonicating on an ice bath to form an oil-in-water emulsion.

  • Continue sonication for 5-10 minutes to achieve the desired nanoparticle size.

  • Stir the emulsion at room temperature for at least 4 hours to allow for the evaporation of DCM.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in an appropriate buffer (e.g., PBS).

Protocol 3: Conjugation of EGFR-Targeting Fab' to Nanoparticles via SPAAC

This protocol describes the copper-free "click" reaction to attach a DBCO-modified antibody fragment to the azide-functionalized nanoparticles.

Materials:

  • Paclitaxel-PEG20-Azide loaded nanoparticles

  • DBCO-modified EGFR-targeting Fab'

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Disperse the azide-functionalized nanoparticles in PBS.

  • Add the DBCO-modified EGFR Fab' to the nanoparticle suspension in a 5:1 molar excess relative to the surface azide groups.

  • Incubate the reaction mixture at 4°C for 12-24 hours with gentle shaking.

  • Separate the antibody-conjugated nanoparticles from unreacted Fab' by size exclusion chromatography or centrifugation.

  • Resuspend the targeted nanoparticles in a sterile buffer for storage and further use.

Protocol 4: Characterization of Targeted Nanoparticles

1. Particle Size and Zeta Potential:

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
  • Determine the surface charge (zeta potential) using Laser Doppler Velocimetry.

2. Encapsulation Efficiency and Drug Loading:

  • Lyophilize a known amount of the nanoparticle suspension.
  • Dissolve the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug.
  • Quantify the amount of paclitaxel using HPLC with a standard curve.
  • Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
  • Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.

3. In Vitro Drug Release:

  • Place a known concentration of the nanoparticle suspension in a dialysis bag with an appropriate molecular weight cut-off.
  • Immerse the dialysis bag in a release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with constant stirring.
  • At predetermined time points, withdraw aliquots of the release buffer and replace with fresh buffer.
  • Quantify the amount of released paclitaxel in the aliquots by HPLC.

Protocol 5: In Vitro Cellular Studies

1. Cell Culture:

  • Culture EGFR-positive cancer cells (e.g., MDA-MB-231) and EGFR-negative control cells in appropriate media and conditions.

2. Cellular Uptake:

  • For qualitative analysis, use a fluorescently labeled version of the nanoparticles. Incubate the cells with the nanoparticles for various time points. Wash the cells and visualize the uptake using fluorescence microscopy or confocal microscopy.
  • For quantitative analysis, incubate the cells with the nanoparticles. After incubation, lyse the cells and quantify the internalized drug using HPLC or a fluorescence plate reader if a fluorescent probe is used.

3. Cytotoxicity Assay (MTT Assay):

  • Seed cells in 96-well plates and allow them to adhere overnight.
  • Treat the cells with serial dilutions of free paclitaxel, non-targeted nanoparticles, and EGFR-targeted nanoparticles for 48 or 72 hours.
  • Add MTT reagent to each well and incubate for 4 hours.
  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the cell viability (%) relative to untreated control cells and determine the IC50 values.

Signaling Pathway

Targeting the PI3K/Akt/mTOR Pathway in Cancer Cells

Many cancers, particularly those with EGFR overexpression, exhibit dysregulation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and angiogenesis. Paclitaxel, the therapeutic agent in our example, primarily functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. However, its efficacy can be linked to its downstream effects on signaling pathways that control cell survival. By delivering paclitaxel specifically to EGFR-overexpressing cancer cells, the targeted nanoparticles can effectively induce apoptosis, which is often regulated by the PI3K/Akt pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activation TargetedNP EGFR-Targeted Nanoparticle (Paclitaxel-loaded) TargetedNP->EGFR Binding & Internalization Paclitaxel Paclitaxel TargetedNP->Paclitaxel Release PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Bcl2 Bcl-2 mTOR->Bcl2 Activation Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Microtubules Microtubules Paclitaxel->Microtubules Stabilization Microtubules->Apoptosis Induction

EGFR-targeted delivery and the PI3K/Akt signaling pathway.

This diagram illustrates how an EGFR-targeted nanoparticle delivers its paclitaxel payload. The binding to EGFR can modulate the PI3K/Akt pathway, a key survival pathway in cancer. Paclitaxel itself induces apoptosis by disrupting microtubule dynamics. The targeted delivery ensures a high local concentration of the drug, enhancing its apoptotic effect, which can overcome the pro-survival signals from the PI3K/Akt pathway.

References

Application Notes and Protocols for Bioconjugation Utilizing Bifunctional PEG Spacers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene glycol) (PEG) has become an indispensable tool in bioconjugation, primarily due to its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The covalent attachment of PEG, or PEGylation, can enhance the solubility and stability of biomolecules, reduce their immunogenicity, and prolong their circulation half-life by shielding them from proteolytic enzymes and renal clearance.[2][3] Bifunctional PEG spacers, which possess reactive functional groups at both termini, are particularly valuable as they can act as cross-linking agents or linkers between two different molecular entities.[4]

These spacers can be either homobifunctional, containing identical reactive groups, or heterobifunctional, with two distinct reactive groups. This dual functionality is crucial in various applications, including the development of antibody-drug conjugates (ADCs), the formation of hydrogels for drug delivery and tissue engineering, and the surface modification of nanoparticles. The choice of functional groups and the length of the PEG chain can be tailored to specific applications, offering precise control over the final bioconjugate's properties.

This document provides an overview of common bifunctional PEG spacers, their applications, and detailed protocols for their use in bioconjugation, along with methods for characterizing the resulting conjugates.

Common Bifunctional PEG Spacers and Their Reactive Partners

The versatility of bifunctional PEG linkers stems from the variety of reactive functional groups that can be incorporated at their termini. The choice of these groups is dictated by the available functional groups on the biomolecule to be conjugated, such as amines, thiols, or carboxyl groups. A summary of common reactive groups and their targets is presented below.

Functional Group on PEGTarget Group on BiomoleculeResulting LinkageReaction pH
N-Hydroxysuccinimide (NHS) EsterPrimary Amine (-NH₂)Amide7.0 - 8.5
MaleimideThiol (-SH)Thioether6.5 - 7.5
Vinyl SulfoneThiol (-SH)Thioether~8.0
AldehydePrimary Amine (-NH₂)Schiff Base (reducible to secondary amine)~7.0
AzideAlkyneTriazole (Click Chemistry)N/A
Carboxyl (-COOH)Primary Amine (-NH₂)Amide (with carbodiimide activator)4.5 - 6.0

Applications of Bifunctional PEG Spacers in Bioconjugation

Bifunctional PEG spacers are instrumental in a wide array of bioconjugation applications, from therapeutics to diagnostics.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. Heterobifunctional PEG linkers are pivotal in this technology, providing a stable connection between the antibody and the drug. The PEG spacer enhances the solubility of hydrophobic drug payloads and can influence the drug-to-antibody ratio (DAR). Multi-arm heterobifunctional PEGs can further increase the drug loading per antibody.

Hydrogel Formation

Bifunctional PEGs can act as cross-linkers to form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. These hydrogels are widely used in controlled drug release, tissue engineering, and as sealants for wounds. The mechanical properties and degradation characteristics of the hydrogel can be tuned by altering the PEG's molecular weight and the nature of the cross-linking chemistry.

Nanoparticle Functionalization

Bifunctional PEG linkers are used to attach targeting ligands, such as antibodies or peptides, to the surface of nanoparticles for targeted drug delivery. The PEG layer also provides a "stealth" effect, reducing recognition by the immune system and prolonging circulation time.

Experimental Protocols

Protocol 1: General Procedure for Protein-Small Molecule Conjugation using a Heterobifunctional PEG Linker (e.g., NHS-PEG-Maleimide)

This protocol outlines the conjugation of a small molecule containing a thiol group to a protein with accessible primary amines.

Materials:

  • Protein solution in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5)

  • NHS-PEG-Maleimide linker

  • Thiol-containing small molecule

  • Reaction buffers: Phosphate buffer (pH 7.2-7.5) and a buffer for the thiol reaction (pH 6.5-7.5)

  • Quenching reagent (e.g., Tris or glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Modification with PEG Linker: a. Dissolve the NHS-PEG-Maleimide linker in a dry, aprotic solvent (e.g., DMSO or DMF) immediately before use. b. Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically. c. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring. d. Quench the reaction by adding a quenching reagent (e.g., Tris to a final concentration of 20-50 mM) and incubate for an additional 15-30 minutes. e. Remove the excess, unreacted PEG linker using a desalting column or dialysis against the thiol-reaction buffer (pH 6.5-7.5).

  • Conjugation of Thiol-Containing Small Molecule: a. Dissolve the thiol-containing small molecule in a suitable solvent. b. Add a 1.5- to 5-fold molar excess of the small molecule to the maleimide-activated protein solution. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. d. Purify the final conjugate to remove unreacted small molecule and other byproducts using size-exclusion chromatography (SEC) or dialysis.

Characterization:

  • Confirm the successful conjugation and determine the degree of labeling using SDS-PAGE, UV-Vis spectroscopy, and Mass Spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: General Procedure for Hydrogel Formation using a Homobifunctional PEG Linker (e.g., PEG-bis-NHS Ester) and a Multi-arm PEG-Amine

Materials:

  • PEG-bis-NHS Ester

  • Multi-arm PEG-Amine (e.g., 4-arm or 8-arm)

  • Phosphate buffer (pH 7.5-8.0)

Procedure:

  • Prepare stock solutions of the PEG-bis-NHS Ester and the Multi-arm PEG-Amine in the phosphate buffer. The concentration will depend on the desired hydrogel properties.

  • In a suitable mold or vessel, rapidly mix the two PEG solutions in a 1:1 molar ratio of NHS ester to amine groups.

  • Allow the mixture to stand undisturbed at room temperature. Gelation should occur within minutes.

  • The resulting hydrogel can be washed with buffer to remove any unreacted components.

Characterization:

  • The mechanical properties of the hydrogel can be assessed using rheometry.

  • The swelling behavior can be determined by measuring the weight change of the hydrogel when immersed in a buffer.

Characterization of PEGylated Bioconjugates

A thorough characterization of the PEGylated product is crucial to ensure its quality and efficacy. Several analytical techniques are employed for this purpose:

  • Size-Exclusion Chromatography (SEC): Used to separate the PEGylated conjugate from the unreacted biomolecule and to assess the heterogeneity of the product.

  • SDS-PAGE: Provides a visual confirmation of the increase in molecular weight upon PEGylation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Determines the precise molecular weight of the conjugate and can be used to calculate the degree of PEGylation. The polydispersity of PEG can complicate the analysis of ESI-MS data.

  • High-Performance Liquid Chromatography (HPLC): Techniques like reversed-phase HPLC (RP-HPLC) can be used to separate different PEGylated species.

  • NMR Spectroscopy: Provides detailed structural information about the conjugate.

Visualizations

Bifunctional_PEG_Linkers cluster_homo Homobifunctional PEG Linkers cluster_hetero Heterobifunctional PEG Linkers cluster_apps Applications Homobifunctional Functional Group A ---[PEG Spacer]--- Functional Group A Hydrogel Hydrogel Formation Homobifunctional->Hydrogel Cross-linking Heterobifunctional Functional Group A ---[PEG Spacer]--- Functional Group B ADC Antibody-Drug Conjugates Heterobifunctional->ADC Linking Nanoparticle Nanoparticle Surface Modification Heterobifunctional->Nanoparticle Surface Functionalization

Caption: Types of bifunctional PEG linkers and their primary applications.

PEGylation_Workflow Biomolecule Biomolecule (e.g., Protein) Activation Activation/Reaction Step 1 Biomolecule->Activation PEG_Linker Bifunctional PEG Linker PEG_Linker->Activation Purification1 Purification (e.g., SEC) Activation->Purification1 Intermediate Activated Biomolecule-PEG Intermediate Purification1->Intermediate Conjugation Conjugation Step 2 Intermediate->Conjugation Second_Molecule Second Molecule (e.g., Drug, Surface) Second_Molecule->Conjugation Purification2 Final Purification Conjugation->Purification2 Final_Product Final Bioconjugate Purification2->Final_Product Characterization Characterization (MS, HPLC, etc.) Final_Product->Characterization

Caption: General workflow for bioconjugation using a heterobifunctional PEG spacer.

NHS_Maleimide_Reaction cluster_protein Protein cluster_linker NHS-PEG-Maleimide Linker cluster_drug Drug cluster_product Final Conjugate Protein Protein-NH₂ Linker NHS-O-C(=O)-PEG-Maleimide Protein->Linker Step 1: Amine Reaction (pH 7.0-8.5) Drug Drug-SH Linker->Drug Step 2: Thiol Reaction (pH 6.5-7.5) Product Protein-NH-C(=O)-PEG-S-Drug Drug->Product

Caption: Reaction scheme for NHS-PEG-Maleimide conjugation.

References

Application Notes and Protocols for Developing Antibody-Drug Conjugates with PEG20 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of antibody-drug conjugates (ADCs) utilizing a 20-unit polyethylene glycol (PEG20) linker. The inclusion of a PEG20 linker can enhance the physicochemical properties of ADCs, such as hydrophilicity and stability, and improve their pharmacokinetic profile.[] This document outlines detailed protocols for the synthesis, purification, and characterization of PEG20-linked ADCs, as well as methods for evaluating their in vitro and in vivo efficacy.

Introduction to PEG20 Linkers in ADCs

Polyethylene glycol (PEG) linkers are widely used in the design of ADCs to bridge the antibody and the cytotoxic payload.[] The length of the PEG chain is a critical parameter that influences the overall properties and performance of the ADC. A PEG20 linker, with its 20 ethylene glycol units, offers a balance between increased hydrophilicity and molecular size.

Key advantages of using PEG linkers in ADCs include:

  • Improved Hydrophilicity: PEG linkers can counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).[2][3]

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[2] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.

  • Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially lowering the immunogenicity of the ADC.

The general mechanism of action for an ADC involves binding to a target antigen on the surface of a cancer cell, followed by internalization and release of the cytotoxic payload, ultimately leading to cell death.

Data Presentation

Impact of PEG Linker Length on In Vitro Cytotoxicity

The length of the PEG linker can influence the in vitro potency of an ADC. Longer PEG chains may in some cases lead to a decrease in cytotoxicity.

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)Reference
No PEGZHER2-SMCC-MMAENCI-N871.2
4 kDa PEGZHER2-PEG4K-MMAENCI-N877.8
10 kDa PEGZHER2-PEG10K-MMAENCI-N8727.0
Impact of PEG Linker Length on Pharmacokinetics

Longer PEG linkers generally lead to a longer plasma half-life and slower clearance of the ADC.

LinkerADC ConstructSpeciesHalf-life (t1/2)ClearanceReference
No PEGZHER2-SMCC-MMAEMouse19.6 min-
4 kDa PEGZHER2-PEG4K-MMAEMouse49.0 min-
10 kDa PEGZHER2-PEG10K-MMAEMouse219.5 min-
PEG2Anti-CD30-MMAERat-High
PEG8Anti-CD30-MMAERat-Low
PEG12Anti-CD30-MMAERat-Low
PEG24Anti-CD30-MMAERat-Low
Impact of PEG Linker Length on In Vivo Efficacy

The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to improved in vivo antitumor activity.

LinkerADC ConstructTumor ModelDosingTumor Growth InhibitionReference
No PEGZHER2-SMCC-MMAENCI-N87 Xenograft5 mg/kgModerate
10 kDa PEGZHER2-PEG10K-MMAENCI-N87 Xenograft5 mg/kgSignificant

Experimental Protocols

Synthesis of Maleimide-PEG20-Payload Linker

This protocol describes the synthesis of a heterobifunctional PEG20 linker containing a maleimide group for reaction with a thiol-containing payload and an NHS ester for reaction with an amine group on the antibody.

Materials:

  • α-Amino-ω-carboxyl-PEG20

  • Maleic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Cytotoxic Payload with a free amine group (e.g., MMAE)

Procedure:

  • Synthesis of Maleimido-PEG20-acid:

    • Dissolve α-Amino-ω-carboxyl-PEG20 and a molar excess of maleic anhydride in anhydrous DCM.

    • Add TEA and stir the reaction at room temperature overnight.

    • Wash the reaction mixture with acidic water to remove excess maleic anhydride and TEA.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Maleimido-PEG20-acid.

  • Activation of Maleimido-PEG20-acid with NHS ester:

    • Dissolve Maleimido-PEG20-acid, DCC, and NHS in anhydrous DMF.

    • Stir the reaction at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct. The resulting solution contains the Maleimide-PEG20-NHS ester.

  • Conjugation of Payload to Maleimide-PEG20-NHS ester:

    • Dissolve the cytotoxic payload in anhydrous DMF.

    • Add the solution of Maleimide-PEG20-NHS ester to the payload solution.

    • Stir the reaction at room temperature overnight.

    • Purify the Maleimide-PEG20-Payload linker by reverse-phase HPLC.

ADC Conjugation via Thiol-Maleimide Chemistry

This protocol outlines the conjugation of a Maleimide-PEG20-Payload linker to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG20-Payload linker

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Dissolve the Maleimide-PEG20-Payload linker in a small amount of a co-solvent like DMSO.

    • Add the dissolved linker-payload to the reduced antibody solution at a specific molar ratio to achieve the desired DAR.

    • Incubate the reaction at room temperature for 1 hour with gentle mixing.

  • Quenching:

    • Add a 20-fold molar excess of N-acetylcysteine over the maleimide linker to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unreacted linker, payload, and quenching agent by size-exclusion chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

Characterization of the ADC

This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug.

Procedure:

  • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the naked antibody (ε_Ab_) at 280 nm and the payload (ε_Drug_) at its wavelength of maximum absorbance (λ_max_). Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280_).

  • Measure Absorbance: Dilute the ADC sample to an appropriate concentration and measure its absorbance at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculate DAR: Use the following equations to calculate the concentrations of the antibody and the drug, and subsequently the DAR.

    • Correction Factor (CF) = ε_Drug,280_ / ε_Drug_

    • C_Ab_ = (A_280_ - A_λmax_ * CF) / ε_Ab_

    • C_Drug_ = A_λmax_ / ε_Drug_

    • DAR = C_Drug_ / C_Ab_

SEC separates molecules based on their size and is used to determine the percentage of monomeric ADC and identify any high molecular weight aggregates.

Procedure:

  • System Setup: Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with an appropriate mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Analysis: Inject the purified ADC sample onto the column.

  • Data Analysis: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates. Calculate the percentage of monomer and aggregates based on the peak areas.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in culture medium. Add 100 µL of the ADC or control solutions to the wells. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for 72-120 hours, depending on the payload's mechanism of action.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • Tumor cells for implantation

  • ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC and vehicle control intravenously at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess the efficacy of the ADC.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Receptor ADC-Antigen Complex Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate.

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation Linker_Payload Maleimide-PEG20-Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization Characterization (DAR, Purity) Pure_ADC->Characterization Final_ADC Final Characterized ADC Characterization->Final_ADC

Caption: Experimental workflow for the synthesis and purification of an ADC.

In_Vitro_Cytotoxicity_Workflow Cell_Seeding Seed Antigen-Positive & Antigen-Negative Cells ADC_Treatment Add Serial Dilutions of ADC and Controls Cell_Seeding->ADC_Treatment Incubation Incubate for 72-120 hours ADC_Treatment->Incubation Viability_Assay Add Cell Viability Reagent Incubation->Viability_Assay Data_Acquisition Measure Signal (Absorbance/Luminescence) Viability_Assay->Data_Acquisition Data_Analysis Calculate % Viability and Determine IC50 Data_Acquisition->Data_Analysis Result Dose-Response Curve and IC50 Value Data_Analysis->Result

References

Application of Azido-PEG20-alcohol as a Linker in PROTAC Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex. This document provides detailed application notes and protocols for the use of Azido-PEG20-alcohol, a hydrophilic and flexible linker, in the synthesis of PROTACs. The protocols described herein focus on a modular "click chemistry" approach for the synthesis of a potent Bruton's tyrosine kinase (BTK) degrader, serving as a representative example for researchers.

Introduction to PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are widely incorporated in PROTAC design due to their advantageous physicochemical properties. The repeating ethylene glycol units impart hydrophilicity, which can significantly enhance the aqueous solubility of often large and lipophilic PROTAC molecules.[1] This improved solubility can translate to better formulation characteristics and bioavailability. Furthermore, the flexibility of PEG chains can be crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation.[2] The length of the PEG linker is a key parameter that requires empirical optimization for each target and E3 ligase pair to achieve optimal degradation potency (DC50) and maximal degradation (Dmax).[3]

This compound: A Versatile Linker for "Click Chemistry"

This compound is a bifunctional linker featuring a terminal azide group and a terminal hydroxyl group, separated by a 20-unit PEG chain. The azide functionality makes it an ideal component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bio-orthogonal reaction for conjugating the linker to an alkyne-modified ligand.[4] The terminal hydroxyl group can be readily functionalized to connect to the other ligand, typically through an amide bond formation. This modular approach simplifies the synthesis of PROTAC libraries for rapid optimization of the linker, warhead, and E3 ligase ligand combinations.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for a Bruton's tyrosine kinase (BTK) PROTAC synthesized with a PEG linker of similar length to this compound. This data is provided as a reference for the expected performance of PROTACs utilizing this class of linkers.

Table 1: In Vitro Degradation Profile of a BTK PROTAC with a PEG6 Linker

ParameterValueCell LineReference
DC50 2.2 nMMino
Dmax >95%Mino

Table 2: Pharmacokinetic Profile of a Representative Oral BTK PROTAC in Mice

ParameterValue (PO, 100 mg/kg)Value (IV, 2 mg/kg)Reference
Tmax (h) 1.00-
T1/2 (h) 8.33.7
Cmax (ng/mL) 3089-
AUC0-t (ng/mL·h) 16,8942827

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC POI Target Protein (e.g., BTK) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

PROTAC Mechanism of Action

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation PI3K PI3K LYN_SYK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PI3K->PIP3 PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NFkB_AP1 NF-κB / AP-1 Activation Ca_PKC->NFkB_AP1 Gene_Expression Gene Expression (Proliferation, Survival) NFkB_AP1->Gene_Expression Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of Alkyne-Warhead Coupling Amide Coupling with This compound Synthesis->Coupling Click Click Chemistry with E3 Ligase Ligand Coupling->Click Purification Purification & Characterization Click->Purification Target_Engagement Target Engagement (NanoBRET) Purification->Target_Engagement Degradation_Assay Protein Degradation (Western Blot) Target_Engagement->Degradation_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability PK_Studies Pharmacokinetic Studies Cell_Viability->PK_Studies

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azido-PEG20-alcohol Conjugations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG20-alcohol conjugations. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using this compound for conjugation, covering both the azide and alcohol functionalities.

Part 1: Azide Group Conjugation (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

Q1: What are the most common reasons for low or no yield in my CuAAC ("Click") reaction?

Low or no product yield in a CuAAC reaction can stem from several factors:

  • Catalyst Inactivity : The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] This is a primary cause of reaction failure.

  • Poor Reagent Quality : Degradation of the azide or alkyne starting materials can prevent the reaction from proceeding. Ensure reagents are pure and stored correctly. Azide-containing compounds, in particular, should be stored at low temperatures (e.g., -20°C) and protected from light.[2]

  • Substrate-Specific Issues : Steric hindrance near the azide or alkyne functional groups can impede the reaction.[3] Additionally, other functional groups on your substrate may chelate the copper catalyst, rendering it inactive.

  • Inappropriate Reaction Conditions : Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.

Q2: My reaction mixture turned blue/green and stalled. What happened?

This indicates the oxidation of the active Cu(I) catalyst to the inactive Cu(II) species. To prevent this, ensure you have a sufficient excess of a reducing agent, like sodium ascorbate, in the reaction mixture.[4] It is also best practice to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I see byproducts in my analysis. What are the likely side reactions?

The most common side reaction is the oxidative homocoupling of your alkyne partner (Glaser coupling), which forms a diyne byproduct. This is promoted by the presence of Cu(II) and oxygen. Minimizing oxygen in the reaction is the most effective way to prevent this. Using a copper-stabilizing ligand can also help.

Q4: How do I choose the right ligand for my CuAAC reaction?

Ligands are used to stabilize the Cu(I) oxidation state and can accelerate the reaction.[5] The choice depends on your application:

  • Tris(benzyltriazolylmethyl)amine (TBTA) is a popular choice but has low aqueous solubility.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand, ideal for bioconjugation reactions in aqueous buffers.

  • Bathocuproinedisulfonic acid (BCS) is another water-soluble ligand that can help maintain the copper in its active Cu(I) state.

Part 2: Alcohol Group Conjugation (e.g., Esterification)

Q1: I'm having trouble conjugating a carboxylic acid to the alcohol group of the PEG linker. Why is the yield low?

Direct esterification with a primary alcohol like the one on this compound can be challenging. Common causes for low yield include:

  • Insufficient Activation : Carboxylic acids are not reactive enough to couple directly with the alcohol. They must be activated, typically using carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often with an additive like N-hydroxysuccinimide (NHS).

  • Hydrolysis of Activated Ester : The activated intermediate (e.g., NHS-ester) is sensitive to moisture and can hydrolyze back to the carboxylic acid before it has a chance to react with the PEG-alcohol. It is crucial to use anhydrous solvents and handle reagents promptly.

  • Suboptimal pH : For EDC/NHS couplings, the activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to the alcohol is favored at a neutral to slightly basic pH (7.0-8.0).

  • Steric Hindrance : The long PEG chain can create steric hindrance, slowing down the reaction. Increasing reaction time or temperature may be necessary.

Q2: How can I activate the PEG-alcohol directly for conjugation?

Instead of activating the coupling partner, you can activate the terminal hydroxyl group of the PEG linker by converting it into a better leaving group. Common methods include:

  • Tosylation/Mesylation : Reacting the PEG-alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) converts the hydroxyl into a tosylate or mesylate. This activated PEG can then readily react with nucleophiles like amines or thiols.

Part 3: Purification

Q1: What is the best way to purify my final PEGylated conjugate?

Purification can be challenging due to the properties of PEG. The best method depends on the size and properties of your final product compared to the starting materials and impurities.

  • Size-Exclusion Chromatography (SEC) / Desalting : This is highly effective for removing small molecule impurities (e.g., excess catalyst, unreacted alkyne/acid) from a large PEGylated protein or nanoparticle.

  • Dialysis / Ultrafiltration : Similar to SEC, this method separates molecules based on size using a semi-permeable membrane with a specific molecular weight cutoff (MWCO). It is useful for removing small unreacted linkers from larger biomolecules.

  • Reverse-Phase HPLC (RP-HPLC) : This technique separates molecules based on hydrophobicity and can be very effective for purifying PEGylated peptides or small molecules.

  • Ion-Exchange Chromatography (IEX) : PEGylation can shield charges on a protein, altering its binding to an IEX column. This property can be exploited to separate PEGylated proteins from unreacted native proteins.

Quantitative Data Tables

Table 1: Effect of Catalyst and Ligand on CuAAC Reaction Yield
Alkyne SubstrateCopper Source (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetyleneCuSO₄ (1) + Na Ascorbate (5)THPTA (5)H₂O/t-BuOH251>95
Propargyl AlcoholCuI (1)NoneDMF25898
4-Pentynoic AcidCuSO₄ (2) + Na Ascorbate (10)TBTA (10)DMSO/H₂O25491
PhenylacetyleneCuBr (1)PMDETA (1)DMF252475
Benzyl AzideCuI (1)Et₃N (10)Cyrene™300.5>99

Note: Yields are highly substrate-dependent. This table serves as a general guide.

Table 2: Effect of Solvent and Temperature on CuAAC Reaction Yield
Solvent SystemTemperature (°C)Reaction TimeTypical YieldNotes
H₂O / t-BuOH (1:1)Room Temp1 - 4 hExcellentCommon for bioconjugation. Requires water-soluble ligands.
DMF or DMSORoom Temp4 - 12 hGood to ExcellentGood solvating power for a wide range of substrates.
Dichloromethane (DCM)Room Temp12 - 24 hModerateOften slower, may require higher catalyst loading.
Glycerol70°C5 hExcellentA green, sustainable solvent option.
Deep Eutectic Solvent70°C24 hQuantitativeCan achieve high yields with ppm-level catalyst loading.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for CuAAC "Click" Reaction

This protocol describes a typical small-scale CuAAC reaction to conjugate an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (NaAsc)

  • THPTA ligand

  • Solvent: Degassed 1:1 mixture of deionized water and t-butanol

  • Nitrogen or Argon gas

Procedure:

  • Preparation : Dissolve this compound (1.0 eq) and the alkyne-functionalized molecule (1.2 eq) in the H₂O/t-BuOH solvent mixture in a reaction vial.

  • Inert Atmosphere : Sparge the solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Ligand Addition : Add an aqueous solution of THPTA (5 mol%) to the reaction mixture.

  • Catalyst Addition : In a separate tube, freshly prepare a solution of CuSO₄ (1-2 mol%) and a solution of Sodium Ascorbate (5-10 mol%). Add the CuSO₄ solution to the reaction vial, followed immediately by the Sodium Ascorbate solution. The solution may turn a faint yellow/orange.

  • Reaction : Seal the vial and stir the reaction at room temperature. Monitor progress by TLC, LC-MS, or HPLC. Reactions are often complete within 1-4 hours.

  • Purification : Upon completion, the product can be purified from the catalyst and excess reagents using an appropriate method such as size-exclusion chromatography (desalting column) or dialysis.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification dissolve 1. Dissolve Azido-PEG & Alkyne in Solvent degas 2. Degas with N2/Ar dissolve->degas add_ligand 3. Add THPTA Ligand degas->add_ligand add_catalyst 4. Add CuSO4 then Sodium Ascorbate add_ligand->add_catalyst react 5. Stir at Room Temp (1-4h) add_catalyst->react purify 6. Purify via SEC or Dialysis react->purify analyze 7. Characterize Product purify->analyze Alcohol_Activation_Workflow start Start: Azido-PEG-Alcohol oxidation Oxidize to Carboxylic Acid (e.g., TEMPO) start->oxidation peg_acid Azido-PEG-Acid oxidation->peg_acid activation Activate with EDC / NHS peg_acid->activation peg_nhs Azido-PEG-NHS Ester (Active Intermediate) activation->peg_nhs coupling Amine Coupling (add DIPEA) peg_nhs->coupling amine Amine-containing Substrate amine->coupling final_product Final Conjugate: Stable Amide Bond coupling->final_product Troubleshooting_CuAAC start Low / No Yield in CuAAC Reaction q_reagents Are reagents (azide, alkyne) pure and non-degraded? start->q_reagents a_reagents_no Solution: Verify purity by NMR/MS. Use fresh reagents. q_reagents->a_reagents_no No q_oxygen Was the reaction degassed and run under inert gas? q_reagents->q_oxygen Yes success Yield Improved a_reagents_no->success a_oxygen_no Solution: Sparge solvents with N2/Ar. Use Schlenk line. q_oxygen->a_oxygen_no No q_reducing Is Sodium Ascorbate fresh and in excess? q_oxygen->q_reducing Yes a_oxygen_no->success a_reducing_no Solution: Use a freshly prepared solution of NaAsc (5-10 mol%). q_reducing->a_reducing_no No q_ligand Is a Cu(I) stabilizing ligand being used? q_reducing->q_ligand Yes a_reducing_no->success a_ligand_no Solution: Add a ligand (e.g., THPTA for aqueous, TBTA for organic). q_ligand->a_ligand_no No q_sterics Is steric hindrance a possibility? q_ligand->q_sterics Yes a_ligand_no->success a_sterics_yes Solution: Increase reaction time and/or temperature. Consider a longer linker. q_sterics->a_sterics_yes Yes a_sterics_yes->success

References

troubleshooting low solubility issues with Azido-PEG20-alcohol conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Azido-PEG20-alcohol Conjugates

This technical support guide provides troubleshooting strategies and frequently asked questions regarding low solubility issues encountered with this compound and its conjugates. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected solubility?

This compound is a polyethylene glycol (PEG) derivative that contains an azide group (-N3) at one end and a hydroxyl group (-OH) at the other, connected by a 20-unit PEG chain.[1][2] The PEG component is known to be hydrophilic and generally increases the aqueous solubility of molecules it's attached to.[3][4] PEG itself is soluble in water and many organic solvents, including ethanol, acetonitrile, and dimethylformamide (DMF).[5] Therefore, this compound is expected to be soluble in aqueous buffers and a range of organic solvents.

Q2: I have conjugated this compound to my molecule of interest, and now it has low solubility. What are the common causes?

Low solubility of the final conjugate is often not due to the PEG linker itself but is influenced by the properties of the molecule it is attached to. Key factors include:

  • Hydrophobicity of the Conjugated Molecule: If you have attached the PEG linker to a hydrophobic molecule (like many small molecule drugs or certain peptides), the overall conjugate may still have limited aqueous solubility despite the hydrophilic PEG chain. The PEG chain's ability to confer solubility is dependent on overcoming the insolubility of the conjugated partner.

  • Aggregation: The conjugated molecule may be prone to self-aggregation, and while PEGylation can reduce this, it may not eliminate it entirely. Protein aggregation is a common degradation pathway that PEGylation can help mitigate by making the aggregates more soluble, but the tendency to aggregate might persist.

  • High Concentration: Even with the PEG spacer, highly concentrated solutions of the conjugate can sometimes lead to precipitation.

  • Incorrect Solvent or pH: The solvent system and pH may not be optimal for the final conjugate. The properties of the conjugated molecule will dictate the ideal buffer conditions.

  • Degradation of the Reagent: Improper storage or handling of the this compound, such as exposure to moisture, could lead to degradation and unexpected reaction products with poor solubility.

Q3: What solvents are recommended for dissolving this compound and its conjugates?

The choice of solvent depends on both the PEG linker and the conjugated molecule.

  • For this compound itself: It is generally soluble in water, ethanol, and other organic solvents like dichloromethane, acetonitrile, and DMF.

  • For the Conjugate:

    • Start with the solvent system known to be effective for your unconjugated molecule.

    • Aqueous buffers (e.g., PBS, HEPES) are a good starting point for conjugates with proteins or other hydrophilic molecules.

    • For more hydrophobic conjugates, a co-solvent system may be necessary. Preparing a concentrated stock solution in an organic solvent like DMSO or DMF and then diluting it into the aqueous buffer is a common strategy. Ensure the final concentration of the organic solvent is low enough (e.g., <10%) to not negatively impact your experiment.

Q4: How does the length of the PEG chain affect the solubility of the conjugate?

Generally, longer PEG chains lead to a greater increase in the hydrophilicity and hydrodynamic size of the conjugate, which can improve solubility and stability. If you are working with a particularly hydrophobic molecule, a PEG chain longer than 20 units might be necessary to achieve the desired solubility. However, very long PEG chains can sometimes lead to increased viscosity.

Q5: Does the azide functional group impact the solubility of the conjugate?

The azide group itself is small and has a minimal direct impact on the overall solubility compared to the long PEG chain. However, studies have shown that azide end groups, unlike oxygen-containing end groups, do not interact with the PEG segments, which can induce defects in the crystal lattice of solid PEG, potentially affecting its melting behavior and dissolution characteristics. The primary role of the azide group is to provide a reactive handle for "click chemistry" reactions.

Troubleshooting Guide for Low Solubility

This guide provides a structured approach to resolving common solubility issues.

Problem Possible Cause Recommended Solution
Precipitation upon dissolving the conjugate in aqueous buffer. The conjugate is too hydrophobic for the chosen aqueous buffer.- Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF) and add it dropwise to the aqueous buffer while gently vortexing. - Try different aqueous buffers with varying pH values. The optimal pH will depend on the pI of your conjugated molecule. - Increase the PEG chain length in your linker design for highly hydrophobic molecules.
The conjugate precipitates out of solution over time. Aggregation of the conjugated molecule.- Optimize the storage conditions (temperature, pH, concentration). Store at 4°C or -20°C. - Include additives in the buffer that are known to reduce aggregation of your specific molecule (e.g., arginine, polysorbates). - PEGylation is known to prevent protein precipitation by rendering aggregates soluble; however, if aggregation is severe, further optimization is needed.
Batch-to-batch variability in solubility. Inconsistent reaction or purification conditions.- Ensure consistent control over reaction parameters such as pH, temperature, and reaction time. - Use robust purification methods like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to ensure high purity and removal of unreacted materials.
The lyophilized conjugate is difficult to redissolve. Aggregation during lyophilization.- Lyophilization of PEGylated compounds can sometimes lead to aggregation due to PEG crystallization. - Add a suitable lyoprotectant (e.g., sucrose, trehalose) to the solution before lyophilization to prevent aggregation and improve redispersibility.
The initial this compound reagent is not dissolving properly. Reagent degradation or improper solvent.- Store the reagent at the recommended temperature (typically -20°C) in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation. - While PEG is generally soluble, high molecular weight PEGs can dissolve slowly. Gentle heating may aid dissolution in organic solvents like THF or DMAc.

Experimental Protocols

Protocol 1: General Method for Dissolving this compound Conjugates

This protocol provides a stepwise approach for dissolving conjugates, particularly those with limited aqueous solubility.

Materials:

  • This compound conjugate (lyophilized powder)

  • High-purity water-miscible organic solvent (e.g., DMSO, DMF)

  • Appropriate aqueous buffer (e.g., PBS, HEPES, pH 7.4)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare the Aqueous Buffer: Ensure your chosen buffer is sterile-filtered and degassed if necessary for your downstream application. The buffer should be free of any components that might react with your conjugate.

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of your lyophilized conjugate to equilibrate to room temperature before opening.

    • Add a small volume of a suitable organic solvent (e.g., DMSO) to the vial to create a high-concentration stock solution (e.g., 10-20 mg/mL).

    • Gently vortex or sonicate briefly until the conjugate is fully dissolved. Visually inspect for any particulates.

  • Dilute into Aqueous Buffer:

    • While gently vortexing the aqueous buffer, add the required volume of the concentrated stock solution dropwise. This slow addition helps prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of the organic solvent in your aqueous solution is minimal (typically below 10%) to avoid interfering with biological assays.

  • Final Check:

    • After dilution, visually inspect the solution for any signs of precipitation or cloudiness.

    • If needed, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble aggregates. Carefully collect the supernatant for your experiment.

Protocol 2: Small-Scale Solubility Screening

This protocol helps determine the optimal solvent and pH conditions for your new conjugate.

Materials:

  • This compound conjugate

  • A panel of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.5)

  • A panel of water-miscible organic co-solvents (e.g., DMSO, DMF, ethanol)

  • Microtiter plate (96-well) or microcentrifuge tubes

  • Plate reader or spectrophotometer for turbidity measurement (optional)

Procedure:

  • Prepare a concentrated stock solution of your conjugate in an organic solvent where it is highly soluble (e.g., 20 mg/mL in DMSO), as described in Protocol 1.

  • In a 96-well plate or separate microcentrifuge tubes, aliquot your panel of aqueous buffers.

  • Add a small, fixed amount of your conjugate stock solution to each buffer to achieve your desired final concentration.

  • Mix well and incubate at the desired temperature (e.g., room temperature or 4°C) for a set period (e.g., 1 hour).

  • Visually inspect each well or tube for any signs of precipitation.

  • (Optional) Quantify solubility by measuring the absorbance or turbidity of the solutions (e.g., at 600 nm). A lower absorbance indicates better solubility.

  • This screening will help you identify the most suitable buffer system and pH for your conjugate.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Solubility of PEG Conjugates start Conjugate Precipitates in Aqueous Buffer check_hydrophobicity Is the conjugated molecule highly hydrophobic? start->check_hydrophobicity use_cosolvent Action: Prepare stock in DMSO/DMF, then dilute into aqueous buffer. check_hydrophobicity->use_cosolvent Yes check_pH Is the buffer pH optimal for the conjugated molecule? check_hydrophobicity->check_pH No issue_resolved Solubility Improved use_cosolvent->issue_resolved screen_pH Action: Screen different buffer pH values. check_pH->screen_pH Unsure/No check_concentration Is the conjugate concentration too high? check_pH->check_concentration Yes screen_pH->issue_resolved lower_concentration Action: Work with a more dilute solution. check_concentration->lower_concentration Yes consider_longer_peg Consider longer PEG chain for future syntheses. check_concentration->consider_longer_peg No lower_concentration->issue_resolved consider_longer_peg->issue_resolved

Caption: A decision tree for troubleshooting low solubility.

FactorsInfluencingSolubility Key Factors Affecting Conjugate Solubility FinalSolubility Final Conjugate Solubility PEG_Properties PEG Linker Properties FinalSolubility->PEG_Properties Molecule_Properties Conjugated Molecule Properties FinalSolubility->Molecule_Properties Solution_Conditions Solution Conditions FinalSolubility->Solution_Conditions ChainLength PEG Chain Length PEG_Properties->ChainLength Hydrophilicity Hydrophilicity PEG_Properties->Hydrophilicity Hydrophobicity Hydrophobicity Molecule_Properties->Hydrophobicity AggregationTendency Aggregation Tendency Molecule_Properties->AggregationTendency pI Isoelectric Point (pI) Molecule_Properties->pI Solvent Solvent/Co-solvent Solution_Conditions->Solvent pH Buffer pH Solution_Conditions->pH Concentration Concentration Solution_Conditions->Concentration ExperimentalWorkflow Workflow for Dissolving and Testing Conjugates start Start: Lyophilized Conjugate prepare_stock 1. Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prepare_stock dilute 2. Add Stock Dropwise to Aqueous Buffer prepare_stock->dilute check_precipitate 3. Visual Inspection for Precipitation dilute->check_precipitate solution_clear Solution is Clear check_precipitate->solution_clear No precipitate_found Precipitate Observed check_precipitate->precipitate_found Yes proceed Proceed to Experiment solution_clear->proceed troubleshoot 4. Troubleshoot: - Change Buffer/pH - Lower Concentration - Add Excipients precipitate_found->troubleshoot troubleshoot->dilute

References

Technical Support Center: Optimizing Azido-PEG20-alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Azido-PEG20-alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound?

A1: The CuAAC reaction is generally robust and can proceed over a wide pH range, typically between 4 and 12.[1][2] For bioconjugation applications involving sensitive molecules like proteins, a pH range of 7 to 9 is commonly employed to balance the reaction rate and the stability of the biomolecule.[1] A good starting point for optimization is a pH of 7.0 to 7.5, using buffers such as Phosphate-Buffered Saline (PBS) or HEPES.[3] It is crucial to avoid amine-containing buffers like Tris or glycine, as they can chelate the copper catalyst and interfere with the reaction.[4]

Q2: What is the ideal temperature for my this compound reaction?

A2: CuAAC reactions are versatile in terms of temperature and can be conducted from 0°C to as high as 160°C. For most bioconjugation purposes, the reaction is conveniently carried out at room temperature (20-25°C) for 1 to 4 hours. If the biomolecules are sensitive to temperature, the reaction can be performed at 4°C, typically overnight. In cases of slow reactions due to factors like steric hindrance, moderately increasing the temperature (e.g., to 40-60°C) can enhance the reaction rate and yield.

Q3: My CuAAC reaction yield is low or I'm not seeing any product. What are the common causes and solutions?

A3: Low or no yield in a CuAAC reaction can be attributed to several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) form by oxygen. Ensure that a sufficient amount of a reducing agent, like sodium ascorbate, is used and that it is freshly prepared. Minimizing the reaction's exposure to air by using degassed solutions or an inert atmosphere can also be beneficial.

  • Copper Sequestration: Components in the reaction mixture, such as other proteins or thiols, can bind to the copper catalyst, making it unavailable for the reaction. In such cases, using a copper-chelating ligand like THPTA or BTTAA can protect the catalyst and improve the reaction efficiency. Increasing the copper concentration or adding a sacrificial metal like Zn(II) can also help.

  • Poor Reagent Solubility: If the this compound or the alkyne-containing molecule has poor solubility in the aqueous buffer, this can significantly slow down the reaction. Adding a co-solvent like DMSO or DMF (up to 10-50%) can help to solubilize the reagents.

  • Steric Hindrance: The accessibility of the azide and alkyne groups can impact the reaction rate. If steric hindrance is a suspected issue, increasing the reaction time or temperature may be necessary.

Q4: I am observing unexpected side products in my reaction. How can I minimize them?

A4: A common side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct. This can be minimized by:

  • Maintaining anaerobic conditions.

  • Using an adequate amount of a reducing agent.

  • Employing a copper-stabilizing ligand to prevent the formation of reactive oxygen species.

Additionally, byproducts of ascorbate oxidation can sometimes react with proteins. The inclusion of aminoguanidine in the reaction mixture can help to intercept these byproducts.

Data Summary Tables

Table 1: Recommended pH Conditions for CuAAC Reactions

pH RangeBuffer RecommendationsConsiderations
4.0 - 12.0 General organic synthesisWide tolerance for many small molecule reactions.
7.0 - 9.0 PBS, HEPES, BorateOptimal for most bioconjugation reactions to maintain protein stability.
7.0 - 7.5 PBS, HEPESA good starting point for optimizing bioconjugation reactions.

Note: Avoid amine-containing buffers such as Tris and glycine.

Table 2: Recommended Temperature Conditions for CuAAC Reactions

TemperatureDurationApplications
0 - 4°C OvernightFor highly sensitive biomolecules.
Room Temperature (20-25°C) 1 - 4 hoursStandard condition for most bioconjugation reactions.
40 - 60°C VariableTo accelerate slow reactions, particularly with sterically hindered substrates.
Up to 160°C VariableTypically for organic synthesis with robust small molecules.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol provides a general guideline for the conjugation of an alkyne-modified biomolecule with this compound.

1. Reagent Preparation:

  • This compound Solution: Prepare a 10 mM stock solution in DMSO or DMF.
  • Alkyne-modified Biomolecule: Dissolve the biomolecule in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.
  • Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
  • Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh before each use.

2. Reaction Setup:

  • In a microcentrifuge tube, add the alkyne-modified biomolecule solution.
  • Add the this compound stock solution to achieve a final concentration that is in molar excess (typically 10-20 fold) over the alkyne-modified biomolecule.
  • In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common.
  • Add the copper/ligand mixture to the reaction tube to a final copper concentration of 50-100 µM.
  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

3. Incubation:

  • Gently mix the reaction components.
  • Incubate at room temperature for 1-4 hours or at 4°C overnight.

4. Purification:

  • Remove the copper catalyst and excess reagents using size-exclusion chromatography (e.g., a desalting column), dialysis against a buffer containing EDTA, or tangential flow filtration.

Visual Guides

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_purification Incubation & Purification Reagent1 Prepare this compound Stock Solution Mix Combine this compound and Alkyne-Biomolecule Reagent1->Mix Reagent2 Prepare Alkyne-Biomolecule Solution in Buffer Reagent2->Mix Reagent3 Prepare CuSO4, Ligand, and Sodium Ascorbate Stocks Add_Cat Add Premixed CuSO4/Ligand Reagent3->Add_Cat Mix->Add_Cat Initiate Add Sodium Ascorbate to Initiate Add_Cat->Initiate Incubate Incubate at RT or 4°C Initiate->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify

Caption: A generalized experimental workflow for a CuAAC reaction.

Troubleshooting_Guide Start Low or No Reaction Yield? Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Solubility Are Reagents Soluble? Start->Check_Solubility Check_Stoichiometry Is Stoichiometry Correct? Start->Check_Stoichiometry Check_Inhibition Is there Catalyst Inhibition? Start->Check_Inhibition Solution_Catalyst Use Fresh Reducing Agent & Degassed Buffers Check_Catalyst->Solution_Catalyst No Solution_Solubility Add Co-solvent (DMSO/DMF) Check_Solubility->Solution_Solubility No Solution_Stoichiometry Increase Molar Excess of Limiting Reagent Check_Stoichiometry->Solution_Stoichiometry No Solution_Inhibition Add Copper Ligand (THPTA) or Increase Copper Concentration Check_Inhibition->Solution_Inhibition Yes

Caption: A troubleshooting guide for low yield in CuAAC reactions.

References

Technical Support Center: Purification of Azido-PEG20-Alcohol Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of proteins labeled with Azido-PEG20-alcohol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound labeled proteins?

A1: The most common and effective methods for purifying PEGylated proteins, including those labeled with this compound, are chromatographic techniques. These include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reverse Phase Chromatography (RPC).[][2] Additionally, the presence of the azide group allows for affinity purification strategies after a "click chemistry" reaction.[3][4][5]

Q2: How do I remove unreacted this compound from my labeled protein?

A2: Size Exclusion Chromatography (SEC) is highly effective for removing low molecular weight contaminants like unreacted this compound from the much larger protein conjugate. Dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can also be used, though they may be less efficient for complete removal.

Q3: Does the azide group on the PEG linker affect the purification process?

A3: The azide group is small and generally does not significantly alter the overall physicochemical properties of the PEGylated protein, so standard purification methods for PEGylated proteins are applicable. However, the azide is a bioorthogonal handle, which means it can be used for specific capture in affinity purification after reaction with a tagged alkyne or cyclooctyne (e.g., biotin-alkyne followed by streptavidin resin). Care should be taken with buffers containing reducing agents, as they can potentially react with the azide group.

Q4: Can I separate proteins with different degrees of PEGylation (e.g., mono-PEGylated vs. di-PEGylated)?

A4: Yes, Ion Exchange Chromatography (IEX) is particularly well-suited for this purpose. The PEG chains can shield the protein's surface charges, and the extent of this shielding depends on the number of attached PEG molecules. This difference in surface charge allows for the separation of species with varying degrees of PEGylation. HIC and RPC can also sometimes resolve different PEGylated species.

Q5: How can I separate positional isomers of my this compound labeled protein?

A5: The separation of positional isomers (where the PEG chain is attached to different sites on the protein) is challenging but can sometimes be achieved with high-resolution techniques like Ion Exchange Chromatography (IEX) or Reverse Phase Chromatography (RPC). The success of this separation depends on how the PEGylation at different sites affects the protein's surface charge or hydrophobicity.

Purification Method Selection

Choosing the right purification strategy is critical for obtaining a pure sample of your this compound labeled protein. The following diagram outlines a general decision-making workflow.

G Workflow for Selecting a Purification Method start PEGylation Reaction Mixture (Labeled Protein, Unreacted Protein, Free PEG) sec1 Size Exclusion Chromatography (SEC) start->sec1 affinity Affinity Purification (via Click Chemistry) start->affinity Alternative Strategy sec1_desc Primary Goal: Remove free PEG and buffer exchange sec1->sec1_desc iex Ion Exchange Chromatography (IEX) sec1->iex iex_desc Separate by degree of PEGylation and positional isomers iex->iex_desc hic Hydrophobic Interaction Chromatography (HIC) iex->hic Further polishing if needed final_product Purified this compound Labeled Protein iex->final_product hic_desc Orthogonal separation based on hydrophobicity hic->hic_desc hic->final_product affinity_desc Highly specific capture of azide-labeled protein affinity->affinity_desc affinity->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
Problem Possible Cause(s) Solution(s)
Poor resolution between PEGylated and non-PEGylated protein Inappropriate column choice (pore size too large or too small). Column is too short. Flow rate is too high.Select a column with a fractionation range appropriate for the size difference between your native and PEGylated protein. Increase the column length for better separation. Reduce the flow rate to improve resolution.
Peak tailing Non-specific interactions between the protein and the SEC resin. Sample is too viscous.Increase the ionic strength of the mobile phase (e.g., add 150 mM NaCl). Dilute the sample.
Peak fronting Sample volume is too large. Poorly packed column.Reduce the sample volume. Check column performance and repack if necessary.
Unreacted PEG co-elutes with the PEGylated protein The hydrodynamic radius of the unreacted PEG is similar to the PEGylated protein. This is more common with very large PEG chains or smaller proteins.Consider an alternative or additional purification step such as IEX or HIC.
Ion Exchange Chromatography (IEX)
Problem Possible Cause(s) Solution(s)
Protein does not bind to the column Incorrect buffer pH. The protein has the same charge as the resin. Ionic strength of the sample or loading buffer is too high.For anion exchange, use a buffer pH at least 0.5-1 unit above the protein's pI. For cation exchange, use a buffer pH at least 0.5-1 unit below the pI. Desalt or dilute the sample to lower the ionic strength.
Poor resolution between different PEGylated species The PEG chains are overly shielding the surface charge, leading to minimal differences between species. Gradient is too steep.Optimize the pH of the mobile phase to maximize charge differences. Use a shallower salt gradient for elution.
Low recovery of the protein Protein is binding too tightly to the resin. Protein has precipitated on the column.Increase the salt concentration in the elution buffer or use a pH shift for elution. Check the solubility of your protein in the chosen buffers. Consider adding non-ionic detergents or other additives.
Multiple peaks for a single PEGylated species Presence of positional isomers with different charge distributions.This may be an inherent property of the sample. Collect and analyze fractions to confirm. For a homogenous product, reaction conditions may need to be optimized for site-specificity.
Hydrophobic Interaction Chromatography (HIC)
Problem Possible Cause(s) Solution(s)
Protein does not bind to the column Salt concentration in the loading buffer is too low. The PEGylated protein is not sufficiently hydrophobic.Increase the concentration of the high salt buffer (e.g., ammonium sulfate). Use a more hydrophobic resin (e.g., phenyl or butyl instead of ether).
Poor resolution Gradient is too steep. Unreacted PEG may be interacting with the column, affecting the separation.Use a shallower reverse salt gradient. Perform an initial SEC step to remove the majority of free PEG.
Low recovery Protein is binding too strongly and precipitating on the column.Use a less hydrophobic resin. Decrease the initial salt concentration. Add a non-ionic detergent to the elution buffer.
Irreproducible results Temperature fluctuations can significantly impact hydrophobic interactions.Perform the chromatography in a temperature-controlled environment.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed to remove unreacted this compound and other small molecules from the labeling reaction mixture.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with a suitable fractionation range)

  • Chromatography system (e.g., FPLC or HPLC)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, filtered and degassed.

  • Sample: this compound labeled protein reaction mixture, filtered or centrifuged to remove particulates.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of the mobile phase at the desired flow rate (e.g., 0.5 mL/min for an analytical column). Ensure a stable baseline is achieved.

  • Sample Preparation: Centrifuge the reaction mixture at >10,000 x g for 10 minutes to pellet any aggregates. Filter the supernatant through a 0.22 µm filter.

  • Sample Injection: Inject a sample volume that is typically 0.5-2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase in isocratic mode (constant buffer composition).

  • Fraction Collection: Collect fractions based on the UV absorbance at 280 nm. The PEGylated protein will elute first in the higher molecular weight fractions, followed by the unreacted native protein (if there is a sufficient size difference), and finally the free this compound.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the separation and identify the fractions containing the pure labeled protein.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

This protocol is suitable for separating the this compound labeled protein from the unlabeled protein and for resolving species with different degrees of PEGylation.

Materials:

  • Anion or cation exchange column (e.g., Q-Sepharose or SP-Sepharose)

  • Chromatography system

  • Buffer A (Low Salt/Binding Buffer): e.g., 20 mM Tris-HCl, pH 8.0 (for anion exchange)

  • Buffer B (High Salt/Elution Buffer): e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 (for anion exchange)

  • Sample: Partially purified reaction mixture (e.g., after SEC), buffer-exchanged into Buffer A.

Procedure:

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Buffer A until the pH and conductivity of the eluate match the buffer.

  • Sample Loading: Load the buffer-exchanged sample onto the column at a low flow rate to ensure efficient binding.

  • Wash: Wash the column with Buffer A until the UV 280 nm signal returns to baseline to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 20 column volumes). Typically, the more highly PEGylated species will elute earlier due to charge shielding.

  • Fraction Collection: Collect fractions across the gradient.

  • Analysis: Analyze fractions by SDS-PAGE and/or mass spectrometry to identify the desired PEGylated protein fractions.

Protocol 3: Affinity Purification via Click Chemistry

This protocol offers a highly specific method for isolating only the azide-labeled proteins.

Materials:

  • This compound labeled protein mixture

  • Alkyne-biotin (e.g., DBCO-biotin for copper-free click chemistry)

  • Streptavidin-functionalized agarose or magnetic beads

  • Reaction Buffer: PBS, pH 7.4

  • Wash Buffer: PBS with 0.1% Tween-20

  • Elution Buffer: e.g., 8 M Guanidine-HCl, pH 1.5, or a buffer containing free biotin, depending on the streptavidin resin.

Procedure:

  • Click Reaction:

    • To your protein sample in PBS, add a 3-5 fold molar excess of DBCO-biotin.

    • Incubate at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Bead Preparation: Wash the streptavidin beads with PBS according to the manufacturer's instructions.

  • Capture: Add the click reaction mixture to the prepared streptavidin beads. Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated protein to bind to the beads.

  • Wash: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove unreacted reagents and non-specifically bound proteins.

  • Elution: Add the Elution Buffer to the beads and incubate to release the bound protein. Collect the eluate.

  • Buffer Exchange: The eluted protein will be in a harsh buffer. Perform a buffer exchange into a desired final buffer using SEC or dialysis.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical performance characteristics of the different purification methods for PEGylated proteins. Actual results will vary depending on the specific protein and experimental conditions.

Method Primary Separation Principle Resolution Typical Purity Typical Recovery Key Advantage Key Disadvantage
SEC Hydrodynamic Radius (Size)Low to Moderate>90% (for removing free PEG)>90%Excellent for removing small molecule impurities and buffer exchange.Poor resolution for species of similar size (e.g., positional isomers).
IEX Net Surface ChargeHigh>95%80-95%Can separate by degree of PEGylation and positional isomers.Requires careful buffer optimization (pH and ionic strength).
HIC HydrophobicityModerate to High>95%70-90%Orthogonal to SEC and IEX, good for polishing steps.Can have low capacity and unreacted PEG may interact with the resin.
Affinity Bioorthogonal Handle (Azide)Very High>98%Variable (depends on click reaction and elution efficiency)Highly specific for the azide-labeled protein.Requires an additional click reaction step; elution can be harsh.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the two-step process of labeling a protein with an azide handle and subsequent purification or further modification via click chemistry.

G Two-Step Protein Labeling and Purification Workflow cluster_0 Step 1: Labeling cluster_1 Step 2: Purification / Conjugation protein Native Protein (+ Primary Amines) reaction Labeling Reaction (pH 7-9) protein->reaction peg_reagent This compound (with NHS ester) peg_reagent->reaction labeled_protein Azide-Labeled Protein reaction->labeled_protein purification Purification (SEC, IEX, HIC) labeled_protein->purification click_reaction Click Chemistry (+ Alkyne Probe) labeled_protein->click_reaction purified_protein Purified Azide-Protein purification->purified_protein conjugated_protein Conjugated Protein (e.g., with Fluorophore, Biotin) click_reaction->conjugated_protein

Caption: Workflow for two-step protein labeling and purification.

References

Technical Support Center: PEG Linkers - Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when selecting and using polyethylene glycol (PEG) linkers in bioconjugation, drug delivery, and other applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls to avoid when selecting a PEG linker?

When selecting a PEG linker, researchers should carefully consider several factors to avoid common pitfalls that can compromise their experimental outcomes. Key considerations include the linker's molecular weight and length, its structure (linear vs. branched), and the type of reactive functional groups.[1]

  • Molecular Weight (Length): The length of the PEG chain is a critical parameter.[2] While longer PEG chains can enhance the solubility and in vivo circulation time of the conjugated molecule, they can also introduce steric hindrance, potentially reducing the biological activity of a protein or hindering the binding of the conjugate to its target.[2][3] Conversely, a linker that is too short may not provide sufficient spacing between the conjugated molecules, leading to steric clashes and reduced activity.[2]

  • Structure (Linear vs. Branched): Linear PEG linkers are generally easier to synthesize and offer precise control over linker length, which is ideal for applications requiring minimal steric hindrance. Branched PEG linkers, with multiple PEG arms, provide a greater shielding effect and can increase the payload capacity in applications like antibody-drug conjugates (ADCs). The choice between linear and branched structures depends on the specific requirements for solubility, shielding, and payload capacity.

  • Functional Groups: The choice of reactive termini on the PEG linker is crucial for efficient and selective conjugation. It is essential to match the reactive groups on the linker with the available functional groups on the target molecules (e.g., NHS esters for primary amines, maleimides for thiols). Incompatibility between functional groups can lead to low conjugation efficiency and off-target modifications.

  • Purity (Monodisperse vs. Polydisperse): Using monodisperse PEG linkers, which have a single, defined molecular weight, is crucial for producing homogeneous conjugates with predictable pharmacokinetic profiles. Polydisperse PEGs, which are a mixture of different chain lengths, can lead to a heterogeneous product, making characterization and ensuring batch-to-batch consistency challenging.

Q2: My PEGylated conjugate is showing low biological activity. What are the possible causes and solutions?

Reduced biological activity is a common issue in PEGylation. The primary cause is often steric hindrance, where the PEG chain physically blocks the active site or binding domain of the protein or antibody.

Possible Causes:

  • Steric Hindrance: The PEG chain may be too long or bulky, obstructing the interaction of the biomolecule with its target.

  • Conformational Changes: The attachment of a PEG chain can induce changes in the protein's conformation, leading to a loss of activity.

  • Conjugation Site: The PEG linker may have attached to a residue within or near the active site.

Troubleshooting Steps:

  • Vary PEG Linker Length: Test a range of PEG linker lengths. A shorter linker might reduce steric hindrance while still providing the desired solubility benefits.

  • Change Linker Architecture: Consider switching from a linear to a branched PEG linker, or vice versa, to alter the spatial arrangement of the PEG chains.

  • Optimize Conjugation Chemistry: If possible, use site-specific conjugation methods to attach the PEG linker to a region of the biomolecule distant from the active or binding site.

  • Characterize the Conjugate: Use analytical techniques like circular dichroism to assess if significant conformational changes have occurred in the protein after PEGylation.

Q3: I am observing aggregation and precipitation of my conjugate during or after the PEGylation reaction. How can I resolve this?

Aggregation is a frequent problem, particularly when working with hydrophobic molecules. While PEG linkers are used to increase solubility, improper selection or reaction conditions can still lead to aggregation.

Possible Causes:

  • Insufficient PEGylation: The degree of PEGylation may be too low to provide an adequate hydrophilic shield for the parent molecule.

  • Hydrophobic Interactions: The payload or biomolecule itself may be highly hydrophobic, causing the conjugates to aggregate in aqueous solutions. Even PEG itself can sometimes form aggregates in water through hydrophobic interactions of its helical structures.

  • Suboptimal Buffer Conditions: The pH or ionic strength of the reaction or storage buffer may not be optimal for maintaining the solubility of the conjugate.

  • Polydispersity of PEG: Using polydisperse PEG can result in a heterogeneous mixture of conjugates, some of which may be more prone to aggregation.

Troubleshooting Steps:

  • Optimize PEG Linker Length and Structure: Longer or branched PEG chains can provide a more effective hydrophilic shield. Increasing the number of ethylene glycol units can directly increase hydrophilicity.

  • Adjust Reaction Conditions:

    • Ensure the pH of the reaction buffer is optimized for both the conjugation chemistry and the stability of the biomolecule.

    • Optimize the molar ratio of the PEG linker to the biomolecule to achieve a higher degree of PEGylation if necessary.

  • Buffer Optimization for Purification and Storage: Screen different buffer conditions (pH, ionic strength, excipients) to find the optimal formulation for maintaining conjugate solubility.

  • Use Monodisperse PEG: Employ high-quality, monodisperse PEG linkers to ensure a more homogeneous product and reduce the likelihood of aggregation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving PEG linkers.

Problem Possible Causes Recommended Solutions
Low Conjugation Efficiency Incorrect pH of reaction buffer. Optimize the buffer pH for the specific conjugation chemistry (e.g., pH 7-8 for NHS esters, pH 6.5-7.5 for maleimide-thiol reactions).
Hydrolysis of reactive functional groups (e.g., NHS esters). Prepare fresh solutions of the PEG reagent immediately before use and maintain the recommended pH.
Oxidation of thiol groups (for maleimide chemistry). Pre-treat the biomolecule with a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available. Remove the reducing agent before adding the maleimide-PEG linker.
Steric hindrance at the conjugation site. Use a PEG linker with a longer spacer arm or consider a different conjugation chemistry to target a more accessible site.
Inactive PEG reagent due to improper storage or handling. Use fresh reagents and follow the manufacturer's storage recommendations.
Difficulty in Purifying the Conjugate Aggregation during purification. Analyze samples before and after each purification step by Size Exclusion Chromatography (SEC) to identify where aggregation is occurring. Optimize purification buffers to maintain solubility.
Heterogeneous product mixture (varying Drug-to-Antibody Ratios - DAR). Use monodisperse PEG linkers to improve homogeneity. Re-evaluate the purification method; a broader acceptance criteria for DAR heterogeneity might be necessary to improve yield.
Unexpected Immunogenicity Formation of anti-PEG antibodies. While PEG is generally considered non-immunogenic, pre-existing or induced anti-PEG antibodies can occur in some cases. Consider this possibility if unexpected clearance or immune responses are observed.
Aggregation-induced immunogenicity. Aggregates can be immunogenic. Ensure the final product is free of aggregates by using techniques like SEC.

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester-PEG Conjugation to a Protein

This protocol describes a general method for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-Ester-PEG linker

  • Reaction Buffer: Amine-free buffer such as PBS or HEPES at pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification system (e.g., Size Exclusion Chromatography or dialysis)

Methodology:

  • Preparation: Allow all reagents to come to room temperature. Prepare a fresh stock solution of the NHS-Ester-PEG linker in a suitable anhydrous solvent (e.g., DMSO or DMF).

  • Reaction Setup: Add the desired molar excess of the dissolved NHS-Ester-PEG linker to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts by size exclusion chromatography or dialysis against a suitable storage buffer.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Protocol 2: Screening PEG Linker Length to Optimize ADC Properties

This protocol outlines a method for comparing different PEG linker lengths to identify the optimal candidate for an Antibody-Drug Conjugate (ADC) based on Drug-to-Antibody Ratio (DAR) and aggregation levels.

Materials:

  • Monoclonal antibody (mAb)

  • A series of PEG linker-payloads with varying PEG lengths

  • Conjugation buffer

  • Quenching reagent

  • Purification columns (e.g., spin desalting columns)

  • Analytical instruments: HIC-HPLC, SEC-HPLC, UV/Vis Spectrophotometer

Methodology:

  • Parallel Reactions: Set up parallel conjugation reactions, each with a different PEG linker-payload.

  • Constant Parameters: Ensure all other reaction parameters (mAb concentration, linker-payload molar excess, temperature, time) are kept constant across all reactions.

  • Reaction Quenching: After the reaction is complete, quench any remaining reactive species.

  • Purification: Purify a small aliquot of each reaction mixture using a standardized method (e.g., a spin desalting column).

  • Analysis: Analyze the resulting ADCs by:

    • HIC-HPLC: To determine the DAR distribution.

    • SEC-HPLC: To quantify the percentage of high molecular weight aggregates.

    • UV/Vis Spectroscopy: To determine the average DAR.

  • Data Analysis: Compare the average DAR and aggregation levels for each PEG linker length to identify the optimal candidate that provides the desired DAR with minimal aggregation.

Visualizing Experimental Workflows and Logic

G Troubleshooting Low Biological Activity of PEGylated Conjugates start Low Biological Activity Observed cause1 Possible Cause: Steric Hindrance start->cause1 cause2 Possible Cause: Conformational Change start->cause2 cause3 Possible Cause: Conjugation at Active Site start->cause3 solution1a Solution: Vary PEG Length (Shorter) cause1->solution1a solution1b Solution: Change Linker Architecture (e.g., Linear to Branched) cause1->solution1b solution2 Solution: Characterize with Circular Dichroism cause2->solution2 solution3 Solution: Use Site-Specific Conjugation cause3->solution3 end Improved Biological Activity solution1a->end solution1b->end solution2->end solution3->end

Caption: Troubleshooting logic for low biological activity.

G Workflow for Screening PEG Linker Length in ADC Development start Start: Parallel Conjugation Reactions (Varying PEG Lengths) step1 Quench Reactions start->step1 step2 Standardized Purification (e.g., Desalting Column) step1->step2 step3 Analysis of Purified ADCs step2->step3 analysis1 HIC-HPLC for DAR Distribution step3->analysis1 analysis2 SEC-HPLC for Aggregation step3->analysis2 analysis3 UV/Vis for Average DAR step3->analysis3 step4 Compare Results: DAR vs. Aggregation analysis1->step4 analysis2->step4 analysis3->step4 end Select Optimal PEG Linker step4->end

Caption: Workflow for PEG linker length screening.

References

how to avoid aggregation during protein PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during PEGylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1] Even monofunctional PEG reagents can contain impurities of bifunctional PEGs, which can cause unintended cross-linking.[1]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.[1][2]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact a protein's stability and solubility.[1] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.

  • PEG-Protein Interactions: While PEG is generally considered a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure (linear vs. branched) of the PEG chain can influence these interactions.

  • Poor Quality of Starting Material: The presence of pre-existing protein aggregates in the initial sample can act as seeds, accelerating further aggregation during the PEGylation process.

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify protein aggregation:

  • Size-Exclusion Chromatography (SEC): This is a widely used method to separate molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive for detecting the presence of larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry at a wavelength such as 340 nm, can indicate the formation of insoluble aggregates.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.

Q3: What role does pH play in PEGylation and protein aggregation?

The reaction pH is a critical parameter in PEGylation for several reasons:

  • Reactivity of Amino Acid Residues: The pH of the reaction buffer influences the reactivity of the target amino acid residues. For instance, when targeting primary amines (like the N-terminus or lysine residues) with NHS-ester activated PEGs, the reaction is typically more efficient at a slightly alkaline pH (7-9) where the amine groups are deprotonated and more nucleophilic.

  • Site-Specificity: By carefully controlling the pH, it's possible to influence the site of PEGylation. For example, at a lower pH (around 5.0-6.5), the N-terminal alpha-amine, which generally has a lower pKa than the epsilon-amine of lysine, can be selectively targeted. This can help to reduce the extent of multi-PEGylation and subsequent aggregation.

  • Protein Stability: Every protein has an optimal pH range for its stability. Performing the PEGylation reaction outside of this range can lead to protein unfolding and aggregation. It is also crucial to avoid the isoelectric point (pI) of the protein, as its solubility is at a minimum at this pH.

Q4: How does the choice of PEG reagent affect aggregation?

The properties of the PEG reagent itself play a significant role in the outcome of the PEGylation reaction:

  • Functionality: Monofunctional PEGs (e.g., mPEG) are generally preferred to minimize intermolecular cross-linking. If a bifunctional PEG is used, the risk of aggregation is significantly higher.

  • Molecular Weight: The size of the PEG can influence aggregation. While larger PEGs can provide a better steric shield against proteolysis and aggregation, they can also present greater steric hindrance during the conjugation reaction.

  • Structure: PEG reagents are available in linear and branched forms. Branched PEGs can offer a more substantial steric shield, which may be more effective at preventing aggregation.

  • Purity: The purity of the PEG reagent is crucial. The presence of diol impurities in monofunctional PEG preparations can lead to cross-linking and aggregation.

Troubleshooting Guides

Problem: I am observing significant precipitation/aggregation during my protein PEGylation reaction.

This step-by-step guide will help you troubleshoot and mitigate protein aggregation.

Step 1: Reaction Condition Optimization

The initial and most critical step is to systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.

Troubleshooting_Workflow Start Aggregation Observed Screen Perform Small-Scale Screening Experiments Start->Screen Params Vary Key Parameters: - Protein Concentration - PEG:Protein Ratio - pH - Temperature Screen->Params Analysis Analyze for Aggregation (e.g., SEC, DLS, Turbidity) Params->Analysis Optimal Identify Optimal Conditions Analysis->Optimal

Caption: Troubleshooting workflow for optimizing PEGylation reaction conditions.

Experimental Protocol: Small-Scale PEGylation Screening

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)

  • A series of buffers with different pH values

  • 96-well plate or microcentrifuge tubes

  • Incubator/shaker at controlled temperatures

Method:

  • Prepare a Screening Matrix: Set up a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes. Vary one parameter at a time while keeping others constant.

  • Vary Parameters:

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).

    • pH: Screen a range of pH values around the protein's known optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0).

    • Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).

  • Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight), with gentle mixing.

  • Analysis: Analyze the extent of aggregation in each reaction using methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or a quick check by centrifugation to look for a pellet).

Data Presentation: Screening Experiment Parameter Ranges

ParameterRecommended Screening RangeRationale
Protein Concentration0.5 - 5 mg/mLLower concentrations reduce the likelihood of intermolecular interactions.
PEG:Protein Molar Ratio1:1 to 20:1A lower ratio may reduce multi-PEGylation and aggregation.
pH6.0 - 8.0 (protein dependent)Optimize for protein stability and selective reactivity, avoiding the pI.
Temperature4°C to 25°C (Room Temp)Lower temperatures slow the reaction rate, potentially favoring intramolecular modification.
Step 2: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.

Excipient_Strategy Problem Aggregation Persists AddExcipients Add Stabilizing Excipients to Reaction Buffer Problem->AddExcipients Sugars Sugars/Polyols (Sucrose, Trehalose) AddExcipients->Sugars AminoAcids Amino Acids (Arginine, Glycine) AddExcipients->AminoAcids Surfactants Surfactants (Polysorbate 20/80) AddExcipients->Surfactants Solution Reduced Aggregation Sugars->Solution AminoAcids->Solution Surfactants->Solution

Caption: Strategy for using stabilizing excipients to prevent aggregation.

Data Presentation: Common Stabilizing Excipients

Excipient ClassExampleTypical ConcentrationMechanism of Action
Sugars/PolyolsSucrose, Trehalose5-10% (w/v)Preferential exclusion, increases protein stability.
Amino AcidsArginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.
SurfactantsPolysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.
Step 3: Modify the Reaction Kinetics

Slowing down the reaction can sometimes favor the desired intramolecular PEGylation over intermolecular cross-linking.

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.

Step 4: Re-evaluate Protein and PEG Reagents

If aggregation persists, consider the quality of your starting materials.

  • Protein Purity: Ensure your starting protein solution is highly pure and monomeric. Consider a final purification step like SEC immediately before PEGylation to remove any pre-existing aggregates.

  • PEG Reagent Quality: If possible, obtain a certificate of analysis for your PEG reagent to check for the percentage of diol impurities. Consider sourcing a higher purity monofunctional PEG.

By systematically working through these troubleshooting steps, you can identify the key factors contributing to aggregation in your specific system and optimize your PEGylation protocol for a successful outcome.

References

analytical techniques to monitor Azido-PEG20-alcohol reaction progress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of Azido-PEG20-alcohol.

General Workflow for Reaction Monitoring

The following diagram illustrates a general workflow for monitoring the progress of a reaction involving this compound, typically a click chemistry reaction such as an azide-alkyne cycloaddition.

cluster_prep Reaction Setup & Sampling cluster_analysis Analytical Techniques cluster_results Data Interpretation start Start Reaction (this compound + Reactant) sampling Take Time Point Samples (e.g., t=0, 1h, 4h, 24h) start->sampling quench Quench Reaction (if necessary) sampling->quench TLC Thin-Layer Chromatography (Qualitative Check) quench->TLC Initial Check HPLC HPLC / UPLC quench->HPLC GPC GPC / SEC quench->GPC MS Mass Spectrometry (LC-MS, MALDI) quench->MS NMR NMR Spectroscopy quench->NMR FTIR FTIR Spectroscopy quench->FTIR interpretation Analyze Data: - Disappearance of Reactants - Appearance of Product - Quantify Conversion TLC->interpretation HPLC->interpretation GPC->interpretation MS->interpretation NMR->interpretation FTIR->interpretation decision Reaction Complete? interpretation->decision workup Proceed to Work-up & Purification decision->workup Yes optimize Optimize Reaction Conditions decision->optimize No optimize->start

Caption: General experimental workflow for monitoring an this compound reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the reaction of this compound?

The most common techniques are High-Performance Liquid Chromatography (HPLC), Gel Permeation/Size-Exclusion Chromatography (GPC/SEC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The choice of technique depends on the specific reactants and the information required (qualitative vs. quantitative).

Q2: My this compound reagent is not readily visible by UV detection in HPLC. Why is that?

Polyethylene glycol (PEG) itself lacks a strong chromophore, making it difficult to detect using UV-Vis detectors.[1][2] To monitor the PEG-containing species, it is recommended to use a more universal detector such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Refractive Index (RI) detector.[1][]

Q3: How can I confirm that the azide group has reacted?

FTIR and NMR spectroscopy are excellent for this purpose.

  • FTIR: The characteristic azide (-N₃) peak, typically found around 2100 cm⁻¹, will disappear as the reaction proceeds.

  • NMR: In ¹H-NMR, the protons on the carbon adjacent to the azide group will experience a chemical shift upon formation of the triazole ring in a click reaction.[4] Real-time reaction monitoring of azide-alkyne cycloadditions using NMR has been successfully demonstrated.

Q4: How do I differentiate between the starting material, the product, and any byproducts?

  • HPLC: Can separate species based on polarity. The product will have a different retention time than the starting materials.

  • GPC/SEC: Separates based on hydrodynamic volume (size). This is particularly useful if you are conjugating the this compound to a larger molecule, as the product will elute earlier than the starting PEG reagent.

  • Mass Spectrometry: Provides the molecular weight of the different species in your reaction mixture. This is a definitive way to identify your product and any side products by their mass.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Poor peak shape or resolution for PEGylated product. Inappropriate column chemistry or mobile phase.Use a column suitable for biomolecule or polymer analysis (e.g., C4, C8, or wide-pore C18). Optimize the gradient elution method. Ensure mobile phase additives (like TFA) are compatible with your molecule and detector.
Cannot detect this compound or product. Lack of a UV chromophore.Use a universal detector like CAD, ELSD, or RI. Alternatively, couple the HPLC to a mass spectrometer (LC-MS).
Retention time is not reproducible. Column temperature fluctuations.Use a column oven to maintain a consistent temperature (e.g., 35°C or higher for better peak shape with polymers).
Multiple peaks observed for the PEG starting material. PEG reagents can be heterogeneous (polydisperse).This is often normal. Characterize the starting material to understand its peak profile. Use a high-resolution column to better separate the different chain lengths.
Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)
Problem Possible Cause Solution
Poor dissolution of PEG reagent. PEG can be slow to dissolve in common GPC solvents like THF at room temperature.Mild heating can aid dissolution. For higher molecular weight PEGs, water is often a better solvent.
Unexpected peak shapes or tailing. Interactions between the analyte and the column stationary phase.For analysis in organic solvents like THF, pre-conditioning the column may be necessary. For aqueous GPC, adding a small amount of salt to the mobile phase can reduce secondary interactions.
Inaccurate molecular weight determination. Improper column calibration.Calibrate the GPC system with appropriate PEG standards of narrow polydispersity.
Mass Spectrometry (MS)
Problem Possible Cause Solution
Complex spectra with multiple charge states. Common with electrospray ionization (ESI) of large molecules.Use a charge stripping agent, like triethylamine (TEA), added post-column to simplify the mass spectrum.
Difficulty ionizing or detecting the PEGylated product. The polymer nature of the analyte.Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is often very effective for analyzing PEGylated proteins and can show a distribution of species with different numbers of attached PEG chains.
Broad peaks representing the PEG distribution. Inherent polydispersity of the PEG reagent.This is expected. The data can be used to determine the average mass and the mass distribution of the PEGylated product.

Experimental Protocols

Protocol 1: Monitoring by Reversed-Phase HPLC with CAD

This protocol is suitable for observing the consumption of a small molecule reactant and the formation of the PEGylated product.

  • System: UHPLC or HPLC system with a Charged Aerosol Detector (CAD).

  • Column: A reversed-phase column suitable for polymers or biomolecules (e.g., MAbPac RP, 4 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Develop a gradient from ~5% B to 95% B over 10-15 minutes to elute both polar starting materials and the more hydrophobic product.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 40-60 °C.

  • Sample Preparation: At each time point, take an aliquot of the reaction mixture, quench if necessary, and dilute with the initial mobile phase composition.

  • Analysis: Inject the sample. The unreacted this compound should elute at a specific retention time. As the reaction progresses, a new, typically later-eluting peak corresponding to the product will appear and grow in intensity, while the reactant peaks diminish.

Protocol 2: Monitoring by Gel Permeation Chromatography (GPC/SEC)

This protocol is ideal when conjugating this compound to a significantly larger or smaller molecule, leading to a size change.

  • System: GPC/SEC system with a Refractive Index (RI) detector.

  • Column: GPC column set suitable for the molecular weight range of your reactants and products (e.g., Agilent PLgel MIXED-D).

  • Mobile Phase: Tetrahydrofuran (THF) or an aqueous buffer (e.g., phosphate-buffered saline), depending on the solubility of your molecules.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm membrane.

  • Analysis: Inject the sample. Monitor the chromatogram for a shift in elution volume. The higher molecular weight product will elute earlier than the lower molecular weight starting material. The peak area can be used to estimate the extent of conversion.

Protocol 3: Reaction Confirmation by FTIR Spectroscopy

This is a quick qualitative method to check for the consumption of the azide starting material.

  • System: FTIR Spectrometer.

  • Sample Preparation:

    • Time Zero: Place a small drop of the purified this compound starting material on the ATR crystal or press into a KBr pellet and record the spectrum.

    • Reaction Sample: After a set reaction time, take an aliquot of the reaction mixture. If possible, remove the solvent under vacuum. Place the residue on the ATR crystal or prepare a KBr pellet and record the spectrum.

  • Analysis: Compare the spectra. Look for the disappearance of the sharp, strong azide (-N₃) stretching band around 2100 cm⁻¹. The appearance of new bands or changes in the fingerprint region can also indicate product formation. A prominent C-O-C ether stretch for the PEG backbone should be visible around 1100 cm⁻¹.

Technique Selection Guide

Choosing the right analytical tool is critical for efficient reaction monitoring. The following decision tree can help guide your selection.

start What information do you need? q1 Quick check for functional group change? start->q1 q2 Separation of reactants and products needed? q1->q2 No ans_ftir Use FTIR (Look for azide peak disappearance) q1->ans_ftir Yes q3 Need definitive molecular weight confirmation? q2->q3 No q4 Is there a significant change in size? q2->q4 Yes ans_nmr Use NMR (Monitor proton shifts) q3->ans_nmr No, but need structural info ans_ms Use Mass Spectrometry (LC-MS or MALDI) q3->ans_ms Yes ans_hplc Use HPLC/UPLC (Separates by polarity) q4->ans_hplc No ans_gpc Use GPC/SEC (Separates by size) q4->ans_gpc Yes ans_hplc->q3 ans_gpc->q3

References

Technical Support Center: Scaling Up Bioconjugation Reactions with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when scaling up bioconjugation reactions involving polyethylene glycol (PEG) linkers.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that arise during the scale-up of PEGylation reactions.

Issue 1: Low PEGylation Yield or Incomplete Reaction

Symptoms:

  • Analytical characterization (e.g., SDS-PAGE, SEC, Mass Spectrometry) shows a large proportion of unconjugated protein.

  • The desired degree of PEGylation is not achieved.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Molar Ratio The molar ratio of activated PEG to the protein is a critical parameter. At larger scales, mixing dynamics can differ, potentially requiring adjustments. Systematically optimize the molar ratio by performing small-scale pilot reactions with varying PEG excess (e.g., 1:1, 5:1, 10:1, 20:1) to find the optimal balance for your target degree of PEGylation[1].
Incorrect Reaction pH The pH of the reaction buffer is crucial for the reactivity of both the protein's functional groups and the activated PEG linker. For targeting primary amines (lysine residues and the N-terminus), reactions with NHS-activated PEGs are typically performed at a pH of 7-9. To selectively target the N-terminal amine, which generally has a lower pKa than the ε-amino group of lysine, the reaction can be conducted under slightly acidic to neutral conditions (pH < 7.5)[2][3][4]. Verify the pH of your reaction mixture at the scaled-up volume and adjust as necessary.
Hydrolysis of Activated PEG Activated PEGs, especially NHS esters, are susceptible to hydrolysis in aqueous solutions, which deactivates them. Always use freshly prepared or properly stored activated PEG for your reactions. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis relative to the conjugation reaction[5].
Inaccessible Target Residues The target amino acid residues on the protein may be sterically hindered or buried within the protein's structure, preventing the PEG linker from accessing them. Consider using a PEG linker with a longer spacer arm to overcome steric hindrance. If the issue persists, a different PEGylation chemistry targeting more accessible residues may be necessary.
Inadequate Mixing at Scale Inefficient mixing in a larger reaction vessel can lead to localized areas of low reactant concentration, resulting in an incomplete reaction. Ensure your mixing process is scalable and provides homogenous distribution of the reactants. For very viscous solutions, specialized mixing equipment may be required.
Issue 2: Protein Aggregation and Precipitation

Symptoms:

  • Visible precipitation or cloudiness in the reaction vessel.

  • Presence of high molecular weight species (aggregates) detected by Size Exclusion Chromatography (SEC).

  • Loss of protein concentration in the soluble fraction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Protein Concentration As protein concentration increases during scale-up, so does the likelihood of intermolecular interactions leading to aggregation. Determine the maximum soluble concentration of your protein under the reaction conditions through small-scale trials before proceeding with the large-scale reaction.
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can significantly impact protein stability. Proteins are often least soluble at their isoelectric point (pI). Ensure your reaction buffer pH is at least one unit away from the protein's pI.
Intermolecular Cross-linking If using a bifunctional PEG linker, it can act as a cross-linker, leading to the formation of large protein aggregates. To mitigate this, consider a stepwise addition of the PEG linker to the reaction mixture rather than a single bolus addition. This can favor intramolecular conjugation.
Increased Viscosity High concentrations of PEG, especially high molecular weight PEGs, can significantly increase the viscosity of the reaction mixture, which can promote aggregation and complicate processing. If high viscosity is an issue, consider using a lower concentration of a higher molecular weight PEG or a more soluble branched PEG linker.
Reaction Temperature While higher temperatures can increase reaction rates, they can also induce protein unfolding and aggregation. For thermally sensitive proteins, conducting the PEGylation reaction at a lower temperature (e.g., 4°C) is recommended to maintain protein stability.
Use of Stabilizing Excipients The addition of certain excipients can help to suppress protein aggregation. Consider adding stabilizers such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or amino acids (e.g., arginine, glycine) to your reaction buffer.
Issue 3: Heterogeneous Product Profile

Symptoms:

  • Analysis reveals a wide distribution of PEGylated species (e.g., mono-, di-, tri-, and multi-PEGylated proteins).

  • Difficulty in purifying the desired PEGylated product to homogeneity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Molar Ratio of PEG An excessive molar ratio of activated PEG to protein will drive the reaction towards multi-PEGylation. Carefully titrate the molar ratio to achieve the desired degree of PEGylation.
Multiple Reactive Sites with Similar Reactivity If the protein has multiple surface-exposed residues with similar reactivity (e.g., several lysine residues), a heterogeneous mixture of positional isomers is likely. To improve homogeneity, consider site-specific PEGylation strategies. This can be achieved by controlling the reaction pH to favor the more nucleophilic N-terminus over lysine residues, or by using enzymatic or chemical methods to introduce a unique reactive handle at a specific site on the protein.
Polydisperse PEG Linker Traditional PEG linkers are often polydisperse, meaning they consist of a mixture of different chain lengths. This inherent heterogeneity will be transferred to the final bioconjugate. For applications requiring a highly homogeneous product, consider using monodisperse (discrete) PEG linkers.
Issue 4: Difficulty in Purification

Symptoms:

  • Poor separation of the desired PEGylated product from unreacted protein, free PEG, and other PEGylated species.

  • Low recovery of the final product after purification.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Chromatography Method The choice of chromatography technique is critical for successful purification. Size Exclusion Chromatography (SEC) is effective for removing unreacted PEG and separating aggregates from the desired product. Ion Exchange Chromatography (IEX) can separate species based on differences in surface charge, which is often altered by PEGylation. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to separate positional isomers based on differences in hydrophobicity. A multi-step purification process is often required.
Co-elution of Species The desired product may co-elute with impurities. Optimize the elution conditions (e.g., gradient slope, salt concentration, pH) for your chosen chromatography method to improve resolution.
High Viscosity of the Feed Stream A highly viscous solution can lead to high backpressure and poor performance on chromatography columns. Dilute the sample before loading it onto the column. For large-scale purification, consider Tangential Flow Filtration (TFF) for initial buffer exchange and concentration, which can also help manage viscosity.

Frequently Asked Questions (FAQs)

Q1: How does the length and structure of the PEG linker affect the scale-up process?

The length and structure (linear vs. branched) of the PEG linker have a significant impact on the physicochemical properties of the bioconjugate and the reaction itself.

  • Viscosity: Longer PEG chains and higher concentrations lead to a significant increase in the viscosity of the reaction mixture. This can pose challenges for mixing and purification at a large scale.

  • Solubility: PEGylation generally improves the solubility of proteins, which can be beneficial for preventing aggregation. Longer and branched PEGs can be more effective at solubilizing hydrophobic proteins or payloads.

  • Steric Hindrance: Longer PEG chains can create more steric hindrance, which can be a double-edged sword. It can help to mask immunogenic epitopes and protect the protein from proteolysis, but it can also hinder the biological activity of the protein if the PEG is attached near an active site.

  • Pharmacokinetics: The hydrodynamic radius of the bioconjugate, which is influenced by the PEG linker's size and structure, is a key determinant of its in vivo circulation half-life. Longer PEG chains generally lead to a longer half-life.

Q2: What are the most critical parameters to control during the scale-up of a PEGylation reaction?

The most critical parameters to control are:

  • Molar Ratio of PEG to Protein: This directly influences the degree of PEGylation.

  • pH: Controls the reactivity of the target functional groups on the protein.

  • Temperature: Affects reaction kinetics and protein stability.

  • Reaction Time: Needs to be sufficient for the reaction to go to completion without causing protein degradation.

  • Protein Concentration: Must be managed to avoid aggregation.

  • Mixing: Essential for ensuring a homogeneous reaction environment.

Q3: How can I accurately determine the degree of PEGylation at a larger scale?

Several analytical techniques can be used to characterize the degree of PEGylation:

  • SDS-PAGE: Provides a qualitative assessment of the increase in molecular weight upon PEGylation.

  • Size Exclusion Chromatography (SEC): Can separate different PEGylated species based on their hydrodynamic radius.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a direct measurement of the mass of the bioconjugate, allowing for the precise determination of the number of attached PEG chains.

  • Ion Exchange Chromatography (IEX): Can resolve species with different numbers of attached PEGs due to the shielding of surface charges.

Q4: What are the key considerations for developing a scalable purification process for a PEGylated protein?

  • Orthogonal Separation Techniques: Employ a multi-step purification strategy that uses different separation principles (e.g., size, charge, hydrophobicity) to achieve high purity. A common workflow involves an initial capture step (e.g., IEX), followed by a polishing step (e.g., HIC or SEC).

  • Scalable Chromatography Resins: Choose chromatography resins that are available in pre-packed columns suitable for process-scale applications.

  • Tangential Flow Filtration (TFF): TFF is a highly scalable method for buffer exchange, concentration, and diafiltration. It is particularly useful for handling the large volumes and potentially high viscosities associated with large-scale bioconjugation.

  • Process Analytical Technology (PAT): Implement in-line or at-line monitoring to track critical quality attributes throughout the purification process, enabling better process control and ensuring final product quality.

Quantitative Data Summary

Table 1: Effect of PEG Molecular Weight on Solution Viscosity

PEG Molecular Weight (Da)Concentration (mass %)Temperature (K)Dynamic Viscosity (mPa·s)
1,00010298~1.5
1,00030298~5
3,35010298~2
3,35030298~15
8,00010298~3
8,00030298~50

Data synthesized from Gonzalez-Tello et al. (1994). Note: These are approximate values to illustrate trends.

Table 2: Influence of Reaction pH on PEGylation of Cytochrome C

Reaction pHNative Protein (%)Mono-PEGylated (%)Multi-PEGylated (%)
7~21~45~34
8~15~40~45
9~10~35~55
12~66~25~9

Data synthesized from a study on Cytochrome C PEGylation. This demonstrates how pH can be used to control the degree of PEGylation.

Table 3: Impact of Molar Ratio on PEGylation Yield of Cytochrome C at pH 7

Protein:mPEG-NHS Molar RatioPEGylation Yield (%)
1:5~20
1:10~40
1:25~79
1:50~85

Data synthesized from a study on Cytochrome C PEGylation. This illustrates the direct correlation between reactant molar ratio and overall PEGylation yield.

Experimental Protocols

Protocol 1: General Method for SEC Analysis of PEGylated Proteins
  • Column: Select a size exclusion chromatography column with a pore size appropriate for the molecular weight range of your native protein and the PEGylated conjugates.

  • Mobile Phase: Prepare an aqueous mobile phase, typically a phosphate or saline buffer (e.g., 150 mM Sodium Phosphate, pH 7.0).

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the PEGylation reaction mixture or purified sample in the mobile phase to a suitable concentration (e.g., 1-2 mg/mL). Filter the sample through a 0.22 µm filter before injection.

  • Injection and Elution: Inject a defined volume of the sample (e.g., 20 µL) onto the column. Elute the sample isocratically with the mobile phase.

  • Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.

  • Data Analysis: Identify and quantify the peaks corresponding to aggregates, different PEGylated species, the native protein, and free PEG based on their retention times.

Protocol 2: General Method for IEX Purification of PEGylated Proteins
  • Column and Buffer Selection: Choose an ion-exchange resin (cation or anion) based on the pI of your protein and the desired pH of the separation. Prepare a low-salt binding buffer and a high-salt elution buffer.

  • Column Equilibration: Equilibrate the IEX column with the binding buffer until the pH and conductivity are stable.

  • Sample Loading: Adjust the pH and conductivity of your sample to match the binding buffer and load it onto the column.

  • Wash: Wash the column with several column volumes of the binding buffer to remove unbound impurities.

  • Elution: Elute the bound proteins using a linear salt gradient from the binding buffer to the elution buffer. Alternatively, a step gradient can be used.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or SEC to identify the fractions containing the desired PEGylated product at the highest purity.

Visualizations

PEGylation_Workflow cluster_reaction Bioconjugation Reaction cluster_purification Downstream Processing cluster_analysis Quality Control Protein Protein Solution Reaction Scaled-up Reaction Vessel (Controlled pH, Temp, Molar Ratio) Protein->Reaction PEG Activated PEG Linker PEG->Reaction Quenching Quenching Step Reaction->Quenching TFF TFF (Buffer Exchange/ Concentration) Quenching->TFF IEX Ion Exchange Chromatography (Capture Step) TFF->IEX HIC_SEC HIC or SEC (Polishing Step) IEX->HIC_SEC Analysis Analytical Characterization (SEC, MS, IEX) HIC_SEC->Analysis FinalProduct Purified PEGylated Bioconjugate Analysis->FinalProduct

Caption: General workflow for scaling up PEGylation reactions.

Aggregation_Troubleshooting Start Aggregation Observed? CheckConc Is Protein Concentration High? Start->CheckConc Yes End Proceed with Optimized Conditions Start->End No ReduceConc Reduce Concentration/ Dilute Reaction CheckConc->ReduceConc Yes CheckpH Is pH near pI? CheckConc->CheckpH No ReduceConc->CheckpH AdjustpH Adjust pH +/- 1 unit from pI CheckpH->AdjustpH Yes CheckTemp Is Temperature High? CheckpH->CheckTemp No AdjustpH->CheckTemp ReduceTemp Lower Temperature (e.g., 4°C) CheckTemp->ReduceTemp Yes AddExcipients Add Stabilizing Excipients (e.g., Arginine, Sucrose) CheckTemp->AddExcipients No ReduceTemp->AddExcipients AddExcipients->End

Caption: Decision tree for troubleshooting protein aggregation.

Purification_Strategy Crude Crude PEGylation Mixture TFF Tangential Flow Filtration (TFF) - Removes free PEG - Buffer exchange - Concentrates sample Crude->TFF IEX Ion Exchange (IEX) - Separates by charge - Removes unreacted protein - Separates by degree of PEGylation TFF->IEX HIC Hydrophobic Interaction (HIC) - Polishing step - Separates positional isomers IEX->HIC Final High Purity Mono-PEGylated Product HIC->Final

Caption: A multi-step purification strategy for PEGylated proteins.

References

refining protocols for consistent results with Azido-PEG20-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG20-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for achieving consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional molecule featuring a 20-unit polyethylene glycol (PEG) spacer. One end of the PEG chain is functionalized with an azide group (-N3), and the other end terminates with a hydroxyl group (-OH).[1][2][3] The azide group is a key functional group for "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[4] The hydroxyl group can be used for further chemical modifications. The long, hydrophilic PEG chain enhances the solubility of the molecule in aqueous solutions.[1]

Q2: What are the primary applications of this compound?

The primary application of this compound is in bioconjugation, where it is used to link different molecules together. Its most common uses are in:

  • Click Chemistry: The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions to form stable triazole linkages with alkyne-containing molecules.

  • PROTAC (Proteolysis Targeting Chimera) Synthesis: this compound can serve as a linker to connect a target protein-binding ligand and an E3 ligase ligand in the synthesis of PROTACs. The PEG linker's length and flexibility are critical for the efficacy of the resulting PROTAC.

Q3: How should I store and handle this compound?

For long-term stability, this compound should be stored at -20°C in a dry, dark environment. Before use, it is recommended to allow the vial to warm to room temperature before opening to prevent condensation of moisture, which could affect its reactivity.

Q4: What are the key differences between CuAAC and SPAAC for bioconjugation with this compound?

The choice between CuAAC and SPAAC depends on the specific application and the sensitivity of the biomolecules involved.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction is generally faster and uses a copper(I) catalyst. However, the copper catalyst can be cytotoxic, which may not be suitable for applications involving living cells.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry reaction that utilizes a strained alkyne (e.g., DBCO, BCN). It is highly biocompatible and ideal for in vivo and live-cell labeling. However, SPAAC reactions are generally slower than CuAAC.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Click Chemistry Reaction

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound Ensure proper storage conditions (-20°C, dry, dark). Avoid multiple freeze-thaw cycles.
Inefficient Copper Catalyst (CuAAC) Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Ensure the copper source (e.g., CuSO4) is of high quality. Use a copper-chelating ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) oxidation state.
Incompatible Buffer Components Avoid buffers containing components that can interfere with the reaction. For CuAAC, avoid chelating agents like EDTA and buffers with high concentrations of thiols.
Low Reactant Concentrations Increase the concentration of one of the reactants, typically the less precious one, to drive the reaction to completion.
Steric Hindrance The long PEG chain can sometimes cause steric hindrance. Consider optimizing the linker length or the attachment site on your biomolecule.
Incorrect Reaction Conditions Optimize reaction time, temperature, and pH. While click chemistry is robust, extreme conditions can affect efficiency.
Issue 2: Solubility Problems

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Aggregation of Reactants While the PEG chain enhances water solubility, some biomolecules or alkyne partners may have poor solubility. Consider using a co-solvent such as DMSO or DMF, but be mindful of its potential effects on protein structure.
Precipitation During Reaction If precipitation is observed, try diluting the reaction mixture or adding a small amount of a compatible organic solvent.
Issue 3: Difficulty in Purifying the Final Conjugate

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-elution of Product and Excess Reagent For large biomolecules, size-exclusion chromatography (SEC) is often effective for removing unreacted this compound. For smaller molecules, reverse-phase HPLC may be necessary.
Non-specific Binding to Chromatography Media Choose a chromatography resin with appropriate chemistry to minimize non-specific interactions. Ion-exchange chromatography can be effective for separating PEGylated proteins from their unmodified counterparts.
Difficulty in Monitoring Purification The PEG moiety does not have a strong UV chromophore. Consider using analytical techniques such as mass spectrometry, SDS-PAGE (for proteins, to observe a size shift), or a charged aerosol detector (CAD) for HPLC to monitor the purification process.

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for conjugating this compound to an alkyne-modified molecule. Optimization may be required for specific applications.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (optional but recommended)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in the reaction buffer.

    • Alkyne-containing molecule: Prepare a 10 mM stock solution in a compatible solvent.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water immediately before use.

    • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.

  • Reaction Setup:

    • In a reaction tube, add the alkyne-containing molecule to the desired final concentration.

    • Add this compound. A 1.5 to 5-fold molar excess over the alkyne is a good starting point.

    • Add the reaction buffer to bring the mixture to the final volume.

    • (Optional) Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can oxidize the copper catalyst.

  • Initiate the Reaction:

    • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution with the ligand stock solution in a 1:5 molar ratio.

    • Add the catalyst premix to the reaction mixture. A final copper concentration of 100-500 µM is typical.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture. A final concentration of 1-5 mM is recommended.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC.

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of this compound to a molecule containing a strained alkyne (e.g., DBCO or BCN).

Materials:

  • This compound

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in the reaction buffer.

    • Strained alkyne-containing molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction tube, add the strained alkyne-containing molecule to the desired final concentration.

    • Add this compound. A 1.5 to 3-fold molar excess is typically sufficient.

    • Add the reaction buffer to the final volume.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight. Reaction times are generally longer than for CuAAC.

  • Purification:

    • Purify the conjugate using a suitable method as described in the CuAAC protocol.

Protocol 3: Synthesis of a PROTAC using this compound

This protocol outlines a convergent synthesis approach for a PROTAC using a final click chemistry step. This assumes you have synthesized or acquired an alkyne-functionalized target protein ligand and an azide-functionalized E3 ligase ligand (or vice versa, where this compound can be used to introduce the azide).

Materials:

  • Alkyne-functionalized target protein ligand

  • This compound

  • E3 ligase ligand with a functional group for conjugation to the alcohol end of the PEG (e.g., a carboxylic acid for esterification or an amine for carbamate formation). Alternatively, the E3 ligase ligand can be pre-functionalized with an alkyne to react with the azide of this compound.

  • Reagents for the initial conjugation of the E3 ligase ligand to the alcohol (e.g., DCC/DMAP for esterification).

  • CuAAC or SPAAC reagents as listed in the previous protocols.

Procedure:

  • Synthesis of the Azido-PEG-E3 Ligase Ligand Conjugate:

    • Conjugate the E3 ligase ligand to the hydroxyl end of this compound using appropriate chemistry. This step will depend on the functional groups present on your E3 ligase ligand.

    • Purify the resulting Azido-PEG-E3 ligase ligand conjugate by flash chromatography or HPLC.

  • Final Click Chemistry Ligation:

    • Perform a CuAAC or SPAAC reaction between the purified Azido-PEG-E3 ligase ligand conjugate and the alkyne-functionalized target protein ligand, following the general protocols outlined above.

  • Purification and Characterization of the Final PROTAC:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄₀H₈₁N₃O₂₀
Molecular Weight 924.09 g/mol
Purity >96%
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DMF, DCM, THF, acetonitrile
Storage -20°C

Table 2: Comparison of CuAAC and SPAAC for Bioconjugation

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne
Alkyne Reactant Terminal or internal alkynesStrained cyclooctynes (e.g., DBCO, BCN)
Side Reactions Potential for oxidative damage to biomolecules in the absence of ligandsStrained alkynes can have off-target reactivity with thiols

Table 3: Factors Influencing PROTAC Efficacy Related to the PEG Linker

FactorInfluence on PROTAC EfficacyKey Considerations
Linker Length Crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).An optimal length exists for each target/E3 ligase pair; too short can cause steric hindrance, too long can lead to non-productive complex formation.
Linker Composition Affects solubility, cell permeability, and metabolic stability.PEG linkers enhance hydrophilicity and solubility.
Linker Attachment Points Influences the orientation of the ligands and the geometry of the ternary complex.Systematic evaluation of different attachment points is often necessary for optimization.

Mandatory Visualizations

experimental_workflow_cuaac Experimental Workflow for CuAAC with this compound reagent_prep Reagent Preparation (this compound, Alkyne-Molecule, CuSO4, Ligand, Sodium Ascorbate) reaction_setup Reaction Setup (Mix Azide, Alkyne, Buffer) reagent_prep->reaction_setup degassing Degassing (Optional) reaction_setup->degassing catalyst_addition Catalyst Addition (CuSO4/Ligand Premix, Sodium Ascorbate) degassing->catalyst_addition incubation Incubation (RT, 1-4h or 4°C, overnight) catalyst_addition->incubation purification Purification (SEC, Dialysis, or HPLC) incubation->purification characterization Characterization (LC-MS, SDS-PAGE) purification->characterization

Caption: Workflow for CuAAC with this compound.

protac_synthesis_workflow PROTAC Synthesis Workflow using this compound cluster_0 Component Synthesis azido_peg_e3 Synthesize/Acquire Azido-PEG20-E3 Ligand click_reaction Click Chemistry Ligation (CuAAC or SPAAC) azido_peg_e3->click_reaction alkyne_poi Synthesize/Acquire Alkyne-POI Ligand alkyne_poi->click_reaction purification PROTAC Purification (Preparative HPLC) click_reaction->purification characterization PROTAC Characterization (LC-MS, NMR) purification->characterization biological_assay Biological Evaluation (Degradation Assay) characterization->biological_assay

Caption: PROTAC synthesis via click chemistry.

troubleshooting_low_yield Troubleshooting Low Yield in Click Chemistry low_yield Low/No Product Yield check_reagents Check Reagent Quality & Storage low_yield->check_reagents check_catalyst Optimize Catalyst System (CuAAC) low_yield->check_catalyst check_buffer Verify Buffer Compatibility low_yield->check_buffer optimize_conditions Optimize Reaction Conditions (Concentration, Time, Temp) low_yield->optimize_conditions check_purification Assess Purification Method low_yield->check_purification

Caption: Decision tree for troubleshooting low yields.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Azido-PEG20-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of Azido-PEG20-alcohol is crucial for its application in bioconjugation, drug delivery, and PROTAC development. The presence of terminal azide and hydroxyl functional groups, coupled with the inherent polydispersity of the polyethylene glycol (PEG) chain, necessitates a multi-faceted analytical approach to ensure identity, purity, and consistency. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their needs.

At a Glance: Comparison of Analytical Techniques

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy - Confirmation of chemical structure- Verification of functional end-groups (azide and alcohol)- Determination of molecular weight and degree of polymerization- Purity assessment- Provides detailed structural information- Non-destructive- Quantitative- Lower sensitivity compared to mass spectrometry- Can be complex for large polymers due to peak broadening[1]
Mass Spectrometry (MS) - Determination of molecular weight distribution (Mn, Mw, PDI)- Confirmation of end-group functionalization- Identification of impurities and by-products- High sensitivity and accuracy for molecular weight- Provides absolute molecular weights[2][3]- Can be coupled with chromatography for complex mixtures- Fragmentation can complicate spectra- Ionization efficiency can vary for different polymer chain lengths- May not be suitable for highly polydisperse samples (Mw/Mn > 1.2) without prior fractionation[2]
High-Performance Liquid Chromatography (HPLC) - Determination of molecular weight distribution- Purity assessment and quantification of impurities- Separation of conjugated from unconjugated species- High resolution and reproducibility- Several detection methods available (RI, ELS, UV)- Can be used for preparative scale purification- Relies on calibration with standards for accurate molecular weight determination (relative MW)- Resolution may be insufficient for separating species with small differences in hydrodynamic volume
Fourier-Transform Infrared (FTIR) Spectroscopy - Confirmation of the presence of functional groups (azide, hydroxyl, ether linkages)- Fast and simple sample preparation- Non-destructive- Provides characteristic "fingerprint" of the molecule- Provides limited structural information compared to NMR- Not quantitative

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information regarding the polymer backbone and, crucially, the terminal functional groups.

Key Observations in ¹H NMR:

  • A prominent singlet or multiplet around 3.64 ppm corresponding to the repeating ethylene glycol units (–O–CH₂–CH₂–O–).

  • Signals corresponding to the protons adjacent to the azide and hydroxyl groups, which will be shifted relative to the main PEG backbone signal. For instance, the methylene protons next to the azide group typically appear around 3.3-3.4 ppm.

  • The hydroxyl proton signal, which can be broad and its chemical shift can be solvent-dependent. In deuterated dimethyl sulfoxide (DMSO-d₆), the hydroxyl peak is often observed around 4.56 ppm and is well-separated from the backbone resonance.

  • Integration of the end-group signals relative to the repeating unit signals allows for the calculation of the number average molecular weight (Mn).

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 5 seconds to ensure full relaxation of the polymer chains.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak.

    • Integrate the characteristic peaks for the PEG backbone and the end-groups.

    • Calculate Mn using the formula: Mn = (Integral of backbone protons / Number of backbone protons per monomer) * MW of monomer + MW of end groups.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight distribution of polymeric samples like this compound. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is particularly well-suited for polymers.

Key Observations in MALDI-TOF MS:

  • A distribution of peaks, where each peak corresponds to a single polymer chain with a specific number of repeating ethylene glycol units. The mass difference between adjacent peaks corresponds to the mass of the ethylene glycol monomer (44.03 Da).

  • The spectrum allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • The observed mass of each oligomer can be used to confirm the identity of the end groups using the formula: M_observed = n(M_monomer) + M_end_group1 + M_end_group2 + M_cation.

Experimental Protocol: MALDI-TOF MS

  • Sample Preparation:

    • Matrix: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid) in a 1:1 mixture of acetonitrile and 0.1% trifluoroacetic acid in water.

    • Analyte: Dissolve the this compound in the same solvent system at a concentration of approximately 10 mg/mL.

    • Cationizing Agent: Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate) at 10 mg/mL.

    • Mixing: Mix the analyte, matrix, and cationizing agent solutions in a typical ratio of 1:10:1 (v/v/v).

  • Spotting: Spot 1 µL of the final mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Instrument Setup:

    • Instrument: MALDI-TOF mass spectrometer.

    • Mode: Positive ion reflector or linear mode. Reflector mode provides higher mass accuracy for lower molecular weight polymers.

    • Laser: Nitrogen laser (337 nm).

    • Calibration: Calibrate the instrument using a known polymer standard with a similar molecular weight range.

  • Data Analysis:

    • Process the raw spectrum to obtain a list of m/z values and their intensities.

    • Use polymer analysis software to calculate Mn, Mw, and PDI.

    • Confirm end-group masses from the mass of the individual oligomer peaks.

High-Performance Liquid Chromatography (HPLC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common HPLC technique for polymer analysis. It separates molecules based on their hydrodynamic volume in solution.

Key Observations in SEC:

  • A chromatogram showing the distribution of molecular sizes. The elution volume is inversely proportional to the molecular weight.

  • The technique can be used to determine the molecular weight distribution (Mn, Mw, PDI) relative to a set of polymer standards.

  • It is effective in separating PEGylated species from unreacted starting materials.

Experimental Protocol: SEC-HPLC

  • Sample Preparation: Dissolve the this compound in the mobile phase at a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Instrument Setup:

    • Column: A set of SEC columns with appropriate pore sizes to cover the expected molecular weight range of the polymer.

    • Mobile Phase: A good solvent for PEG, such as tetrahydrofuran (THF) or an aqueous buffer (e.g., phosphate-buffered saline).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detector: A differential refractive index (dRI) detector is commonly used for polymers as it provides a universal response. A multi-angle light scattering (MALS) detector can provide absolute molecular weight information without the need for column calibration.

  • Calibration: Create a calibration curve by injecting a series of narrow polymer standards (e.g., PEG standards) with known molecular weights.

  • Data Analysis:

    • Integrate the chromatogram of the sample.

    • Use the calibration curve to determine the molecular weight averages (Mn, Mw) and the PDI.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward method to confirm the presence of key functional groups in the this compound conjugate.

Key Observations in FTIR:

  • A strong, characteristic asymmetric stretching vibration for the azide group (–N₃) typically appears around 2100 cm⁻¹.

  • A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O–H stretching of the terminal alcohol group, indicative of hydrogen bonding.

  • A strong C–O–C ether stretching band around 1100 cm⁻¹.

  • C–H stretching vibrations around 2880 cm⁻¹.

Experimental Protocol: FTIR

  • Sample Preparation:

    • Neat Sample (Liquid/Oil): Place a small drop of the this compound between two KBr or NaCl plates.

    • Solid Sample (if applicable): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal. This is often the simplest method.

  • Instrument Setup:

    • Spectrometer: FTIR spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Resolution: 4 cm⁻¹.

  • Data Collection: Collect a background spectrum (of the empty sample compartment or clean ATR crystal) first, then collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the azide, hydroxyl, and ether functional groups.

Visualizing the Workflow

A typical analytical workflow for the complete characterization of this compound involves a combination of these techniques to build a comprehensive profile of the molecule.

G Figure 1. Analytical Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FTIR Purification->FTIR NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MALDI-TOF) Purification->MS HPLC HPLC (SEC) Purification->HPLC Data_FTIR Functional Group Confirmation FTIR->Data_FTIR Data_NMR Structural Verification & Mn Determination NMR->Data_NMR Data_MS MW Distribution (Mn, Mw, PDI) MS->Data_MS Data_HPLC Purity & MW Distribution HPLC->Data_HPLC Final_Report Certificate of Analysis (CoA) Data_FTIR->Final_Report Data_NMR->Final_Report Data_MS->Final_Report Data_HPLC->Final_Report

References

A Comparative Guide to Mass Spectrometry Analysis of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, improved stability, and reduced immunogenicity.[1][2] However, the inherent heterogeneity of PEG polymers and the potential for multiple PEGylation sites on a protein present significant analytical challenges.[2] Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these complex biotherapeutics.[2][3]

This guide provides an objective comparison of the two most prominent mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), for the analysis of PEGylated proteins. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols for common analytical workflows.

Comparing the Titans: MALDI-TOF vs. ESI-MS for PEGylated Protein Analysis

The choice between MALDI-TOF and ESI-MS for analyzing PEGylated proteins depends on the specific analytical goal, the nature of the PEGylated protein, and the available instrumentation. Each technique offers distinct advantages and disadvantages in terms of resolving the complexity of PEGylated protein mixtures.

FeatureMALDI-TOF MSESI-MS (Orbitrap, Q-TOF)
Ionization Soft ionization, primarily produces singly charged ions.Soft ionization, produces multiply charged ions.
Mass Accuracy High for average molecular weight determination.Generally higher than MALDI-TOF, often in the low ppm range.
Resolution Can provide sufficient resolution to observe individual oligomers of heterogeneous PEGylated peptides.High resolution is crucial for resolving the complex isotopic patterns of multiply charged PEGylated proteins.
Sensitivity High, capable of detecting samples at very low concentrations.High sensitivity.
Throughput Generally higher throughput than ESI-MS.Lower throughput, especially when coupled with liquid chromatography.
Tolerance to Contaminants More tolerant to salts and buffers.Less tolerant to salts and buffers, often requiring extensive sample cleanup.
Data Complexity Simpler spectra due to singly charged ions, facilitating easier interpretation of heterogeneity.Complex spectra with overlapping charge states, often requiring deconvolution software for interpretation.
Common Applications Rapid determination of average molecular weight and degree of PEGylation.Detailed characterization of heterogeneity, identification of PEGylation sites (coupled with LC-MS/MS).

Delving Deeper: Analytical Strategies and Workflows

The characterization of PEGylated proteins by mass spectrometry can be broadly categorized into two approaches: "top-down" analysis of the intact protein and "bottom-up" analysis of peptides generated after enzymatic digestion.

Top-Down Analysis: A Holistic View

Top-down analysis provides information on the entire PEGylated protein, including the distribution of different PEGylated species.

G cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Sample PEGylated Protein Sample Desalting Desalting / Buffer Exchange Sample->Desalting Matrix Matrix Co-crystallization (MALDI) Desalting->Matrix Solubilization Solubilization in Volatile Solvent (ESI) Desalting->Solubilization MALDI_TOF MALDI-TOF MS Matrix->MALDI_TOF ESI_MS ESI-MS (Orbitrap / Q-TOF) Solubilization->ESI_MS Avg_MW Average Molecular Weight Determination MALDI_TOF->Avg_MW Heterogeneity Heterogeneity Profiling MALDI_TOF->Heterogeneity Deconvolution Deconvolution of Multiply Charged Spectra ESI_MS->Deconvolution Deconvolution->Avg_MW Deconvolution->Heterogeneity G cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample PEGylated Protein Sample Denaturation Denaturation & Reduction Sample->Denaturation Alkylation Alkylation Denaturation->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion LC Liquid Chromatography Separation Digestion->LC ESI_MSMS ESI-MS/MS LC->ESI_MSMS Database_Search Database Search (e.g., Mascot, Sequest) ESI_MSMS->Database_Search Site_Identification Identification of PEGylated Peptides and Sites Database_Search->Site_Identification G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSF PEG-G-CSF GCSFR G-CSF Receptor GCSF->GCSFR Binding JAK JAK GCSFR->JAK Activation PI3K PI3K GCSFR->PI3K MAPK MAPK GCSFR->MAPK STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (dimer) STAT->STAT_P Gene Gene Transcription STAT_P->Gene Translocation AKT Akt PI3K->AKT Proliferation Proliferation & Differentiation AKT->Proliferation MAPK->Proliferation Gene->Proliferation

References

Unveiling the Molecular Blueprint: A Comparative Guide to Confirming Azido-PEG20-alcohol Structure

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, meticulous structural confirmation of linker molecules is a cornerstone of robust and reproducible research. This guide provides a comprehensive comparison of analytical techniques for verifying the structure of Azido-PEG20-alcohol, a heterobifunctional linker critical in bioconjugation and drug delivery systems. We present supporting experimental data and detailed protocols to empower researchers in their analytical endeavors.

Structural Confirmation: A Multi-faceted Approach

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for the unambiguous structural elucidation of this compound. However, a comprehensive characterization is best achieved by integrating data from complementary techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS).

Performance Comparison of Analytical Techniques
Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Provides information on the chemical environment of protons, confirming the presence of the PEG backbone, the methylene group adjacent to the azide, and the terminal alcohol group.- Quantitative- Provides detailed structural information- Non-destructive- Can have overlapping signals in the PEG backbone region- Requires deuterated solvents
¹³C NMR Spectroscopy Identifies the different carbon environments, crucially confirming the carbon attached to the azide functional group and the carbons of the PEG chain.- Excellent for identifying key functional groups- Less signal overlap than ¹H NMR- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times
FTIR Spectroscopy Confirms the presence of specific functional groups, most notably the characteristic azide (N₃) stretching vibration.- Fast and simple to perform- Highly sensitive to specific functional groups- Provides limited information on the overall molecular structure
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) Determines the molecular weight of the molecule, confirming the correct PEG chain length.- High sensitivity- Provides accurate molecular weight information- Can cause fragmentation, complicating interpretation- May not distinguish between isomers

In-depth Analysis with NMR Spectroscopy

NMR spectroscopy provides the most detailed "fingerprint" of the this compound molecule. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, allowing for precise structural assignment.

Expected ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shifts for this compound. These values are based on spectral data for similar azido-PEG-alcohol compounds.

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
N₃-CH₂- ~3.39 (triplet)~50.6
-CH₂-OH ~3.70 (triplet)~61.5
PEG Backbone (-O-CH₂-CH₂-O-) 3.55 - 3.68 (multiplet)~70.5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

NMR Sample Preparation
  • Dissolve the Sample: Accurately weigh 10-20 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping: Securely cap the NMR tube.

¹H and ¹³C NMR Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

Complementary Analytical Techniques

FTIR Spectroscopy

FTIR is a rapid and effective method to confirm the presence of the azide functional group.

Functional Group Characteristic Absorption (cm⁻¹)
Azide (N₃) ~2100 (strong, sharp)
Hydroxyl (O-H) ~3400 (broad)
C-O Stretch (Ether) ~1100 (strong)
Mass Spectrometry

Mass spectrometry is employed to verify the molecular weight of this compound (C₄₀H₈₁N₃O₂₀), which is approximately 924.09 g/mol . Electrospray ionization (ESI) is a common technique for this type of analysis.

Visualizing the Confirmation Workflow

The following diagrams illustrate the logical workflow for confirming the structure of this compound and the key signaling pathways in its application.

Workflow for this compound Structure Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesize this compound Purification Purify Product Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Confirm_Structure Confirm Structure: - Correct functional groups - Correct PEG length - High purity NMR->Confirm_Structure FTIR->Confirm_Structure MS->Confirm_Structure

Workflow for structural confirmation.

Application of this compound in Bioconjugation Azido_PEG This compound Click_Chemistry Click Chemistry (e.g., CuAAC) Azido_PEG->Click_Chemistry Alkyne_Molecule Alkyne-containing Molecule (e.g., Drug, Dye) Alkyne_Molecule->Click_Chemistry Bioconjugate PEGylated Bioconjugate Click_Chemistry->Bioconjugate Target Biological Target Bioconjugate->Target Binding

Application in bioconjugation.

Conclusion

The structural integrity of this compound is paramount for its successful application in research and development. By employing a combination of NMR spectroscopy, FTIR, and mass spectrometry, researchers can confidently verify the identity, purity, and structural characteristics of this versatile linker. The detailed protocols and comparative data provided in this guide serve as a valuable resource for achieving accurate and reliable analytical results. Commercially available this compound from various suppliers can be used as a reference standard for these analytical procedures.

A Comparative Guide to Azido-PEG20-alcohol and Other Discrete PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical step in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the functional components of these complex molecules but also significantly influences their overall physicochemical properties, pharmacokinetics, and therapeutic efficacy. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have gained prominence due to their hydrophilicity, biocompatibility, and tunable length.[1][2][3] This guide provides an objective comparison of Azido-PEG20-alcohol with other discrete-length Azido-PEG-alcohol linkers, supported by experimental data and detailed protocols to inform rational drug design and development.

Azido-PEG-alcohol linkers are heterobifunctional reagents featuring an azide group for "click chemistry" and a hydroxyl group for further functionalization.[4][5] The discrete nature of these linkers, with a defined number of ethylene glycol units, ensures homogeneity and batch-to-batch consistency of the final bioconjugate, which is a critical aspect for therapeutic applications.

The Impact of PEG Linker Length on Bioconjugate Performance

The length of the PEG chain is a crucial parameter that can be modulated to optimize the performance of a bioconjugate. Generally, increasing the PEG linker length has the following effects:

  • Increased Hydrophilicity and Solubility: Longer PEG chains enhance the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads. This can help to prevent aggregation and improve the stability of the bioconjugate in aqueous environments.

  • Improved Pharmacokinetics: A longer PEG linker increases the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer circulation half-life. This prolonged exposure can enhance the therapeutic window of the drug.

  • Reduced Immunogenicity: The hydrophilic PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.

  • Potential for Reduced Potency and Permeability: While offering several advantages, excessively long PEG linkers can sometimes lead to decreased in vitro potency due to steric hindrance at the target site. Furthermore, increased molecular weight and polarity can reduce cell membrane permeability.

The optimal PEG linker length represents a balance between these competing factors and is often specific to the antibody, payload, and target. Therefore, a systematic evaluation of different linker lengths is essential for the development of a successful bioconjugate.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from studies comparing the performance of ADCs and PROTACs with different length PEG linkers. While not a direct comparison of Azido-PEG-alcohol linkers, these data illustrate the general trends associated with varying PEG chain lengths.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. This table demonstrates that increasing the PEG linker length generally decreases the clearance rate of ADCs, with a plateau observed at around PEG8.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10

Data adapted from a study by Burke et al., 2017. In this particular study, the length of the PEG linker did not significantly impact the in vitro potency of the anti-CD30 ADC.

Table 3: Impact of PEG Linker Length on PROTAC Permeability

PROTAC SeriesLinker CompositionPermeability (Pe) (10⁻⁶ cm/s)
MZ Series2-unit PEG linker0.6
MZ Series3-unit PEG linker0.03
AT Series1-unit PEG linker~0.005
AT Series2-unit PEG linker~0.0025

Data from a study on VH032-based PROTACs. This table illustrates that for these PROTACs, shorter PEG linkers generally resulted in higher cell permeability.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of bioconjugates with different PEG linker lengths.

Protocol 1: Synthesis of Azido-PEG-Alcohol Linkers

This protocol describes a general two-step synthesis for Azido-PEG-alcohols from their corresponding diols.

Materials:

  • α,ω-Dihydroxy-poly(ethylene glycol) (e.g., HO-PEG20-OH)

  • Triethylamine (Et3N)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN3)

  • Dichloromethane (CH2Cl2)

  • Ethanol

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Mesylation:

    • Dissolve the HO-PEG-OH in anhydrous CH2Cl2 under an inert atmosphere (e.g., argon).

    • Add Et3N to the solution.

    • Cool the mixture to -10°C in an ice-salt bath.

    • Add MsCl dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the product with CH2Cl2.

    • Wash the organic phase with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the mesylate intermediate.

  • Azidation:

    • Dissolve the PEG-mesylate intermediate in ethanol.

    • Add an excess of NaN3 to the solution.

    • Reflux the mixture for 12 hours.

    • After cooling to room temperature, concentrate the solution under reduced pressure.

    • Dissolve the residue in CH2Cl2 and wash with water.

    • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate to yield the Azido-PEG-alcohol.

Protocol 2: Conjugation of Azido-PEG-Alcohol to a DBCO-Modified Payload (SPAAC Click Chemistry)

This protocol outlines the strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugating an Azido-PEG-alcohol to a payload functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

  • Azido-PEG-alcohol (e.g., Azido-PEG4-OH, Azido-PEG8-OH, Azido-PEG12-OH, Azido-PEG20-OH)

  • DBCO-functionalized payload

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the DBCO-functionalized payload in DMSO to prepare a stock solution.

  • Dissolve each Azido-PEG-alcohol linker in DMSO to prepare stock solutions of the same concentration.

  • In separate reaction vessels, mix the DBCO-payload solution with a molar excess (e.g., 1.5 equivalents) of each Azido-PEG-alcohol linker solution.

  • Incubate the reactions at room temperature for 4-12 hours. The reaction can be monitored by LC-MS.

  • Purify the resulting payload-linker conjugates by preparative HPLC.

Protocol 3: Comparative In Vitro Cytotoxicity Assay of ADCs

This protocol describes a method to compare the in vitro potency of ADCs constructed with different length Azido-PEG-alcohol linkers.

Materials:

  • ADCs conjugated with different length PEG linkers

  • Target cancer cell line

  • Appropriate cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of each ADC construct in cell culture medium.

  • Treat the cells with the different concentrations of each ADC. Include an untreated control and a control with a non-targeting ADC.

  • Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

  • Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Calculate the half-maximal inhibitory concentration (IC50) for each ADC by fitting the dose-response data to a sigmoidal curve.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of ADCs.

Materials:

  • Purified ADC samples

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Buffer A (High Salt): e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Buffer B (Low Salt): e.g., 20 mM Sodium Phosphate, pH 7.0

Procedure:

  • Equilibrate the HIC column with Buffer A.

  • Inject the ADC sample onto the column.

  • Elute the ADC species using a linear gradient from 100% Buffer A to 100% Buffer B.

  • Monitor the elution profile at 280 nm.

  • The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.) due to increased hydrophobicity.

  • Integrate the peak area for each species to determine the relative abundance.

  • Calculate the average DAR by a weighted average of the different species.

Mandatory Visualization

G

G

G

References

A Researcher's Guide to Monodisperse vs. Polydisperse PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, safety, and manufacturability of a therapeutic agent. Polyethylene glycol (PEG) linkers are widely used in bioconjugation to improve the solubility, stability, and pharmacokinetic profiles of molecules such as proteins, peptides, and small molecule drugs.[1][2][3] However, PEG linkers are not a monolith; they are broadly categorized into two distinct classes: monodisperse and polydisperse. This guide provides an objective, data-driven comparison of these two types of linkers to inform their application in advanced drug development, particularly in fields like antibody-drug conjugates (ADCs).

Defining the Core Difference: Purity and Homogeneity

The fundamental distinction between monodisperse and polydisperse PEG linkers lies in their molecular weight distribution.[4]

  • Monodisperse PEG Linkers are single molecular entities with a precisely defined, uniform chain length and a single molecular weight.[5] This means every linker molecule in a batch is identical. They are typically synthesized through a stepwise process, allowing for exact control over the number of ethylene glycol units, and are often used for shorter PEG chains (e.g., 2-24 units). Their Polydispersity Index (PDI), a measure of the uniformity of molecular weights in a polymer sample, is exactly 1.0.

  • Polydisperse PEG Linkers are mixtures of PEG chains with varying lengths and molecular weights. They are characterized by an average molecular weight and a PDI greater than 1.0. These linkers are typically produced through the polymerization of ethylene oxide, which results in a distribution of chain lengths. While widely used, this heterogeneity can introduce variability into the final drug conjugate.

Quantitative Comparison of Linker Technologies

The choice between a monodisperse and a polydisperse PEG linker has profound implications for the final drug product, from its physicochemical properties to its performance in a biological system. The following tables summarize these key differences.

Table 1: Comparison of Physicochemical and Manufacturing Properties

FeatureMonodisperse PEG LinkerPolydisperse PEG LinkerSupporting Data/Rationale
Purity High (single molecular entity)Mixture of different chain lengthsMonodisperse PEGs have a PDI of 1.0, while polydisperse PEGs have a PDI > 1.1.
Molecular Weight Precise and definedAverage molecular weight with a distributionThe synthesis of monodisperse PEGs involves a controlled, stepwise addition of units.
Characterization Simple and clear (e.g., via MS, NMR)Complex, requiring techniques like SEC for average MWThe homogeneity of monodisperse PEGs simplifies analytical characterization.
Batch-to-Batch Reproducibility HighVariableThe defined structure of monodisperse linkers ensures consistency between synthesis batches.
Synthesis Complex, stepwise synthesisSimpler, direct polymerizationMonodisperse synthesis is more challenging and costly.

Table 2: Comparison of Performance in Drug Development

FeatureMonodisperse PEG LinkerPolydisperse PEG LinkerSupporting Data/Rationale
Homogeneity of Final Conjugate Homogeneous product (e.g., consistent DAR in ADCs)Heterogeneous mixture of conjugatesMonodispersity ensures a uniform drug-to-antibody ratio (DAR), simplifying characterization and reducing risks associated with heterogeneity.
Pharmacokinetics (PK) Predictable and optimized PK profileVariable PK profile due to mixed populationsUniform conjugates lead to more predictable absorption, distribution, metabolism, and excretion (ADME).
Therapeutic Index Potentially higherGenerally lowerBy shielding hydrophobic payloads and reducing aggregation, monodisperse linkers can allow for higher DARs without compromising safety, thus improving the therapeutic index.
Immunogenicity Reduced risk of anti-PEG antibody formationHigher potential to elicit an immune responseThe uniform nature of monodisperse PEGs can mitigate the risk of generating anti-PEG antibodies, which can lead to accelerated drug clearance.
Solubility & Aggregation Excellent at shielding hydrophobic drugs, reducing aggregationEffective, but heterogeneity can be a factorThe hydrophilic nature of the PEG chain improves solubility and reduces the tendency for aggregation of hydrophobic drug payloads.
Regulatory Approval Easier pathway due to well-defined structureMore complex due to product heterogeneityA well-characterized, homogeneous product is beneficial for regulatory submissions.

Visualizing the Differences and Processes

To better understand the fundamental and practical differences, the following diagrams illustrate the structural contrast and a typical workflow where these linkers are employed.

Caption: A comparative overview of monodisperse and polydisperse PEG linkers.

Diagram 2: Generalized Workflow for ADC Development cluster_synthesis 1. Component Preparation cluster_conjugation 2. Conjugation cluster_purification 3. Purification & Characterization cluster_testing 4. Functional Testing antibody Monoclonal Antibody (mAb) conjugation Chemical Ligation of Antibody, Linker, and Payload antibody->conjugation linker PEG Linker Selection (Monodisperse vs. Polydisperse) linker->conjugation payload Cytotoxic Payload (Drug) payload->conjugation purification Purification of ADC (e.g., SEC, HIC) conjugation->purification characterization Characterization - DAR - Purity - Aggregation purification->characterization invitro In Vitro Assays (e.g., Cytotoxicity, Binding) characterization->invitro invivo In Vivo Studies (e.g., Pharmacokinetics, Efficacy) invitro->invivo

Caption: A representative workflow for antibody-drug conjugate (ADC) development.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare bioconjugates synthesized with different PEG linkers.

Protocol 1: Antibody PEGylation with Maleimide-PEG Linkers

This protocol outlines the site-specific conjugation of a PEG-maleimide linker to a thiol group on an antibody, which is typically generated by reducing the antibody's interchain disulfide bonds.

Materials:

  • Antibody solution (e.g., 10 mg/mL in PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Maleimide-PEGn-linker (dissolved in a suitable solvent like DMSO or DMF)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Desalting column or tangential flow filtration system

  • Size-exclusion chromatography (SEC) column for purification

Methodology:

  • Antibody Reduction: To a solution of the antibody, add a molar excess of TCEP (e.g., 10-20 fold) to reduce the interchain disulfide bonds. Incubate the mixture at 37°C for 1-2 hours.

  • Buffer Exchange: Remove the excess TCEP by performing a buffer exchange into PBS at pH 7.2. This can be accomplished using a desalting column or a tangential flow filtration system.

  • Conjugation: Immediately add the desired molar excess (e.g., 10-20 fold) of the Maleimide-PEGn-linker solution to the reduced antibody.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight to allow the maleimide group to react with the free thiols.

  • Purification: Purify the resulting PEGylated antibody from unreacted linker and other reagents using size-exclusion chromatography (SEC).

  • Characterization: Analyze the purified conjugate to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques like hydrophobic interaction chromatography (HIC), SEC-HPLC, and mass spectrometry.

Protocol 2: In Vivo Half-Life Determination

This protocol describes how to determine a key pharmacokinetic parameter, the in vivo half-life, of a PEGylated bioconjugate.

Materials:

  • PEGylated bioconjugate

  • Animal model (e.g., mice or rats)

  • Validated analytical method to quantify the bioconjugate in plasma (e.g., ELISA)

Methodology:

  • Administration: Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.

  • Sample Collection: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).

  • Sample Processing: Process the blood samples to obtain plasma.

  • Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the plasma concentration of the bioconjugate versus time. Fit this data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the elimination half-life (t½).

Conclusion: A Clear Advantage for Precision

While polydisperse PEG linkers have been historically used and are suitable for some applications, the development of complex therapeutics like ADCs has highlighted the significant advantages of monodisperse PEG linkers. Their defined structure translates directly into a more homogeneous, stable, and characterizable drug product. This homogeneity enhances batch-to-batch reproducibility, simplifies the manufacturing and regulatory process, and allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. By reducing heterogeneity-driven risks and mitigating the potential for immunogenicity, monodisperse PEG linkers offer a powerful tool to create safer and more effective bioconjugates, paving the way for the next generation of targeted therapies.

References

A Head-to-Head Comparison: Azido-PEG20-alcohol vs. NHS-ester PEG for Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to proteins—a process known as PEGylation—is a critical strategy for improving the therapeutic properties of biologics. The choice of PEGylation chemistry is paramount, as it dictates the specificity of conjugation, the homogeneity of the final product, and the preservation of the protein's biological function. This guide provides an objective comparison of two prevalent PEGylation reagents: Azido-PEG20-alcohol, utilized in bioorthogonal click chemistry, and N-hydroxysuccinimide (NHS)-ester PEG, a classical amine-reactive reagent.

This comparison delves into the fundamental chemistry, experimental protocols, and performance metrics of each method to provide a comprehensive resource for selecting the optimal conjugation strategy.

At a Glance: Key Differences

FeatureThis compound (via Click Chemistry)NHS-ester PEG
Reactive Group Azide (-N₃)N-hydroxysuccinimide (NHS) ester
Primary Target on Protein Site-specifically introduced alkyne or strained cyclooctynePrimary amines (ε-amino group of lysine, N-terminus)
Resulting Linkage 1,2,3-TriazoleAmide
Specificity High (Site-specific)Moderate to Low (Targets multiple available amines)
Product Homogeneity HighLow (Heterogeneous mixture of species)
Reaction pH Typically pH 4-7 for CuAAC; physiological pH for SPAACpH 7-9
Linkage Stability Highly stable, resistant to enzymatic cleavage[1][2]Stable amide bond, but potentially susceptible to proteases adjacent to the linkage
Key Advantages Precise control over conjugation site and degree of labeling; minimal impact on protein activity when site is chosen carefully.Simple one-step reaction; no prior modification of the protein is required.
Key Considerations Requires prior introduction of a bioorthogonal handle (e.g., alkyne) onto the protein; may involve a multi-step process.Can lead to a loss of biological activity if primary amines are in the active or binding sites; NHS esters are moisture-sensitive and prone to hydrolysis.[3]

Reaction Mechanisms and Workflows

The conjugation strategies for this compound and NHS-ester PEG are fundamentally different. NHS-ester PEGylation is a direct, one-step process, whereas the use of this compound is a two-step process that falls under the umbrella of "click chemistry."

NHS-ester PEG Conjugation

NHS-ester PEG reagents react with primary amines on proteins, such as the side chain of lysine residues and the N-terminal alpha-amine, through nucleophilic acyl substitution. This reaction forms a stable amide bond.[3]

NHS_Ester_Conjugation Protein Protein with primary amines (-NH₂) Conjugate PEGylated Protein (Amide bond) Protein->Conjugate pH 7-9 NHSPeg NHS-ester PEG NHSPeg->Conjugate NHS_byproduct NHS (byproduct) Conjugate->NHS_byproduct

NHS-ester PEG conjugation workflow.
This compound Conjugation via Click Chemistry

The use of this compound for protein conjugation is a more targeted approach. It requires the protein of interest to first be modified to display an alkyne group. This can be achieved by reacting lysine residues with an alkyne-NHS ester or by incorporating an unnatural amino acid containing an alkyne. Once the alkyne handle is in place, the azide group of the Azido-PEG reagent reacts with it in a highly specific cycloaddition reaction to form a stable triazole linkage. The most common form is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The terminal alcohol on the PEG is not directly involved in the primary conjugation reaction but can be used for further modifications if desired.

Azido_PEG_Conjugation cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Click Chemistry Protein Protein ProteinAlkyne Alkyne-modified Protein Protein->ProteinAlkyne AlkyneNHS Alkyne-NHS ester AlkyneNHS->ProteinAlkyne PEGylatedProtein PEGylated Protein (Triazole linkage) ProteinAlkyne->PEGylatedProtein Cu(I) catalyst AzidoPEG This compound AzidoPEG->PEGylatedProtein

Azido-PEG conjugation via a two-step click chemistry approach.

Performance Comparison: A Data-Driven Analysis

While direct, side-by-side comparative studies on a single protein are not abundant in the literature, we can synthesize a quantitative comparison from available data and established principles.

Performance MetricThis compound (Click Chemistry)NHS-ester PEGSupporting Evidence
Typical Yield High (>90% conversion in the click step)Variable (Can be high, but often results in a mixture of species)Click chemistry is known for its high efficiency and yields.[4] NHS-ester reactions can be efficient but are prone to hydrolysis, which reduces yield.
Degree of Labeling (DoL) Precisely controllable (e.g., DoL of 1 for site-specific modification)Difficult to control; often results in a distribution of species (e.g., DoL of 4-6 for an antibody with a 20-fold molar excess of PEG-NHS)The site-specific nature of click chemistry allows for a defined number of PEGs per protein. NHS-ester reactions target multiple lysines, leading to a population of molecules with varying DoLs.
Impact on Protein Activity Generally lower impact due to site-specificityCan be significant if lysines in the active or binding site are modifiedBy choosing a conjugation site away from functionally important regions, click chemistry can better preserve protein activity. NHS-ester modification is random and can inactivate a portion of the protein molecules.
Stability of Conjugate High (Triazole linkage is very stable and resistant to enzymatic cleavage)High (Amide bond is stable, but the overall conjugate stability can be influenced by modifications near proteolytic sites)The triazole ring is not a natural linkage and is thus not recognized by most proteases, leading to enhanced stability.

Experimental Protocols

Protocol 1: General Procedure for NHS-ester PEG Conjugation

This protocol provides a general guideline for the conjugation of an NHS-ester PEG to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester PEG

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis system for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 20-fold molar excess of the dissolved NHS-ester PEG to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purification: Remove unreacted PEG and byproducts using a desalting column or dialysis.

Protocol 2: General Procedure for this compound Conjugation via CuAAC

This protocol outlines a two-step process for protein PEGylation using click chemistry.

Step A: Introduction of an Alkyne Handle

  • Protein Preparation: Prepare the protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Alkyne-NHS Ester Preparation: Dissolve an alkyne-NHS ester in anhydrous DMSO.

  • Reaction: Add a 10- to 20-fold molar excess of the alkyne-NHS ester to the protein solution.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess alkyne-NHS ester using a desalting column or dialysis to obtain the alkyne-modified protein.

Step B: Click Chemistry Reaction

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • THPTA ligand (water-soluble)

Procedure:

  • Prepare Stock Solutions:

    • This compound in water or DMSO.

    • CuSO₄ in water.

    • Sodium ascorbate in water (prepare fresh).

    • THPTA ligand in water.

  • Reaction Mixture: In a microfuge tube, combine the alkyne-modified protein, this compound (in molar excess), and the THPTA ligand.

  • Initiation: Add CuSO₄ followed by freshly prepared sodium ascorbate to initiate the click reaction.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Purification: Purify the PEGylated protein conjugate using size-exclusion chromatography or dialysis to remove the copper catalyst, excess PEG, and other reagents.

Conclusion: Making the Right Choice

The decision between this compound (via click chemistry) and NHS-ester PEG for protein conjugation hinges on the specific requirements of the application.

Choose NHS-ester PEG when:

  • A simple, one-step conjugation is desired.

  • A heterogeneous mixture of PEGylated species is acceptable.

  • The protein has numerous surface-exposed lysines that are not critical for its function.

Choose this compound (via click chemistry) when:

  • Site-specific conjugation is required to preserve protein function.

  • A homogenous product with a defined degree of labeling is necessary.

  • Enhanced stability of the conjugate is a priority.

While NHS-ester chemistry offers a straightforward approach for general PEGylation, the precision and control afforded by click chemistry make it the superior choice for the development of well-defined, next-generation protein therapeutics and diagnostics. The initial investment in a two-step process can yield significant benefits in terms of product homogeneity, batch-to-batch reproducibility, and preservation of biological activity.

References

Assessing the Purity of Synthesized Azido-PEG20-alcohol Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized Azido-PEG20-alcohol conjugates is a critical step in producing reliable and effective bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The defined length and functionality of these discrete PEG linkers demand rigorous analytical characterization to verify their identity, purity, and the absence of process-related impurities. This guide provides an objective comparison of the primary analytical techniques for this purpose, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The primary techniques for assessing the purity of this compound conjugates are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages and provides complementary information regarding the purity and structural integrity of the conjugate.

Analytical Technique Parameter Assessed Resolution Sensitivity Key Advantages Limitations
RP-HPLC-ELSD/CAD Purity, presence of oligomeric impurities, and non-UV active byproducts.HighModerate to HighRobust for non-UV absorbing compounds; provides quantitative purity assessment.[1]Semi-volatile impurities may not be detected by ELSD.
Mass Spectrometry (ESI-MS, MALDI-TOF) Molecular weight confirmation, identification of impurities and byproducts.[2]HighHighProvides precise mass information for unambiguous identification.[2] ESI-MS is suitable for LC coupling, while MALDI-TOF is rapid for screening.[3][4]MALDI-MS may not be ideal for photolabile molecules. ESI-MS can produce complex spectra with multiple charge states.
Nuclear Magnetic Resonance (¹H-NMR) Structural confirmation, confirmation of end-group functionality, and quantitative purity assessment.HighLow to ModerateProvides unambiguous structural elucidation and can quantify purity without a reference standard.Lower sensitivity compared to MS and HPLC; requires higher sample concentrations.
FTIR Spectroscopy Presence of key functional groups (azide, alcohol, PEG backbone).LowModerateRapid and non-destructive; confirms the presence of the azide group through its characteristic absorption band.Provides limited information on purity and is not suitable for quantification of minor impurities.

Experimental Workflow for Purity Assessment

A systematic approach is essential for the comprehensive purity assessment of this compound conjugates. The following workflow outlines the logical sequence of analytical techniques to confirm the identity and purity of the synthesized conjugate.

G cluster_synthesis Synthesis & Initial Purification cluster_characterization Purity Assessment cluster_decision Final Assessment cluster_outcome Outcome synthesis Synthesis of This compound purification Initial Purification (e.g., Column Chromatography) synthesis->purification ftir FTIR Spectroscopy (Functional Group Confirmation) purification->ftir Sample nmr ¹H-NMR Spectroscopy (Structural Confirmation & Purity) ftir->nmr hplc RP-HPLC-ELSD/CAD (Quantitative Purity) nmr->hplc ms Mass Spectrometry (Molecular Weight Verification) hplc->ms decision Purity > 95%? ms->decision pass Proceed to Conjugation decision->pass Yes fail Further Purification decision->fail No

Caption: Workflow for Purity Assessment of this compound.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (RP-HPLC-ELSD)

This method is highly effective for separating the this compound conjugate from potential non-UV active impurities such as starting materials or oligomers of different lengths.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient tailored to the hydrophobicity of the conjugate, for example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: ELSD or Charged Aerosol Detector (CAD).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Mass Spectrometry (Electrospray Ionization - ESI-MS)

ESI-MS is ideal for obtaining precise molecular weight information, confirming the identity of the synthesized conjugate.

  • Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of 10 µM in the mobile phase.

  • Liquid Chromatography (optional, for LC-MS):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Mass Range: Set to encompass the expected molecular weight of the conjugate (e.g., m/z 100-2000).

¹H-NMR Spectroscopy

¹H-NMR is a powerful tool for the unambiguous structural confirmation of the this compound conjugate and can be used for quantitative purity assessment.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Key signals to verify include the triplet corresponding to the protons on the carbon adjacent to the azide group, the signals for the PEG backbone, and the signals for the alcohol terminus.

  • Purity Assessment: The purity can be determined by comparing the integration of the characteristic proton signals of the conjugate to those of any identified impurities.

FTIR Spectroscopy

FTIR is a rapid method to confirm the presence of the key functional groups in the this compound conjugate.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Scan the sample over a range of approximately 4000 to 600 cm⁻¹.

    • The presence of a sharp, strong absorption band around 2100 cm⁻¹ is characteristic of the azide (N₃) stretching vibration.

    • A broad absorption in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.

    • A strong C-O stretching band around 1100 cm⁻¹ confirms the presence of the PEG backbone.

References

A Comparative Guide to the In Vitro and In Vivo Stability of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of Polyethylene Glycol (PEG) linkers is a critical determinant of the efficacy and safety of bioconjugates, influencing their pharmacokinetic profiles, drug release mechanisms, and overall therapeutic window. This guide provides an objective comparison of the in vitro and in vivo stability of different PEG linkers, supported by experimental data, to aid in the rational design of next-generation therapeutics.

Data Presentation: Quantitative Comparison of PEG Linker Stability

The following tables summarize the stability of various PEG linkers, categorized by their chemical nature and length.

Table 1: In Vitro Stability of Different PEG Linker Chemistries in Plasma/Serum
Linker TypeLinkage ChemistryModel SystemIncubation ConditionsHalf-life / StabilityReference
Cleavable Linkers
HydrazoneHydrazone BondHuman Plasma (pH 7.4)37°C~2 days (can be unstable)[1]
DisulfideDisulfide BondHuman Plasma37°CVariable, susceptible to reduction[2]
Dipeptide (Val-Cit)Amide Bond (cleaved by Cathepsin B)Human Plasma37°CHighly stable[2]
EsterEster BondRat Serum37°CProne to hydrolysis[3]
CarbamateCarbamate BondRat Plasma37°CMore stable than esters[4]
Non-Cleavable Linkers
Thioether (Maleimide-based)Thioether BondHuman Plasma37°CGenerally stable, but can undergo retro-Michael reaction
AmideAmide BondN/AN/AHighly stable
Triazole (Click Chemistry)Triazole RingN/AN/AHighly stable
OximeOxime BondHuman PlasmaNeutral pHMore stable than hydrazone (>1 day)
Table 2: In Vivo Pharmacokinetic Parameters of Molecules with Different PEG Linker Lengths
Molecule TypePEG Linker LengthAnimal ModelHalf-life (t½)Key FindingReference
Protein (rhTIMP-1)NoneMice1.1 h-
20 kDaMice28 h25-fold increase in half-life
Small Molecule6 kDaN/A18 minutes-
50 kDaN/A16.5 hoursSignificant increase with molecular weight
Gold Nanoparticles5 kDaRatN/ALong blood circulation time
Antibody-Drug ConjugateShort (e.g., PEG4, PEG8)N/A-Can improve stability and reduce aggregation
Long (e.g., PEG24)N/A-Further prolongs circulation time

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PEG linker stability.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a PEGylated conjugate in plasma by measuring its degradation over time.

Materials:

  • Test conjugate (PEGylated molecule)

  • Control compounds (one known to be stable and one known to be unstable in plasma)

  • Pooled plasma from the species of interest (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test conjugate and control compounds in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solutions with PBS to the desired final concentration for the assay.

  • In a 96-well plate, add the plasma and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the diluted test conjugate to the plasma-containing wells.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding an equal volume of cold quenching solution to the respective wells.

  • Centrifuge the plate to precipitate plasma proteins.

  • Collect the supernatant and analyze the concentration of the intact conjugate using a validated LC-MS/MS method.

Data Analysis:

  • Plot the percentage of the intact conjugate remaining at each time point relative to the 0-minute sample.

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k, where k is the elimination rate constant determined from the slope of the natural log of the concentration versus time plot.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile, including the circulation half-life, of a PEGylated conjugate in a relevant animal model.

Materials:

  • Test conjugate

  • Vehicle control (e.g., sterile saline or PBS)

  • Animal model (e.g., mice or rats)

  • Dosing and blood collection equipment (syringes, needles, collection tubes)

  • Centrifuge for plasma separation

  • Analytical method for quantifying the conjugate in plasma (e.g., ELISA, LC-MS/MS)

Procedure:

  • Acclimate the animals to the experimental conditions.

  • Administer a single dose of the test conjugate to the animals via the desired route (typically intravenous for assessing circulation half-life).

  • Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48, and 72 hours) post-administration.

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method.

Data Analysis:

  • Plot the plasma concentration of the conjugate versus time.

  • Use pharmacokinetic software to perform a non-compartmental or compartmental analysis of the data to determine key parameters such as:

    • Half-life (t½)

    • Area under the curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

Mandatory Visualization

experimental_workflow cluster_in_vitro In Vitro Stability Assessment cluster_in_vivo In Vivo Stability Assessment invitro_start PEGylated Conjugate plasma_stability Plasma Stability Assay (LC-MS/MS) invitro_start->plasma_stability hydrolytic_stability Hydrolytic Stability Assay (pH 7.4, 37°C) invitro_start->hydrolytic_stability enzymatic_stability Enzymatic Cleavage Assay (e.g., Cathepsin B) invitro_start->enzymatic_stability invitro_data In Vitro Stability Data (Half-life, Cleavage Rate) plasma_stability->invitro_data hydrolytic_stability->invitro_data enzymatic_stability->invitro_data invivo_start PEGylated Conjugate invitro_data->invivo_start Candidate Selection pk_study Pharmacokinetic Study (Animal Model) invivo_start->pk_study biodistribution Biodistribution Study (Tissue Analysis) invivo_start->biodistribution invivo_data In Vivo Stability Data (PK Parameters, Tissue Accumulation) pk_study->invivo_data biodistribution->invivo_data final_analysis Linker Optimization & Lead Candidate Selection invivo_data->final_analysis Comprehensive Stability Profile

Caption: Experimental workflow for comparing PEG linker stability.

References

The Pivotal Role of PEG Linker Length in Optimizing Drug Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of linker technology is a cornerstone of creating effective and safe therapeutics. Among the various strategies, the use of polyethylene glycol (PEG) linkers has become a critical tool in modulating the therapeutic index of complex drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The length of the PEG chain is not a trivial consideration; it profoundly influences a drug's solubility, stability, pharmacokinetics (PK), and ultimately, its efficacy and toxicity profile. This guide provides an objective comparison of how different PEG linker lengths impact drug performance, supported by experimental data and detailed methodologies to inform the rational design of next-generation therapeutics.

The inclusion of PEG linkers in drug design is primarily driven by the need to improve the physicochemical properties of the therapeutic agent. For instance, many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of PEG can counteract this, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[1][2] Similarly, in PROTACs, PEG linkers enhance aqueous solubility and cell permeability, which are crucial for their therapeutic function.[3]

However, the choice of PEG linker length represents a delicate balance. While longer linkers can improve pharmacokinetic profiles, they may also introduce steric hindrance, potentially reducing the drug's in vitro potency or its ability to form critical interactions, such as the ternary complex in PROTACs.[1][4] This guide will delve into the quantitative and qualitative trade-offs associated with varying PEG linker lengths, providing a data-driven framework for linker selection.

Comparative Analysis of PEG Linker Length on Drug Performance

The optimal PEG linker length is highly dependent on the specific antibody, payload, and target, necessitating empirical evaluation. The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on key performance metrics for ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

Table 1: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity (IC50)

PEG Linker LengthADC Construct (Antibody-Payload)Cell LineIC50 (nM)Key ObservationReference
No PEGAffibody-MMAENCI-N875.0High potency with no PEG linker.
4 kDaAffibody-MMAENCI-N8731.9A 6.5-fold reduction in cytotoxicity compared to no PEG.
10 kDaAffibody-MMAENCI-N87111.3A 22.5-fold reduction in cytotoxicity compared to no PEG.
PEG4Trastuzumab-MMADHER2-positive cells11.5
PEG6Trastuzumab-MMADHER2-positive cells1Increased potency with intermediate length.
PEG8Trastuzumab-MMADHER2-positive cells1Maintained high potency.
PEG12Trastuzumab-MMADHER2-positive cells1Maintained high potency.
PEG24Trastuzumab-MMADHER2-positive cells82.3Significantly reduced potency with a long linker.

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics (PK)

PEG Linker LengthMolecule TypeKey Pharmacokinetic FindingReference
No PEGAffibody-Drug ConjugateHalf-life of 19.6 minutes.
4 kDaAffibody-Drug Conjugate2.5-fold increase in half-life compared to no PEG.
10 kDaAffibody-Drug Conjugate11.2-fold increase in half-life compared to no PEG.
PEG8PEGylated glucuronide-MMAE linkerPEG8 was the minimum length to achieve optimal slower clearance.
PEG12PEGylated glucuronide-MMAE linkerNo significant further improvement in clearance compared to PEG8.
PEG24PEGylated glucuronide-MMAE linkerNo significant further improvement in clearance compared to PEG8.

Table 3: Effect of PEG Linker Length on ADC In Vivo Efficacy

PEG Linker LengthMolecule TypeIn Vivo ModelKey Efficacy FindingReference
No PEGNon-PEGylated ADCL540cy xenograft11% decrease in tumor weight.
PEG2PEGylated ADCL540cy xenograft35-45% decrease in tumor weight.
PEG4PEGylated ADCL540cy xenograft35-45% decrease in tumor weight.
PEG8PEGylated ADCL540cy xenograft75-85% reduction in tumor weight.
PEG12PEGylated ADCL540cy xenograft75-85% reduction in tumor weight.
PEG24PEGylated ADCL540cy xenograft75-85% reduction in tumor weight.
10 kDaFolate-Linked Liposomal DoxorubicinKB tumor-bearing nude miceTumor size was reduced by >40% compared to groups treated with 2 kDa or 5 kDa linkers.
Proteolysis Targeting Chimeras (PROTACs)

Table 4: Impact of PEG Linker Length on PROTAC Degradation Efficacy

Linker Length (atoms)PROTAC TargetDC50 (nM)Dmax (%)Key ObservationReference
9Estrogen Receptor (ER)-α>100<20Less effective degradation with a shorter linker.
12Estrogen Receptor (ER)-α~50~50Improved degradation with increased linker length.
16Estrogen Receptor (ER)-α<10>80Optimal degradation observed at a 16-atom chain length.
19Estrogen Receptor (ER)-α~50~60Decreased efficacy with a longer linker.
21Estrogen Receptor (ER)-α>100<40Further decrease in efficacy with the longest linker.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in ADC and PROTAC-mediated therapies and their evaluation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) ReceptorBinding ADC->ReceptorBinding 1. Targeting Antigen Tumor-Specific Antigen Antigen->ReceptorBinding Endosome Endosome ReceptorBinding->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

ADC Internalization and Payload Delivery Pathway.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Enters Proteasome PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Polyubiquitination->POI Tags POI for Degradation Degradation POI Degradation Proteasome->Degradation Degrades POI

PROTAC-Mediated Protein Degradation Pathway.

Experimental_Workflow cluster_invitro Cytotoxicity, Stability, Binding start Start: Synthesize Drug Conjugates with Varying PEG Linker Lengths in_vitro In Vitro Evaluation start->in_vitro pk_study Pharmacokinetic (PK) Study in_vitro->pk_study Promising Candidates cytotoxicity Cytotoxicity Assay (IC50) in_vitro->cytotoxicity stability Plasma Stability in_vitro->stability binding Target Binding Affinity in_vitro->binding in_vivo In Vivo Efficacy Study pk_study->in_vivo data_analysis Data Analysis & Linker Optimization in_vivo->data_analysis end End: Optimal Linker Identified data_analysis->end

Experimental Workflow for Evaluating PEG Linker Impact.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of drug efficacy as influenced by PEG linker length.

In Vitro Cytotoxicity Assay (MTT-based)

This assay determines the concentration of a drug conjugate that inhibits cell growth by 50% (IC50), a key measure of its potency.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Drug conjugates with varying PEG linker lengths

  • Unconjugated antibody and free payload (for control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of the drug conjugates, unconjugated antibody, and free payload in complete medium. Remove the medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

Pharmacokinetic (PK) Analysis in Mice

This protocol is for determining the pharmacokinetic profile of drug conjugates, including their clearance and half-life.

Materials:

  • Drug conjugates with varying PEG linker lengths

  • Healthy mice (e.g., BALB/c)

  • Dosing and blood collection equipment

  • Anticoagulant (e.g., EDTA)

  • Centrifuge

  • Analytical method for quantification (e.g., ELISA or LC-MS/MS)

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the drug conjugate to a cohort of mice.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 168h) post-injection into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Quantification: Measure the concentration of the total antibody and/or the conjugated drug in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of drug conjugates in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • Drug conjugates with varying PEG linker lengths

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (vehicle control, and different drug conjugate groups). Administer the treatments according to the planned dosing schedule (e.g., once or twice weekly).

  • Tumor Measurement and Body Weight: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week) as an indicator of toxicity.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a set time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis should be performed to determine the significance of the anti-tumor effect.

Conclusion

The length of the PEG linker is a critical design parameter that significantly impacts the therapeutic potential of drug conjugates. The experimental data presented in this guide highlight a consistent trend: longer PEG linkers generally enhance pharmacokinetic properties, leading to improved in vivo efficacy, particularly for hydrophobic payloads. However, this often comes at the cost of reduced in vitro potency. This trade-off underscores the necessity of a systematic evaluation of various linker lengths for each specific drug candidate. The optimal PEG linker is not a one-size-fits-all solution but rather a tailored component that must be empirically determined to achieve the desired balance of potency, stability, and safety. By carefully considering the interplay between linker length and the biological performance of the conjugate, researchers can rationally design more effective and safer therapeutics.

References

Quality Control for Azido-PEG20-alcohol in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the quality and consistency of reagents is paramount for reproducible and reliable experimental outcomes. This guide provides a comparative overview of essential quality control (QC) assays for Azido-PEG20-alcohol, a commonly used bifunctional linker in bioconjugation, including antibody-drug conjugates (ADCs) and PROTACs. We present key analytical techniques, their expected outcomes, and detailed experimental protocols to facilitate the robust characterization of this critical reagent.

This compound is a polyethylene glycol (PEG) derivative featuring an azide (-N₃) group and a terminal hydroxyl (-OH) group. This heterobifunctional structure allows for the sequential or orthogonal conjugation of different molecules. The azide group can participate in highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage. The hydroxyl group offers a site for further modification or attachment to other molecules. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.

Comparative Analysis of Key QC Assays

The quality of this compound can be assessed through a panel of analytical techniques that probe its identity, purity, and functional integrity. The following table summarizes the primary QC assays, their purpose, and the expected results for a high-quality reagent.

Quality Control AssayParameter MeasuredTypical Specification for High-Quality this compound
¹H NMR Spectroscopy Chemical structure, degree of azide functionalization, and purityConfirmation of characteristic PEG backbone protons, signals corresponding to the methylene groups adjacent to the azide and alcohol termini, and a high degree of azide incorporation (>95%).[1][2]
Mass Spectrometry (MALDI-TOF or ESI-MS) Molecular weight and polydispersity index (PDI)Observed molecular weight consistent with the theoretical value (924.1 g/mol ), and a narrow molecular weight distribution (PDI < 1.05).[2][3]
HPLC (RP-HPLC or SEC) Purity and presence of impuritiesHigh purity (>95%) with minimal presence of starting materials or side-products.[4]
FT-IR Spectroscopy Presence of the azide functional groupA characteristic sharp absorption peak around 2100 cm⁻¹ confirming the presence of the N₃ stretching vibration.
Differential Scanning Calorimetry (DSC) Thermal properties (melting point and crystallinity)Consistent melting temperature (Tm) and degree of crystallinity (Xc), which can be affected by the terminal azide group.

Experimental Protocols

¹H NMR Spectroscopy for Structural Integrity and Purity

Purpose: To confirm the chemical structure of this compound and determine the extent of azide functionalization.

Methodology:

  • Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the characteristic peaks to determine the relative ratios of protons corresponding to the PEG backbone, the methylene group adjacent to the azide, and the methylene group adjacent to the alcohol.

Expected Outcome: The spectrum should show the characteristic broad singlet of the PEG backbone protons around 3.6 ppm. The methylene protons adjacent to the azide group will appear at a distinct chemical shift (e.g., ~3.4 ppm), and those next to the alcohol group will also have a characteristic signal. The integration of these signals allows for the quantification of the azide functionalization.

MALDI-TOF Mass Spectrometry for Molecular Weight Verification

Purpose: To confirm the molecular weight and assess the polydispersity of the this compound.

Methodology:

  • Prepare a 1 mg/mL solution of the this compound in a suitable solvent (e.g., water, methanol).

  • Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid, DHB) in a solvent compatible with the analyte.

  • Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.

  • Acquire the mass spectrum in positive ion mode.

Expected Outcome: The spectrum should display a major peak corresponding to the molecular weight of this compound (e.g., [M+Na]⁺ or [M+K]⁺). The distribution of peaks will indicate the polydispersity of the PEG chain.

RP-HPLC for Purity Assessment

Purpose: To determine the purity of the this compound and identify any potential impurities.

Methodology:

  • Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Use a C18 reverse-phase column.

  • Set up a gradient elution method using two mobile phases:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Inject the sample and monitor the elution profile using a UV detector (e.g., at 214 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Calculate the purity based on the peak area of the main component relative to the total peak area.

Expected Outcome: A single major peak should be observed, indicating high purity. The presence of other peaks would suggest impurities, such as unreacted starting material or byproducts.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key QC assays.

QC_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Peaks process->integrate analyze Analyze Structure & Purity integrate->analyze

Caption: Workflow for ¹H NMR Spectroscopy Analysis.

QC_Workflow_MALDI cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution mix Mix Analyte & Matrix prep_analyte->mix prep_matrix Prepare Matrix Solution prep_matrix->mix spot Spot on Target Plate mix->spot acquire Acquire Mass Spectrum spot->acquire analyze Determine Molecular Weight & PDI acquire->analyze

Caption: Workflow for MALDI-TOF Mass Spectrometry Analysis.

Alternative Linkers and Their QC Considerations

While this compound is a versatile linker for click chemistry, other PEG linkers with different reactive groups are available for various bioconjugation strategies. The choice of linker depends on the available functional groups on the biomolecule of interest.

Linker TypeReactive GroupTarget Functional GroupKey QC Considerations
NHS Ester-PEG-Alcohol N-hydroxysuccinimide EsterPrimary Amines (-NH₂)Purity by HPLC, confirmation of the NHS ester group by IR, and potential for hydrolysis.
Maleimide-PEG-Alcohol MaleimideThiols (-SH)Purity by HPLC, confirmation of the maleimide group, and stability of the maleimide ring.
Alkyne-PEG-Alcohol Terminal AlkyneAzides (-N₃)Purity by HPLC, confirmation of the terminal alkyne by NMR or IR.

The quality control assays for these alternative linkers are analogous to those for this compound, with a focus on confirming the integrity and reactivity of their specific functional groups.

By implementing these rigorous QC assays, researchers can ensure the quality of their this compound and other PEG linkers, leading to more reliable and reproducible results in their bioconjugation experiments and drug development endeavors.

References

A Head-to-Head Battle: Comparing Click Chemistry Efficiency with Diverse PEG Architectures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the expansive landscape of bioconjugation, the choice of Polyethylene Glycol (PEG) architecture can be as critical as the conjugation chemistry itself. This guide provides an objective comparison of the efficiency of click chemistry reactions with various PEG structures—primarily linear versus branched—supported by experimental data from multiple studies. By understanding the interplay between PEG topology and reaction outcomes, you can make more informed decisions for your specific research applications.

Click chemistry, renowned for its high efficiency, selectivity, and biocompatibility, has become an indispensable tool for molecular assembly. The two most prominent click reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offer robust methods for conjugating PEGs to biomolecules and surfaces. However, the efficiency of these reactions can be significantly influenced by the size and structure of the PEG reagent.

The Influence of PEG Architecture on Click Chemistry Efficiency

The architecture of a PEG molecule, whether it is a simple linear chain or a more complex branched structure (e.g., multi-arm or Y-shaped), can introduce steric hindrance that affects reaction kinetics and overall yield.

Linear PEGs are the most commonly used architecture for PEGylation and bioconjugation.[1] Their straightforward structure generally allows for predictable reaction kinetics.

Branched PEGs , such as multi-arm PEGs, offer the advantage of a higher PEG density in a single molecule, which can be beneficial for applications like hydrogel formation and creating robust steric shields on surfaces.[1] However, this dense structure can also impede the approach of the reacting partners, potentially slowing down the reaction rate and lowering the final yield.[2]

Quantitative Comparison of Click Reaction Efficiency

The following tables summarize key findings from various studies that shed light on the comparative efficiency of click chemistry with different PEG architectures. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, substrates, and analytical methods.

Table 1: Comparison of PEGylation Efficiency with Linear vs. Branched PEGs

PEG ArchitectureMolecular Weight (kDa)SubstrateConjugation MethodMolar Ratio (PEG:Substrate)Mono-PEGylation Yield (%)Reference
Linear mPEG30Interferon-α2NHS ester chemistry3:121%[3]
Tri-branched mPEG30Interferon-α2NHS ester chemistry5:117%[3]
4-arm PEG-alkyne-Azido cyclic peptideCuAAC-~50%
Linear PEG-alkyne-Two-arm azido cyclic peptideCuAAC1.025:1100%

Note: While the study on interferon does not use click chemistry, it provides valuable insight into the general reactivity differences between linear and branched PEGs in bioconjugation.

Table 2: General Comparison of CuAAC and SPAAC Reaction Kinetics

Click Chemistry ReactionReactantsTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
CuAAC Terminal Alkyne + Azide10¹ - 10⁴Requires a copper(I) catalyst. Reaction rate can be influenced by the choice of ligand.
SPAAC Strained Alkyne + Azide10⁻³ - 1Catalyst-free, driven by ring strain. The rate is highly dependent on the structure of the strained alkyne.

Experimental Protocols

Below are detailed methodologies for performing CuAAC and SPAAC reactions with PEG derivatives. These protocols are generalized and should be optimized for specific substrates and PEG reagents.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG-Azide

This protocol describes a typical procedure for conjugating a PEG-azide to an alkyne-containing molecule.

Materials:

  • Alkyne-functionalized molecule

  • PEG-Azide (linear or branched)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO or DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of the THPTA ligand in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Dissolve the alkyne-functionalized molecule and PEG-azide in the reaction buffer or a minimal amount of a compatible organic solvent like DMSO.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand stock solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the copper(I)-ligand complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the solution of the alkyne-functionalized molecule with the PEG-azide solution. The molar ratio should be optimized, but a starting point of 1:1.2 (alkyne:PEG-azide) is common.

    • Add the premixed catalyst solution to the reaction mixture. A final concentration of 1-5 mol% of copper relative to the limiting reagent is typically sufficient.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 5-10 mol% is generally used.

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the PEGylated product using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove unreacted reagents and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG-DBCO

This protocol outlines a typical procedure for conjugating a PEG derivative functionalized with a strained alkyne (e.g., Dibenzocyclooctyne, DBCO) to an azide-containing molecule.

Materials:

  • Azide-functionalized molecule

  • PEG-DBCO (linear or branched)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO or DMF)

Procedure:

  • Preparation of Solutions:

    • Dissolve the azide-functionalized molecule and PEG-DBCO in the reaction buffer. If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMSO can be used.

  • Conjugation Reaction:

    • In a reaction tube, combine the solution of the azide-functionalized molecule with the PEG-DBCO solution. A molar ratio of 1:1 to 1:1.5 (azide:PEG-DBCO) is a good starting point.

    • Gently mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific strained alkyne and the azide.

    • The progress of the reaction can be monitored by techniques like HPLC, LC-MS, or SDS-PAGE (for protein conjugation).

  • Purification:

    • After the reaction has reached the desired level of completion, purify the PEGylated product using a suitable method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove any unreacted starting materials.

Visualizing the Process: Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for CuAAC and SPAAC reactions, as well as the logical relationship of factors influencing click chemistry efficiency.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (PEG-Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix_reactants Mix PEG-Azide and Alkyne Substrate prep_reagents->mix_reactants add_catalyst Add Premixed Cu(I)-Ligand Complex mix_reactants->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate monitor Monitor Reaction (HPLC, LC-MS) initiate->monitor purify Purify Conjugate (SEC, Dialysis) monitor->purify

Experimental workflow for a typical CuAAC reaction.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Solutions (PEG-DBCO, Azide) mix_reactants Mix PEG-DBCO and Azide Substrate prep_reagents->mix_reactants incubate Incubate at Room Temperature mix_reactants->incubate monitor Monitor Reaction (HPLC, LC-MS) incubate->monitor purify Purify Conjugate (SEC, Dialysis) monitor->purify

Experimental workflow for a typical SPAAC reaction.

Click_Chemistry_Factors cluster_peg PEG Properties cluster_reaction Reaction Conditions cluster_substrate Substrate Properties Click_Chemistry_Efficiency Click_Chemistry_Efficiency Architecture Architecture (Linear vs. Branched) Click_Chemistry_Efficiency->Architecture Molecular_Weight Molecular_Weight Click_Chemistry_Efficiency->Molecular_Weight Functionality Functionality Click_Chemistry_Efficiency->Functionality Reaction_Type Reaction Type (CuAAC vs. SPAAC) Click_Chemistry_Efficiency->Reaction_Type Catalyst_Ligand Catalyst_Ligand Click_Chemistry_Efficiency->Catalyst_Ligand Solvent_pH Solvent_pH Click_Chemistry_Efficiency->Solvent_pH Temperature Temperature Click_Chemistry_Efficiency->Temperature Steric_Hindrance Steric_Hindrance Click_Chemistry_Efficiency->Steric_Hindrance Electronic_Effects Electronic_Effects Click_Chemistry_Efficiency->Electronic_Effects

Factors influencing the efficiency of click chemistry reactions.

Conclusion

The choice between linear and branched PEG architectures in click chemistry applications is a nuanced one, requiring careful consideration of the desired properties of the final conjugate and the potential for steric hindrance. While linear PEGs often provide more straightforward and efficient conjugation, branched PEGs can offer unique advantages in terms of creating densely PEGylated surfaces and hydrogels. By understanding the factors that influence reaction efficiency and following optimized protocols, researchers can harness the power of click chemistry to create well-defined and functional PEGylated biomolecules for a wide range of applications in drug delivery, tissue engineering, and diagnostics.

References

Safety Operating Guide

Proper Disposal of Azido-PEG20-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The safe handling and disposal of specialized chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. Azido-PEG20-alcohol, a bifunctional molecule utilized in bioconjugation and drug delivery applications, requires careful management due to its azide functional group. This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, emphasizing safety and compliance.

Core Safety Principles and Hazard Assessment

This compound combines the properties of a polyethylene glycol (PEG) spacer with a reactive azide moiety. While PEG itself is generally considered biocompatible and has low toxicity, the azide group introduces significant hazards that dictate the disposal protocol.

Primary Hazards Associated with the Azide Group:

  • Potential for Explosion: Organic azides can be energetic materials, sensitive to heat, shock, friction, and light.[1] The stability of an organic azide is generally related to its carbon-to-nitrogen ratio.[2][3]

  • Toxicity: Azide compounds are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[3][4]

  • Reactivity with Acids: A critical hazard is the reaction of azides with acids, which produces hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.

  • Formation of Explosive Metal Azides: Azides can react with heavy metals, such as lead, copper, silver, and mercury, to form highly shock-sensitive and explosive metal azides. This is a significant concern for disposal down laboratory drains, which may contain copper or lead pipes.

  • Incompatibility with Halogenated Solvents: Halogenated solvents like dichloromethane and chloroform should never be used with azides as they can form explosive compounds.

Due to these hazards, this compound waste must be treated as hazardous waste . The polyethylene glycol portion of the molecule, while generally considered non-hazardous and biodegradable, does not negate the dangers posed by the azide group. Therefore, disposal procedures for PEG without azide functionalities are not applicable here.

Quantitative Data and Chemical Properties

A summary of the key chemical properties of this compound is presented below.

PropertyValue
Chemical Formula C₄₀H₈₁N₃O₂₀
Molecular Weight 924.09 g/mol
CAS Number 1637297-21-2
Purity > 96%
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DCM, DMF
Storage Temperature -20°C

Data sourced from commercial supplier information.

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is to treat it as hazardous waste without attempting chemical deactivation in the laboratory, unless specifically equipped and trained for such procedures.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile gloves are a common choice).

2. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, gloves, and absorbent paper), must be collected in a designated, leak-proof, and chemically compatible hazardous waste container. The container should be made of plastic to avoid the formation of metal azides.

  • Separate Waste Stream: Azide-containing waste must be collected separately from other chemical waste streams, especially acidic waste.

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: Contains this compound". The label should also list all other chemical constituents in the waste.

3. Handling Precautions During Collection:

  • Avoid Metal Tools: Use plastic or ceramic spatulas and other equipment when handling this compound to prevent the formation of shock-sensitive metal azides.

  • Work in a Ventilated Area: All handling of azido compounds should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

4. Storage of Waste:

  • Secure Storage: Store the sealed hazardous waste container in a designated, cool, and dry secondary containment area away from heat, light, and sources of shock or friction.

  • Away from Incompatibles: Ensure the storage area is away from acids and heavy metals.

5. Final Disposal:

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or any azide-containing waste be poured down the drain. This practice can lead to the formation of explosive metal azides in the plumbing system.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start This compound Waste Generated Assess Is the waste contaminated with this compound? Start->Assess Yes Yes Assess->Yes Yes No No Assess->No No HazardousWaste Treat as Hazardous Waste Yes->HazardousWaste NonHazardous Dispose according to non-hazardous waste protocols for the specific contaminants No->NonHazardous Segregate Collect in a designated, labeled, non-metal container HazardousWaste->Segregate Separate Keep separate from acidic waste Segregate->Separate Store Store securely away from heat, shock, and incompatibles Separate->Store ContactEHS Arrange for disposal via EHS or licensed contractor Store->ContactEHS End Proper Disposal Complete ContactEHS->End NonHazardous->End

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment from the potential hazards associated with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.